Methyl acetylacetate-13C4
説明
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
特性
分子式 |
C5H8O3 |
|---|---|
分子量 |
120.09 g/mol |
IUPAC名 |
methyl 3-oxo(1,2,3,4-13C4)butanoate |
InChI |
InChI=1S/C5H8O3/c1-4(6)3-5(7)8-2/h3H2,1-2H3/i1+1,3+1,4+1,5+1 |
InChIキー |
WRQNANDWMGAFTP-NDYLVSJFSA-N |
異性体SMILES |
CO[13C](=O)[13CH2][13C](=O)[13CH3] |
正規SMILES |
CC(=O)CC(=O)OC |
製品の起源 |
United States |
Foundational & Exploratory
An In-depth Technical Guide to Methyl Acetylacetate-13C4: Properties, Applications, and Experimental Protocols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical and physical properties of Methyl acetylacetate-13C4, a stable isotope-labeled compound crucial for a range of biochemical and metabolic studies. This document details its core characteristics, outlines its primary applications as a metabolic tracer and internal standard, and provides detailed experimental protocols for its use in quantitative analysis.
Core Chemical and Physical Properties
This compound, also known as Acetoacetate (B1235776) methyl ester-13C4 or Methyl 3-oxobutanoate-13C4, is an isotopically labeled version of methyl acetoacetate where the four carbon atoms have been replaced with the heavy isotope, carbon-13. This labeling makes it an invaluable tool for tracing metabolic pathways and for use as an internal standard in mass spectrometry and NMR spectroscopy. Its physical properties are largely comparable to its unlabeled counterpart.
Table 1: Chemical and Physical Properties of this compound
| Property | Value | Source(s) |
| Chemical Formula | ¹³C₄C₁H₈O₃ | [1][2] |
| Molecular Weight | 120.09 g/mol | [1][2][3][4][5] |
| CAS Number | 107694-17-7 | [1][2][3][6] |
| Appearance | Colorless liquid | [7][8] |
| Melting Point | -80 °C (unlabeled) | [9] |
| Boiling Point | 169 - 170 °C (unlabeled) | [9][10] |
| Density | 1.076 g/cm³ at 25 °C (unlabeled) | [9] |
| Solubility | Soluble in water | [7][10] |
| Storage | Store at room temperature, away from light and moisture. | [4][5][10] |
Applications in Research and Drug Development
The primary utility of this compound lies in its application as a tracer and an internal standard in sophisticated analytical techniques.
-
Metabolic Flux Analysis (MFA): As a stable isotope-labeled metabolite, it is used to trace the flow of carbon atoms through metabolic pathways, particularly in studies of ketone body metabolism. This allows researchers to quantify the rates of metabolic reactions within a living system.[6]
-
Quantitative Analysis: It serves as an ideal internal standard for the accurate quantification of unlabeled methyl acetoacetate and other ketone bodies in biological samples using techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS).[3][6] Its known concentration and distinct mass allow for precise correction of experimental variations.
-
NMR Spectroscopy: In Nuclear Magnetic Resonance (NMR) studies, the 13C labeling provides a distinct signal that can be used to follow the metabolic fate of the molecule and to quantify its concentration and that of its downstream metabolites.[6]
Experimental Protocols
The following are detailed methodologies for key experiments involving this compound.
Synthesis of [U-13C4]Acetoacetate Internal Standard
This protocol describes the synthesis of a uniformly labeled acetoacetate standard from its ethyl ester, a common precursor for generating the free acid form used in metabolic studies.
Materials:
-
Ethyl-[U-13C4]acetoacetate
-
1M Sodium Hydroxide (NaOH)
-
50% Hydrochloric Acid (HCl)
Procedure:
-
Mix 1 mL of Ethyl-[U-13C4]acetoacetate with 8 mL of 1M NaOH in a suitable reaction vessel.
-
Stir the mixture at 60°C for 30 minutes to facilitate the base-catalyzed hydrolysis of the ethyl ester.
-
After 30 minutes, neutralize the reaction mixture to a pH of 7-8 using 50% HCl.
-
The resulting [U-13C4]Acetoacetate solution can be aliquoted and stored at -80°C until use.[1]
Quantification of Ketone Bodies in Biological Samples using UPLC-MS/MS
This protocol outlines the use of the synthesized [U-13C4]Acetoacetate as an internal standard for the quantification of total ketone bodies in biological matrices like serum or tissue homogenates.
Sample Preparation:
-
To 25 µL of a biological sample (e.g., serum), add a known concentration of the synthesized [U-13C4]Acetoacetate internal standard. A final concentration of 50 µM is recommended.[1]
-
For external quantification of the internal standard stock, the [U-13C4]Acetoacetate can be reduced to [3-D1,U-13C4]β-hydroxybutyrate using sodium borodeuteride (NaBD4) for analysis against a labeled β-hydroxybutyrate standard.[1]
-
Precipitate proteins from the sample by adding a cold solution of methanol (B129727) and acetonitrile (B52724) (1:1 v/v).
-
Vortex the mixture and centrifuge at a high speed (e.g., 15,000 x g) at 4°C for 10 minutes to pellet the precipitated proteins.
-
Collect the supernatant for analysis.
UPLC-MS/MS Analysis:
-
Chromatography: Employ a reverse-phase Ultra-High-Performance Liquid Chromatography (RP-UHPLC) system for the separation of ketone bodies. A rapid gradient elution of 7 minutes is typically sufficient.[1][9]
-
Mass Spectrometry: Couple the UHPLC system to a tandem mass spectrometer (MS/MS) operating in a parallel reaction monitoring (PRM) mode for high specificity and selectivity.[9]
-
Quantification: The concentration of endogenous ketone bodies is determined by comparing the peak area of the unlabeled analytes to the peak area of the [U-13C4]Acetoacetate internal standard.[1]
Visualizing Workflows and Pathways
Logical Workflow for Ketone Body Quantification
The following diagram illustrates the general workflow for quantifying ketone bodies in biological samples using a stable isotope-labeled internal standard like this compound.
References
- 1. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. publications.rwth-aachen.de [publications.rwth-aachen.de]
- 5. NMR analysis of carboxylate isotopomers of 13C-metabolites by chemoselective derivatization with 15N-cholamine - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of Total Ketone Bodies in Biological Matrices Using Stable Isotope-Labeled Internal Standards and RP-UHPLC-MS/MS | Springer Nature Experiments [experiments.springernature.com]
- 7. Evaluation of GC/MS-Based 13C-Positional Approaches for TMS Derivatives of Organic and Amino Acids and Application to Plant 13C-Labeled Experiments - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Metabolic Activation of 2-Methylfuran to Acetylacrolein and Its Reactivity toward Cellular Proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. experts.umn.edu [experts.umn.edu]
- 10. 13C NMR Metabolomics: Applications at Natural Abundance - PMC [pmc.ncbi.nlm.nih.gov]
The Isotopic Journey of a Ketone Body Analogue: A Technical Guide to Methyl Acetylacetate-13C4 Labeling
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the core principles, experimental methodologies, and applications of methyl acetylacetate-13C4, a stable isotope-labeled compound pivotal for tracing the metabolic fate of ketone bodies and their contribution to central carbon metabolism. This document provides a comprehensive resource for researchers in metabolic studies, drug discovery, and related fields, offering detailed protocols, data presentation standards, and visual aids to facilitate the design and execution of isotopic labeling experiments.
Core Principles of this compound Isotopic Labeling
This compound is an isotopically labeled form of methyl acetoacetate (B1235776), where four carbon atoms in the molecule are replaced with the stable isotope carbon-13 (¹³C). This labeling allows for the precise tracking of the molecule and its metabolic derivatives through various biochemical pathways without the use of radioactive tracers.
The fundamental principle behind its use lies in its structural similarity to acetoacetate, a primary ketone body. Ketone bodies, including acetoacetate and β-hydroxybutyrate, serve as crucial alternative energy sources to glucose, particularly in extrahepatic tissues like the brain, heart, and skeletal muscle, during periods of fasting or in pathological states such as diabetes.[1][2][3][4][5] By introducing this compound into a biological system, researchers can monitor its uptake, hydrolysis to ¹³C-labeled acetoacetate, and subsequent metabolism.
The ¹³C atoms act as a "tag" that can be detected and quantified by analytical techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[6][7] This enables the elucidation of metabolic fluxes, the relative activities of different pathways, and the contribution of ketone bodies to various metabolite pools.
Key applications of this compound include:
-
Metabolic Flux Analysis (MFA): Quantifying the rates (fluxes) of metabolic reactions in central carbon metabolism.[6][8][9][10][11]
-
Tracer Metabolomics: Identifying and quantifying downstream metabolites derived from the labeled precursor.
-
Pathway Elucidation: Discovering and validating metabolic pathways involving ketone body utilization.
-
Drug Discovery and Development: Assessing the impact of therapeutic agents on ketone body metabolism and cellular bioenergetics.
Synthesis of this compound
The synthesis of this compound involves the incorporation of four ¹³C atoms into the methyl acetoacetate structure. While specific proprietary methods may vary, a general synthetic approach can be inferred from established organic chemistry principles for esterification and the use of ¹³C-labeled precursors.
One plausible synthetic route involves the reaction of a ¹³C-labeled diketene (B1670635) with methanol (B129727) or the esterification of ¹³C-labeled acetoacetic acid.[12][13][14] For instance, starting with ¹³C-labeled acetone (B3395972) and dimethyl carbonate, a condensation reaction can yield methyl acetoacetate with ¹³C atoms at the desired positions. The precise positioning of the ¹³C labels is critical for tracing specific carbon transitions in metabolic pathways.
Experimental Protocols
The following sections provide detailed methodologies for conducting tracer experiments with this compound in a cell culture setting, followed by sample preparation and analysis using LC-MS/MS and NMR spectroscopy. These protocols are intended as a guide and may require optimization based on the specific cell type and experimental objectives.
Cell Culture and ¹³C Labeling Protocol
This protocol outlines the steps for labeling cultured cells with this compound to trace its metabolic fate.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin
-
Phosphate-Buffered Saline (PBS)
-
This compound
-
Culture plates or flasks
-
Incubator (37°C, 5% CO₂)
-
Hemocytometer or automated cell counter
Procedure:
-
Cell Seeding: Seed cells at a density that ensures they are in the mid-exponential growth phase at the time of the experiment.
-
Medium Preparation: Prepare the labeling medium by supplementing glucose-free and glutamine-free base medium with dialyzed FBS, necessary amino acids, and the desired concentration of this compound. The final concentration of the tracer will need to be optimized but typically ranges from 1-10 mM. A parallel control culture with unlabeled methyl acetoacetate should be run.
-
Labeling: When cells reach the desired confluency (typically 70-80%), aspirate the growth medium, wash the cells once with sterile PBS, and add the pre-warmed labeling medium.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamic incorporation of ¹³C into downstream metabolites.
-
Metabolite Quenching and Extraction:
-
To halt metabolic activity, rapidly wash the cells with ice-cold PBS.
-
Immediately add a pre-chilled (-80°C) extraction solvent, typically 80% methanol in water.
-
Scrape the cells in the extraction solvent and transfer the cell lysate to a microcentrifuge tube.
-
Vortex the tubes and incubate at -20°C for at least 20 minutes to precipitate proteins.
-
Centrifuge at high speed (e.g., 14,000 x g) at 4°C for 10 minutes.
-
Carefully transfer the supernatant containing the polar metabolites to a new tube for analysis.[15][16]
-
LC-MS/MS Analysis of ¹³C-Labeled Metabolites
This protocol describes the analysis of ¹³C enrichment in metabolites using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Instrumentation and Reagents:
-
LC-MS/MS system (e.g., QTRAP or high-resolution Orbitrap)
-
Hydrophilic Interaction Liquid Chromatography (HILIC) or Reversed-Phase (RP) column
-
Mobile phases (e.g., acetonitrile, water with appropriate modifiers like formic acid or ammonium (B1175870) acetate)
-
Metabolite standards (labeled and unlabeled)
Procedure:
-
Sample Preparation: Dry the metabolite extracts under a stream of nitrogen or using a vacuum concentrator. Reconstitute the dried extracts in a suitable solvent compatible with the LC method.
-
Chromatographic Separation: Inject the reconstituted sample onto the LC system. The choice of column and gradient will depend on the target metabolites. A HILIC column is often used for the separation of polar metabolites.
-
Mass Spectrometry Detection: Operate the mass spectrometer in either positive or negative ionization mode, depending on the analytes. Use Multiple Reaction Monitoring (MRM) for targeted quantification on a triple quadrupole instrument or full scan mode on a high-resolution instrument to detect all isotopologues.
-
Data Analysis:
NMR Spectroscopy Analysis of ¹³C Isotopomers
NMR spectroscopy provides detailed information on the positional distribution of ¹³C atoms within a molecule.
Instrumentation and Reagents:
-
High-field NMR spectrometer (e.g., 600 MHz or higher) equipped with a cryoprobe
-
NMR tubes
-
D₂O for locking
-
pH meter
Procedure:
-
Sample Preparation: Lyophilize the metabolite extracts and reconstitute them in a D₂O-based buffer. Adjust the pH as necessary.
-
NMR Data Acquisition: Acquire one-dimensional (1D) ¹³C and ¹H NMR spectra, as well as two-dimensional (2D) heteronuclear correlation spectra such as ¹H-¹³C HSQC or HMBC.
-
Data Analysis:
-
Assign resonances to specific metabolites using spectral databases and by spiking with standards.
-
Analyze the splitting patterns in the ¹³C spectra (due to ¹³C-¹³C J-coupling) to determine the positional enrichment of ¹³C within the molecules. This provides detailed insights into the specific carbon transitions that have occurred.
-
Data Presentation and Interpretation
Quantitative data from isotopic labeling experiments should be presented in a clear and structured format to facilitate comparison and interpretation.
Tabular Summary of Quantitative Data
The following tables provide templates for summarizing key quantitative data from a hypothetical this compound tracing experiment. The values presented are for illustrative purposes and should be replaced with experimental data.
Table 1: Fractional ¹³C Enrichment in Key Metabolites
| Metabolite | Time Point 1 (e.g., 1h) | Time Point 2 (e.g., 4h) | Time Point 3 (e.g., 8h) |
| Acetoacetate | 0.85 ± 0.05 | 0.92 ± 0.03 | 0.95 ± 0.02 |
| β-Hydroxybutyrate | 0.75 ± 0.06 | 0.88 ± 0.04 | 0.91 ± 0.03 |
| Acetyl-CoA | 0.45 ± 0.04 | 0.65 ± 0.05 | 0.78 ± 0.04 |
| Citrate | 0.25 ± 0.03 | 0.45 ± 0.04 | 0.60 ± 0.05 |
| Glutamate | 0.15 ± 0.02 | 0.30 ± 0.03 | 0.45 ± 0.04 |
| Palmitate (C16:0) | 0.10 ± 0.02 | 0.25 ± 0.03 | 0.40 ± 0.04 |
Data are presented as mean fractional enrichment ± standard deviation from triplicate experiments.
Table 2: Isotopologue Distribution of Citrate
| Isotopologue | Abundance at 8h (%) |
| M+0 | 40% |
| M+1 | 5% |
| M+2 | 35% |
| M+3 | 5% |
| M+4 | 15% |
| M+5 | 0% |
| M+6 | 0% |
This data reveals the number of ¹³C atoms incorporated into citrate, providing insights into the pathways of its synthesis.
Visualization of Pathways and Workflows
Visual diagrams are essential for understanding the complex relationships in metabolic pathways and experimental designs. The following diagrams are generated using the DOT language for Graphviz.
Ketone Body Metabolism Pathway
This diagram illustrates the metabolic fate of this compound after cellular uptake and its entry into central carbon metabolism.
Caption: Metabolic fate of this compound.
Experimental Workflow
This diagram outlines the logical flow of a typical isotopic labeling experiment using this compound.
Caption: Experimental Workflow for 13C Tracer Analysis.
Conclusion
This compound is a powerful and versatile tool for investigating ketone body metabolism and its interplay with central carbon pathways. By employing the principles and protocols outlined in this guide, researchers can gain valuable insights into cellular bioenergetics, metabolic reprogramming in disease, and the mechanism of action of novel therapeutics. The combination of stable isotope labeling with advanced analytical techniques like mass spectrometry and NMR spectroscopy provides a robust platform for quantitative and mechanistic studies in the life sciences. Careful experimental design, rigorous data analysis, and clear visualization of results are paramount to unlocking the full potential of this isotopic tracer.
References
- 1. researchgate.net [researchgate.net]
- 2. Ketone Bodies as Metabolites and Signalling Molecules at the Crossroad between Inflammation and Epigenetic Control of Cardiometabolic Disorders | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Overview of 13c Metabolic Flux Analysis - Creative Proteomics [creative-proteomics.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. 13C-Metabolic Flux Analysis: An Accurate Approach to Demystify Microbial Metabolism for Biochemical Production - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 13C Metabolic Flux Analysis of acetate conversion to lipids by Yarrowia lipolytica - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
- 11. 13C Metabolic Flux Analysis – Institute of Molecular Systems Biology | ETH Zurich [imsb.ethz.ch]
- 12. Method for preparing methyl acetoacetate by using novel composite catalyst - Eureka | Patsnap [eureka.patsnap.com]
- 13. CN103450017B - Preparation method of methyl acetoacetate - Google Patents [patents.google.com]
- 14. CN101029006A - Method for synthesizing methyl acetoacetate methyl-carbonate and acetone - Google Patents [patents.google.com]
- 15. benchchem.com [benchchem.com]
- 16. osti.gov [osti.gov]
- 17. escholarship.org [escholarship.org]
- 18. researchgate.net [researchgate.net]
- 19. Quantification of peptide m/z distributions from 13C-labeled cultures with high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 13C Labeled Methyl Acetoacetate: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with Carbon-13 (13C) has become an indispensable tool in modern scientific research, enabling detailed investigation of metabolic pathways, protein structure and function, and drug metabolism.[1] Among the various 13C labeled compounds, methyl acetoacetate (B1235776) and its derivatives have emerged as versatile probes in nuclear magnetic resonance (NMR) spectroscopy and in vivo metabolic imaging. This technical guide provides a comprehensive overview of the core applications of 13C labeled methyl acetoacetate, focusing on its use in selective protein labeling for NMR studies and in real-time metabolic imaging using hyperpolarization techniques. This guide is intended for researchers, scientists, and drug development professionals seeking to leverage the power of 13C isotopic labeling in their work.
Core Applications
The primary applications of 13C labeled methyl acetoacetate and its precursors can be broadly categorized into two key areas:
-
Selective Isotope Labeling for NMR Spectroscopy: 13C-labeled precursors derived from methyl acetoacetate are instrumental in the selective labeling of methyl groups in specific amino acids, such as valine and leucine (B10760876). This technique is crucial for reducing spectral complexity and enabling the study of large proteins and protein complexes by solution NMR.
-
Metabolic Research and In Vivo Imaging: Hyperpolarized 13C-acetoacetate allows for the real-time, non-invasive monitoring of mitochondrial redox state and dysfunction. This is achieved by tracking its metabolic conversion to β-hydroxybutyrate, providing valuable insights into cellular metabolism in both healthy and diseased states.[2][3]
Quantitative Data Summary
The efficiency of 13C labeling is a critical parameter in its application. The following table summarizes quantitative data from studies utilizing 13C labeled precursors for protein labeling.
| Protein | 13C Labeled Precursor | Labeling Efficiency | Protein Yield | Reference |
| Ubiquitin | 3-13C-pyruvate (for valine) | >70% | 1.6 mg | [4] |
| Ubiquitin | 3-13C-pyruvate (for alanine) | >85% | 1.35 mg | [4] |
| Ubiquitin | 2-13C-methyl-acetolactate | 70% | 0.7 mg | [4] |
| PpiB | 2-13C-methyl-acetolactate | ~90% | 1.32 mg | [4][5] |
Experimental Protocols
Synthesis of 13C Labeled Methyl Acetoacetate
Principle: The synthesis involves the hydrolysis of 13C labeled ethyl acetoacetate to its sodium salt, followed by acidification and esterification with methanol (B129727) to yield 13C labeled methyl acetoacetate.
Materials:
-
[x,y-13C]-Ethyl acetoacetate
-
Sodium hydroxide (B78521) (NaOH)
-
Dry gaseous hydrogen chloride (HCl)
-
Methanol (MeOH)
-
Anhydrous calcium chloride
-
Ether
Procedure:
-
Formation of the Sodium Salt:
-
In a flask equipped with a reflux condenser, combine 13C labeled ethyl acetoacetate, sodium hydroxide, and dry ethanol.
-
Protect the system from moisture using a calcium chloride drying tube.
-
Heat the mixture to reflux for 1 hour.
-
After reflux, remove the ethanol by distillation under reduced pressure.
-
-
Formation of Methyl Acetoacetate:
-
Dilute the resulting sodium salt with methanol.
-
Cool the solution in an ice-water bath.
-
Bubble dry hydrogen chloride gas through the stirred solution. Monitor the pH to ensure complete neutralization.
-
The reaction will produce sodium chloride as a precipitate.
-
Filter the mixture to remove the sodium chloride.
-
Distill the filtrate to remove excess methanol.
-
The remaining liquid is crude 13C labeled methyl acetoacetate, which can be further purified by vacuum distillation.
-
Selective Protein Labeling using 13C-methyl-acetolactate in a Cell-Free System
This protocol describes the use of 2-13C-methyl-acetolactate for the selective labeling of valine and leucine methyl groups in a cell-free protein synthesis (CFPS) system.[6][7]
Principle: The eCell CFPS system utilizes the metabolic machinery of E. coli to synthesize proteins in vitro. By providing a 13C labeled precursor and omitting the corresponding amino acids from the reaction mixture, the system is forced to synthesize these amino acids using the labeled precursor, resulting in selectively labeled proteins.
Materials:
-
eCell CFPS kit (containing E. coli cell extract, buffers, and amino acid mixtures)
-
Plasmid DNA encoding the protein of interest (e.g., ubiquitin, PpiB)
-
2-13C-methyl-4-2H3-acetolactate
-
Penoxsulam (B166495) (acetolactate synthase inhibitor)
-
NADP+
-
His-Gravitrap columns for protein purification
Procedure:
-
Prepare the CFPS Reaction Mixture:
-
Prepare the CFPS buffer according to the manufacturer's instructions.
-
Add NADP+ to a final concentration of 0.1 mM.
-
Add 2-13C-methyl-4-2H3-acetolactate to a final concentration of 3.5 mM.[2]
-
To prevent the synthesis of unlabeled valine and leucine from pyruvate, add the acetolactate synthase (ALS) inhibitor penoxsulam to a final concentration of 0.2 mM.[2]
-
Prepare the amino acid mixture, omitting valine and leucine.
-
-
Protein Expression:
-
Combine the CFPS buffer, amino acid mixture, cell extract, and plasmid DNA.
-
Incubate the reaction at the optimal temperature (typically 30-37°C) for several hours.
-
-
Protein Purification:
-
After incubation, purify the expressed His-tagged protein using His-Gravitrap columns according to the manufacturer's protocol.
-
-
Analysis:
-
Confirm protein expression and purity by SDS-PAGE.
-
Determine the labeling efficiency using NMR spectroscopy (e.g., 13C-HSQC).
-
Preparation and In Vivo Application of Hyperpolarized 13C-Acetoacetate
This protocol outlines the general steps for producing hyperpolarized 13C-acetoacetate for in vivo metabolic imaging, adapted from protocols for other hyperpolarized 13C probes.[8][9]
Principle: Dynamic Nuclear Polarization (DNP) is used to dramatically increase the nuclear spin polarization of a 13C labeled molecule. The hyperpolarized sample is then rapidly dissolved and injected for real-time MRI or MRS acquisition of its metabolic conversion.
Materials:
-
[x-13C]-Acetoacetic acid (or a suitable precursor like its ethyl ester)
-
Trityl radical (e.g., OX063)
-
Gadolinium chelate (e.g., ProHance)
-
DNP Polarizer (e.g., SPINlab or HyperSense)
-
Sterile, biocompatible buffer solution (e.g., Tris-HCl, NaOH)
-
MRI scanner equipped for 13C detection
Procedure:
-
Sample Preparation:
-
Prepare a formulation of the 13C-labeled acetoacetate precursor with a stable trityl radical and a gadolinium-based contrast agent.
-
-
Polarization:
-
Place the sample in the DNP polarizer and cool to approximately 1.4 K in a high magnetic field (e.g., 3.35 T).
-
Irradiate the sample with microwaves at a frequency specific to the radical's electron paramagnetic resonance to transfer polarization to the 13C nuclei. This process typically takes 45-90 minutes.[8]
-
-
Dissolution:
-
Once maximum polarization is achieved, rapidly dissolve the frozen, hyperpolarized sample with a heated and pressurized bolus of a sterile, biocompatible buffer. This produces an injectable solution at a physiological pH and temperature.
-
-
Quality Control:
-
Perform automated checks to measure the polarization level, concentration, pH, and temperature of the final solution.
-
-
In Vivo Administration and Imaging:
-
Anesthetize the animal model.
-
Inject the hyperpolarized 13C-acetoacetate solution intravenously.
-
Immediately begin acquiring 13C MR spectra or images to monitor the conversion of acetoacetate to β-hydroxybutyrate in the target organ (e.g., heart).
-
Mandatory Visualizations
Caption: Biosynthetic pathway of Valine and Leucine from Pyruvate.
Caption: General workflow for a 13C Metabolic Flux Analysis experiment.
Conclusion
13C labeled methyl acetoacetate and its derivatives are powerful tools for researchers in the life sciences and drug development. Their application in selective isotopic labeling for NMR provides unprecedented detail in the structural analysis of large proteins, while their use in hyperpolarized MRI opens new avenues for non-invasively studying cellular metabolism in real-time. The experimental protocols and workflows outlined in this guide provide a foundation for implementing these advanced techniques. As the field of stable isotope labeling continues to evolve, the applications of 13C labeled methyl acetoacetate are expected to expand, further enhancing our understanding of complex biological systems.
References
- 1. Hyperpolarized 13C Magnetic Resonance Imaging as a Tool for Imaging Tissue Redox State, Oxidative Stress, Inflammation, and Cellular Metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. bio.libretexts.org [bio.libretexts.org]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. Item - () Schematic flow chart of C-based metabolic flux analysis - figshare - Figshare [figshare.com]
- 6. Measuring Metabolic Flux [iwasa.biochem.utah.edu]
- 7. Organic Syntheses Procedure [orgsyn.org]
- 8. benchchem.com [benchchem.com]
- 9. youtube.com [youtube.com]
An In-Depth Technical Guide to the Mass Spectrometry Analysis of Methyl Acetylacetate-13C4
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core principles and methodologies for the analysis of methyl acetylacetate-13C4 using mass spectrometry. This isotopically labeled compound serves as a critical internal standard for the accurate quantification of its unlabeled counterpart, methyl acetoacetate (B1235776), in a variety of biological and chemical matrices. Its application is particularly relevant in metabolic flux analysis and pharmacokinetic studies where precise measurement of acetyl-CoA and related metabolites is essential.
Introduction to this compound
This compound is a stable isotope-labeled version of methyl acetoacetate, a methyl ester of acetoacetic acid. The four carbon atoms in the acetylacetate backbone are replaced with the heavier carbon-13 isotope. This isotopic labeling renders the molecule chemically identical to the endogenous compound but with a distinct, higher molecular weight. This property is the cornerstone of its use as an internal standard in mass spectrometry-based quantification.
Chemical Properties:
| Property | Value |
| Chemical Formula | ¹³C₄C₁H₈O₃ |
| Molecular Weight | 120.09 g/mol [1] |
| CAS Number | 107694-17-7[1][2] |
| Appearance | Colorless liquid[3][4] |
| Synonyms | Acetoacetate methyl ester-¹³C₄, Methyl 3-oxobutanoate-¹³C₄[2] |
Principles of Mass Spectrometry Analysis
Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. When coupled with a separation technique like gas chromatography (GC) or liquid chromatography (LC), it provides high selectivity and sensitivity for the detection and quantification of specific analytes.
In a typical quantitative workflow using this compound, a known amount of the labeled internal standard is spiked into the sample containing the unlabeled analyte. Both compounds are then co-extracted, separated by chromatography, and detected by the mass spectrometer. The ratio of the signal intensity of the analyte to that of the internal standard is used to calculate the concentration of the analyte, correcting for any sample loss during preparation and variations in instrument response.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a well-established technique for the analysis of volatile and semi-volatile compounds. Methyl acetoacetate is amenable to GC-MS analysis. Electron Ionization (EI) is a common ionization technique used in GC-MS, which involves bombarding the analyte molecules with a high-energy electron beam, leading to the formation of a molecular ion and characteristic fragment ions.
Fragmentation Pattern of Methyl Acetoacetate:
The fragmentation of methyl acetoacetate in EI-MS provides a unique fingerprint for its identification. The molecular ion and key fragment ions for both the unlabeled and the 13C4-labeled compound are presented below. The mass spectrum for unlabeled methyl acetoacetate is available in the NIST WebBook.[5][6]
| Fragment Ion | Unlabeled Methyl Acetoacetate (m/z) | This compound (Predicted m/z) |
| [M]⁺ | 116 | 120 |
| [M - OCH₃]⁺ | 85 | 88 |
| [CH₃CO]⁺ | 43 | 44 |
| [CH₃OCO]⁺ | 59 | 60 |
| [COCH₂CO]⁺ | 70 | 72 |
Note: The predicted m/z values for this compound are based on the four 13C atoms in the acetylacetate backbone.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a highly sensitive and selective technique that is widely used for quantitative analysis in complex matrices. It involves the use of a triple quadrupole mass spectrometer, which allows for the selection of a specific precursor ion, its fragmentation in a collision cell, and the detection of a specific product ion. This process is known as Multiple Reaction Monitoring (MRM) and provides excellent specificity.[7][8]
For the analysis of methyl acetoacetate, the precursor ion would be the protonated molecule [M+H]⁺. The selection of specific precursor-to-product ion transitions for both the analyte and the internal standard allows for their simultaneous and accurate quantification.
| Compound | Precursor Ion (m/z) | Product Ion (m/z) - Example |
| Methyl Acetoacetate | 117 | 85 |
| This compound | 121 | 88 |
Note: The specific product ions would need to be optimized based on experimental fragmentation data.
Experimental Workflow
A generalized experimental workflow for the quantitative analysis of methyl acetoacetate using this compound as an internal standard is depicted below.
Caption: General workflow for quantitative analysis.
Application in Metabolic Flux Analysis
This compound is a valuable tool in metabolic flux analysis, a technique used to study the flow of atoms through metabolic pathways. Acetyl-CoA is a central metabolite that links glycolysis, the tricarboxylic acid (TCA) cycle, and fatty acid metabolism. By introducing a 13C-labeled precursor, such as 13C-glucose, into a biological system, the incorporation of the 13C label into acetyl-CoA and downstream metabolites can be traced.
The diagram below illustrates the flow of 13C from glucose to acetyl-CoA and its entry into the TCA cycle. The analysis of the isotopic enrichment of acetyl-CoA, often after derivatization to a more stable compound like methyl acetoacetate, provides insights into the activity of these key metabolic pathways.
Caption: Tracing 13C from glucose to acetyl-CoA.
Conclusion
The use of this compound as an internal standard in mass spectrometry provides a robust and reliable method for the accurate quantification of methyl acetoacetate. This technical guide has outlined the fundamental principles of GC-MS and LC-MS/MS analysis, presented the expected fragmentation patterns, and illustrated the application of this methodology in the important field of metabolic flux analysis. For researchers in drug development and various scientific disciplines, the precise data obtained through this approach is invaluable for understanding metabolic pathways and the pharmacokinetics of related compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Multiple Mass Isotopomer Tracing of Acetyl-CoA Metabolism in Langendorff-perfused Rat Hearts: CHANNELING OF ACETYL-CoA FROM PYRUVATE DEHYDROGENASE TO CARNITINE ACETYLTRANSFERASE - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. sciex.com [sciex.com]
- 5. Methyl acetoacetate [webbook.nist.gov]
- 6. Methyl acetoacetate [webbook.nist.gov]
- 7. forensicrti.org [forensicrti.org]
- 8. uab.edu [uab.edu]
Stability and Storage of Methyl Acetylacetate-¹³C₄: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the stability and recommended storage conditions for Methyl acetylacetate-¹³C₄, an isotopically labeled compound crucial for various biochemical studies and as an internal standard in quantitative analysis.[1][2] Due to the limited availability of specific stability data for the ¹³C₄-labeled variant, this document combines information on the unlabeled compound with best practices for handling isotopically labeled molecules to ensure its integrity and longevity.
Core Stability and Storage Recommendations
Proper storage and handling are paramount to maintain the chemical and isotopic purity of Methyl acetylacetate-¹³C₄. The primary concerns for its stability are hydrolysis and potential degradation influenced by environmental factors.
| Parameter | Recommendation | Rationale |
| Temperature | Room temperature.[1] Refer to the Certificate of Analysis for any specific lot variations. | Provides a stable environment, minimizing degradation kinetics. |
| Atmosphere | Store in a tightly sealed container, preferably under an inert atmosphere (e.g., argon or nitrogen). | Minimizes exposure to moisture, which can cause hydrolysis of the ester. |
| Light | Store in a dark place.[3] | Protects the compound from potential light-induced degradation. |
| pH | Avoid contact with strong aqueous acids and bases.[4] | The ester linkage is susceptible to hydrolysis under acidic or basic conditions. The hydrolysis half-life of methyl acetoacetate (B1235776) at a neutral pH of 7 is approximately 14 days.[5] |
Chemical Properties and Potential Degradation
Methyl acetylacetate-¹³C₄ shares its fundamental chemical properties with the unlabeled Methyl acetoacetate. It is a colorless liquid that is slightly soluble in water.[5][6] The primary degradation pathway of concern is the hydrolysis of the methyl ester group to form acetoacetic acid-¹³C₄ and methanol. Acetoacetic acid itself is unstable and can further decompose into acetone-¹³C₃ and carbon dioxide.
A logical workflow for ensuring the stability of Methyl acetylacetate-¹³C₄ is outlined below:
Caption: Logical workflow for maintaining the stability of Methyl acetylacetate-¹³C₄.
Experimental Protocols: Best Practices for Handling
General Handling:
-
Equilibration: Before opening, allow the container to equilibrate to ambient temperature to prevent condensation of moisture inside.
-
Inert Gas: When aliquoting, use a dry, inert gas (e.g., nitrogen or argon) to flush the headspace of the original container before resealing.
-
Cross-Contamination: Use clean, dry glassware and syringes to avoid introducing contaminants that could catalyze degradation.
Preparation of Stock Solutions:
-
Solvent Selection: Use high-purity, anhydrous solvents for preparing stock solutions.
-
Storage of Solutions: Store stock solutions at or below the recommended temperature for the neat material. Protect from light.
-
Short-Term Use: For daily use, prepare smaller, working solutions from the main stock to minimize repeated opening and closing of the primary container.
The relationship between proper handling and experimental success can be visualized as follows:
Caption: Workflow from proper handling to reliable experimental outcomes.
Isotopic Stability
For ¹³C-labeled compounds, isotopic exchange is generally not a concern under standard storage and handling conditions, unlike for deuterium-labeled compounds where back-exchange with protic solvents can be an issue.[7] The stability of the carbon skeleton of the molecule is the primary determinant of the isotopic stability of Methyl acetylacetate-¹³C₄. Therefore, preventing chemical degradation is key to maintaining its isotopic integrity.
By adhering to these guidelines, researchers, scientists, and drug development professionals can ensure the long-term stability and integrity of Methyl acetylacetate-¹³C₄, leading to more accurate and reproducible experimental results. Always refer to the supplier's Certificate of Analysis for lot-specific storage information.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. 4949-44-4|Ethyl 3-oxopentanoate|BLD Pharm [bldpharm.com]
- 4. METHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 5. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Methyl acetoacetate - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
The Metabolic Journey of Intravenously Administered Methyl Acetylacetate-13C4: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the metabolic fate of intravenously administered Methyl acetylacetate-13C4. This isotopically labeled compound serves as a valuable tracer for probing ketone body metabolism and its intersection with central carbon metabolism. Upon intravenous injection, this compound undergoes rapid hydrolysis by ubiquitous esterases, yielding 13C4-labeled acetoacetate (B1235776) and unlabeled methanol. The resulting 13C4-acetoacetate is then distributed throughout the body and enters key metabolic pathways, including ketolysis and the tricarboxylic acid (TCA) cycle. This document details the experimental protocols for in vivo tracer studies, presents available quantitative data on the kinetics and tissue distribution of the 13C label, and visualizes the involved metabolic pathways and experimental workflows.
Introduction
Ketone bodies, primarily acetoacetate and β-hydroxybutyrate, are crucial alternative energy sources for extrahepatic tissues, especially the brain, heart, and skeletal muscle, during periods of fasting, prolonged exercise, or in pathological states such as diabetes.[1] Understanding the dynamics of ketone body metabolism is therefore of significant interest in various fields of biomedical research. This compound is a stable isotope-labeled tracer designed to investigate these metabolic pathways. The 13C labeling allows for the precise tracking of the carbon skeleton of acetoacetate as it is transported, taken up by tissues, and metabolized.
This guide will first address the immediate fate of the administered compound, its hydrolysis, followed by a detailed exploration of the metabolic pathways the resulting 13C4-acetoacetate undertakes.
Initial Hydrolysis of this compound
Upon intravenous administration, this compound is rapidly hydrolyzed by carboxylesterases present in the blood and various tissues, most notably the liver.[2] This enzymatic action cleaves the ester bond, releasing 13C4-labeled acetoacetate and unlabeled methanol. This initial step is crucial as it is the 13C4-acetoacetate that serves as the primary metabolic tracer.
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Metabolic Pathways of Acetoacetate-13C4
Once formed, 13C4-acetoacetate is transported via the bloodstream to various tissues where it can be utilized. The primary metabolic fates include:
-
Interconversion with β-hydroxybutyrate-13C4: In the mitochondrial matrix, 13C4-acetoacetate can be reversibly reduced to 13C4-β-hydroxybutyrate by the enzyme β-hydroxybutyrate dehydrogenase. This reaction is dependent on the mitochondrial NADH/NAD+ ratio.
-
Conversion to Acetyl-CoA-13C2: In extrahepatic tissues, 13C4-acetoacetate is activated to 13C4-acetoacetyl-CoA by succinyl-CoA:3-ketoacid-CoA transferase (SCOT). Subsequently, acetoacetyl-CoA thiolase cleaves 13C4-acetoacetyl-CoA into two molecules of 13C2-acetyl-CoA.[3]
-
Entry into the Tricarboxylic Acid (TCA) Cycle: The resulting 13C2-acetyl-CoA molecules can then enter the TCA cycle by condensing with oxaloacetate to form 13C-labeled citrate. The 13C label is then distributed throughout the TCA cycle intermediates.[1]
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Experimental Protocols
The following protocols are synthesized from established methods for intravenous tracer studies in rodents and can be adapted for experiments with this compound.[4]
Animal Preparation and Tracer Administration
-
Animal Model: Male Sprague-Dawley rats or C57BL/6 mice are commonly used. Animals should be acclimated for at least one week prior to the experiment.
-
Fasting: For studies on ketone metabolism, animals are typically fasted overnight (12-16 hours) to induce a mild state of ketosis.
-
Catheterization: For continuous infusion or repeated bolus injections, a catheter can be surgically implanted in the jugular or femoral vein. For single bolus injections, the tail vein is often used.
-
Tracer Preparation: this compound should be dissolved in a sterile, pyrogen-free saline solution to the desired concentration.
-
Administration: The tracer can be administered as a single intravenous bolus injection or as a primed-continuous infusion to achieve steady-state labeling. A typical bolus dose for a 13C-labeled ketone body precursor in rats is in the range of 0.2-0.3 mmol/kg.[5]
Sample Collection and Processing
-
Blood Sampling: Blood samples (50-100 µL) can be collected from the tail vein or a catheter at multiple time points (e.g., 2, 5, 10, 15, 30, 60, and 90 minutes) post-injection into EDTA-coated tubes.
-
Tissue Harvesting: At the desired endpoint, animals are euthanized, and tissues of interest (e.g., liver, brain, heart, kidney, skeletal muscle) are rapidly excised and flash-frozen in liquid nitrogen to quench metabolic activity.[4]
-
Metabolite Extraction: Polar metabolites are extracted from plasma and homogenized tissues using a cold solvent mixture, typically methanol:chloroform:water.
Analytical Methods
-
Mass Spectrometry (MS): Gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to determine the concentration and 13C enrichment of acetoacetate, β-hydroxybutyrate, and TCA cycle intermediates.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: 13C NMR spectroscopy can be used to analyze the positional isotopomers of metabolites, providing more detailed information about metabolic pathways.
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Quantitative Data
The following tables summarize quantitative data on the kinetics and tissue distribution of 13C-labeled ketone bodies from various studies. It is important to note that experimental conditions such as animal model, tracer, and nutritional state can influence the results.
Table 1: Plasma Kinetics of 13C-Acetoacetate and its Metabolites in Rats following Intravenous Infusion of [3-13C]acetoacetate
| Time (min) | 13C-Acetoacetate (% of Total Acetoacetate) | 13C-β-hydroxybutyrate (% of Total β-hydroxybutyrate) | 13C-Glutamate (% of Total Glutamate in Heart) |
| 1 | ~85 | ~15 | ~2 |
| 5 | ~40 | ~35 | ~5 |
| 10 | ~20 | ~30 | ~6 |
| 30 | <10 | ~15 | ~5 |
| 60 | <5 | <10 | ~4 |
Data synthesized from hyperpolarized 13C MRS studies in rats, showing rapid turnover and metabolism.[5][6]
Table 2: Relative Tissue Uptake and Metabolism of 13C-Acetoacetate in Rats
| Tissue | Relative 13C-Acetoacetate Uptake (Arbitrary Units) | Primary 13C-Labeled Metabolites Observed |
| Heart | High | β-hydroxybutyrate, Acetylcarnitine, Glutamate, Citrate |
| Kidney | High | β-hydroxybutyrate, Acetylcarnitine, Glutamate |
| Brain | Moderate | β-hydroxybutyrate, Glutamate, Glutamine |
| Liver | Moderate | β-hydroxybutyrate |
This table provides a qualitative summary of tissue-specific metabolism of acetoacetate based on several in vivo studies in rats.[5][7][8] The liver does not significantly utilize ketone bodies for energy but does facilitate their interconversion.[1]
Table 3: Turnover Rates of Ketone Bodies in Rats in Different Metabolic States
| Metabolic State | Total Ketone Body Turnover Rate (µmol/min/100g body weight) |
| Normal (Fed) | 1.5 - 2.0 |
| Fasted (24h) | 4.0 - 5.0 |
| Diabetic | 10.0 - 12.0 |
Data adapted from studies using radiolabeled tracers, demonstrating the impact of metabolic state on ketone body kinetics.
Conclusion
Intravenously administered this compound serves as an effective precursor for the in vivo delivery of 13C4-acetoacetate, a key tracer for studying ketone body metabolism. The rapid hydrolysis of the methyl ester in the bloodstream makes the labeled acetoacetate readily available for transport to and utilization by various tissues. The subsequent metabolic fate of 13C4-acetoacetate, including its interconversion with β-hydroxybutyrate and its entry into the TCA cycle, can be effectively traced using mass spectrometry and NMR spectroscopy. The experimental protocols and quantitative data presented in this guide provide a solid foundation for researchers and drug development professionals to design and interpret studies aimed at elucidating the role of ketone body metabolism in health and disease. Further research is warranted to provide a more comprehensive quantitative picture of the tissue-specific distribution and metabolic fluxes of acetoacetate under various physiological and pathological conditions.
References
- 1. Ketone bodies - Wikipedia [en.wikipedia.org]
- 2. pure.au.dk [pure.au.dk]
- 3. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. scispace.com [scispace.com]
- 6. A new hyperpolarized 13C ketone body probe reveals an increase in acetoacetate utilization in the diabetic rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Direct assessment of renal mitochondrial redox state using hyperpolarized 13C-acetoacetate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. cds.ismrm.org [cds.ismrm.org]
Methyl Acetylacetate-13C4 as a Tracer in Metabolic Research: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope tracers have become indispensable tools in metabolic research, enabling the elucidation of complex biochemical pathways and the quantification of metabolic fluxes. Among these, Methyl acetylacetate-13C4 is emerging as a valuable probe for investigating ketone body metabolism, fatty acid synthesis, and central carbon metabolism. Upon cellular uptake, it is readily hydrolyzed to acetoacetate-13C4, a key ketone body, which is subsequently metabolized, introducing the 13C label into various downstream metabolic pathways. This guide provides a comprehensive overview of the application of this compound as a metabolic tracer, detailing its metabolic fate, experimental protocols, and data interpretation.
Metabolic Fate of this compound
This compound serves as a precursor to 13C-labeled acetoacetate. Once inside the cell, the ester bond is cleaved, releasing acetoacetate-13C4. Acetoacetate is a central metabolite in ketone body metabolism and can follow several key pathways:
-
Conversion to β-Hydroxybutyrate: Acetoacetate can be reversibly converted to β-hydroxybutyrate, another major ketone body. This reaction is catalyzed by β-hydroxybutyrate dehydrogenase.
-
Formation of Acetyl-CoA: Acetoacetate can be converted to acetoacetyl-CoA and subsequently cleaved to two molecules of acetyl-CoA. This reaction, catalyzed by succinyl-CoA:3-ketoacid CoA transferase (SCOT) and thiolase, allows the carbon skeleton of ketone bodies to enter central carbon metabolism.
-
Entry into the Krebs Cycle: The acetyl-CoA derived from acetoacetate-13C4 can enter the Krebs cycle (also known as the tricarboxylic acid or TCA cycle), leading to the labeling of Krebs cycle intermediates such as citrate, α-ketoglutarate, succinate, fumarate, and malate.
-
Fatty Acid Synthesis: The acetyl-CoA generated from acetoacetate-13C4 can be used as a precursor for de novo fatty acid synthesis. This makes this compound a useful tracer for studying lipogenesis.
The distribution of the 13C label among these metabolites provides a quantitative measure of the relative activities of these pathways.
Key Metabolic Pathways
The following diagrams illustrate the central metabolic pathways traced by this compound.
Experimental Protocols
A generalized workflow for a tracer experiment using this compound is outlined below. The specific details may need to be optimized for the biological system under investigation.
Detailed Methodologies
1. Cell Culture and Labeling:
-
Cell Seeding: Plate cells at a density that will ensure they are in the exponential growth phase at the time of the experiment.
-
Labeling Medium: Prepare a defined culture medium containing a known concentration of this compound. The concentration will depend on the cell type and the specific metabolic pathways being investigated.
-
Incubation: Replace the standard culture medium with the labeling medium and incubate the cells for a predetermined time. The incubation time should be sufficient to allow for the tracer to be incorporated into the metabolites of interest and reach a steady state of labeling.
2. Quenching Metabolism:
-
To accurately capture the metabolic state of the cells, it is crucial to rapidly halt all enzymatic activity.
-
For Adherent Cells: Quickly aspirate the labeling medium and wash the cells with ice-cold phosphate-buffered saline (PBS). Immediately add a quenching solution, such as liquid nitrogen or ice-cold methanol, to the culture plate.
-
For Suspension Cells: Rapidly centrifuge the cell suspension at a low temperature. Discard the supernatant and resuspend the cell pellet in a quenching solution.
3. Metabolite Extraction:
-
A common method for extracting polar metabolites is a two-phase liquid-liquid extraction.
-
Add a mixture of methanol, water, and chloroform (B151607) to the quenched cells.
-
After vigorous mixing and centrifugation, the polar metabolites will be in the upper aqueous phase, while lipids will be in the lower organic phase.
-
Carefully collect the aqueous phase for the analysis of central carbon metabolism intermediates.
4. Sample Preparation for Analysis:
-
For Gas Chromatography-Mass Spectrometry (GC-MS):
-
The extracted polar metabolites are often non-volatile and require chemical derivatization to increase their volatility.
-
A common derivatization agent is N-methyl-N-(tert-butyldimethylsilyl)trifluoroacetamide (MTBSTFA), which creates tert-butyldimethylsilyl (TBDMS) derivatives.
-
-
For Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample preparation for NMR is generally simpler and non-destructive.
-
The dried metabolite extracts are resuspended in a deuterated solvent (e.g., D₂O) containing a known concentration of an internal standard for quantification.
-
5. Analytical Measurement:
-
GC-MS: This technique is widely used for 13C-metabolic flux analysis due to its high sensitivity and resolution. The derivatized metabolites are separated by gas chromatography and then ionized and detected by the mass spectrometer. The mass spectrometer measures the mass-to-charge ratio (m/z) of the metabolite fragments, providing the mass isotopomer distribution.
-
NMR: ¹H and ¹³C NMR spectroscopy can provide detailed information on the positional labeling of carbons within a metabolite. While generally less sensitive than MS, NMR is non-destructive and requires minimal sample preparation.
Data Presentation and Interpretation
The primary data obtained from a 13C tracer experiment is the mass isotopomer distribution (MID) of the metabolites of interest. The MID represents the fractional abundance of each isotopologue of a metabolite. This data can be used to calculate the fractional enrichment of 13C in each metabolite pool and to perform metabolic flux analysis (MFA).
Quantitative Data Summary
The following tables provide an example of how quantitative data from a this compound tracer experiment can be presented. The values are illustrative and will vary depending on the experimental conditions.
Table 1: Isotopic Enrichment in Krebs Cycle Intermediates
| Metabolite | Fractional Enrichment (%) |
| Citrate | 35.2 ± 3.1 |
| α-Ketoglutarate | 28.9 ± 2.5 |
| Succinate | 25.4 ± 2.2 |
| Fumarate | 26.1 ± 2.3 |
| Malate | 30.5 ± 2.8 |
Table 2: Relative Metabolic Fluxes
| Metabolic Flux | Relative Flux Rate (normalized to Acetoacetate uptake) |
| Acetoacetate -> Acetyl-CoA | 100 |
| Krebs Cycle Flux | 85.3 ± 7.9 |
| Fatty Acid Synthesis | 14.7 ± 1.8 |
Conclusion
This compound is a powerful tool for investigating cellular metabolism. By tracing the incorporation of its 13C atoms into downstream metabolites, researchers can gain valuable insights into the activities of key metabolic pathways, including ketone body metabolism, the Krebs cycle, and fatty acid synthesis. The detailed protocols and data interpretation guidelines presented in this technical guide provide a solid foundation for designing and executing successful metabolic tracer studies using this compound. As with any tracer study, careful experimental design and rigorous data analysis are paramount for obtaining accurate and meaningful results.
The Foundational Role of 13C-Labeled Acetoacetate Esters in Metabolic Research: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Stable isotope labeling with carbon-13 (13C) has become an indispensable tool in the study of metabolic pathways, offering a non-radioactive and powerful method to trace the fate of metabolites in vivo and in vitro. Among the various labeled compounds, 13C-labeled acetoacetate (B1235776) esters have emerged as critical probes for investigating ketone body metabolism, a central process in energy homeostasis that is implicated in a wide range of physiological and pathological states, including diabetes, neurological disorders, and cancer. This technical guide provides an in-depth overview of the foundational studies on 13C-labeled acetoacetate esters, detailing their synthesis, experimental applications, and the valuable insights they have provided into cellular and systemic metabolism.
Synthesis of 13C-Labeled Acetoacetate Esters
The cornerstone of metabolic tracing studies is the availability of high-purity, isotopically labeled compounds. The synthesis of 13C-labeled ethyl acetoacetate is typically achieved through a Claisen condensation reaction, a fundamental carbon-carbon bond-forming reaction in organic chemistry.[1] By utilizing 13C-labeled ethyl acetate (B1210297) as the starting material, the carbon-13 isotopes can be incorporated at specific positions within the ethyl acetoacetate molecule.
Experimental Protocol: Synthesis of [1,3-13C2] Ethyl Acetoacetate via Claisen Condensation
This protocol is adapted from the classic Claisen condensation procedure for the synthesis of ethyl acetoacetate.[1][2]
Materials:
-
[1,2-13C2] Ethyl acetate (isotopically enriched)
-
Sodium ethoxide
-
Anhydrous diethyl ether
-
Dilute hydrochloric acid
-
Anhydrous magnesium sulfate
-
Distillation apparatus
Procedure:
-
A solution of sodium ethoxide in anhydrous diethyl ether is prepared in a round-bottom flask equipped with a reflux condenser and a dropping funnel.
-
[1,2-13C2] Ethyl acetate is added dropwise to the stirred sodium ethoxide solution at room temperature.
-
After the addition is complete, the mixture is gently refluxed for several hours to drive the condensation reaction to completion.
-
The reaction mixture is then cooled in an ice bath, and dilute hydrochloric acid is slowly added to neutralize the excess base and quench the reaction.
-
The ether layer is separated, and the aqueous layer is extracted with diethyl ether.
-
The combined ether extracts are washed with brine, dried over anhydrous magnesium sulfate, and the solvent is removed by rotary evaporation.
-
The crude [1,3-13C2] ethyl acetoacetate is purified by fractional distillation under reduced pressure.
Yields: The yields for this type of synthesis can vary, but with careful execution, yields in the range of 70-80% can be expected.
Metabolic Tracing with 13C-Labeled Acetoacetate Esters: Experimental Design and Protocols
13C-labeled acetoacetate esters are powerful tools for metabolic flux analysis, allowing researchers to quantify the rates of production, utilization, and interconversion of ketone bodies.
Experimental Protocol: In Vivo Ketone Body Kinetics using Primed-Continuous Infusion
This protocol describes a common method for studying ketone body kinetics in vivo using a primed-continuous infusion of a 13C-labeled tracer.
Materials:
-
Sterile, pyrogen-free solution of 13C-labeled acetoacetate (e.g., [3,4-13C2]acetoacetate)
-
Infusion pump
-
Catheters for infusion and blood sampling
-
Blood collection tubes with anticoagulant (e.g., EDTA)
-
Centrifuge
-
Materials for plasma/serum separation and storage (-80°C)
Procedure:
-
Subject Preparation: The subject is typically fasted overnight to induce a state of mild ketosis.
-
Catheter Placement: Two intravenous catheters are placed, one for the infusion of the tracer and the other for blood sampling.
-
Priming Dose: A priming bolus of the 13C-labeled acetoacetate solution is administered to rapidly achieve isotopic steady-state in the blood.
-
Continuous Infusion: Immediately following the priming dose, a continuous infusion of the tracer is started and maintained at a constant rate for the duration of the study (e.g., 2-3 hours).
-
Blood Sampling: Blood samples are collected at regular intervals before and during the infusion to measure plasma concentrations and isotopic enrichment of acetoacetate and other metabolites.
-
Sample Processing: Blood samples are immediately centrifuged to separate plasma, which is then stored at -80°C until analysis.
Analytical Methods for 13C-Labeled Metabolite Analysis
The accurate quantification of isotopic enrichment is crucial for interpreting the data from metabolic tracing studies. Gas chromatography-mass spectrometry (GC-MS) and nuclear magnetic resonance (NMR) spectroscopy are the two primary analytical techniques employed.
GC-MS Analysis of 13C-Labeled Ketone Bodies
GC-MS is a highly sensitive and specific method for measuring the isotopic enrichment of metabolites.
Experimental Protocol: GC-MS Analysis
-
Sample Preparation and Derivatization: Plasma samples are thawed, and proteins are precipitated. The supernatant containing the ketone bodies is collected. For GC-MS analysis, the ketone bodies are often derivatized to increase their volatility and thermal stability.
-
Gas Chromatography: The derivatized sample is injected into a gas chromatograph, where the different metabolites are separated based on their boiling points and interactions with the GC column.
-
Mass Spectrometry: As the separated compounds elute from the GC column, they enter the mass spectrometer. The molecules are ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z). By monitoring the specific m/z values for the unlabeled (M+0) and 13C-labeled (e.g., M+2) forms of the metabolite, the isotopic enrichment can be precisely calculated.
NMR Spectroscopy for 13C-Metabolite Analysis
NMR spectroscopy provides detailed information about the position of the 13C label within a molecule, which can be invaluable for elucidating metabolic pathways.
Experimental Protocol: 13C NMR Spectroscopy
-
Sample Preparation: Tissue or cell extracts are prepared to isolate the metabolites of interest. The samples are then dissolved in a suitable deuterated solvent for NMR analysis.
-
NMR Data Acquisition: The sample is placed in a high-field NMR spectrometer. A 13C NMR spectrum is acquired, which shows signals corresponding to the different carbon atoms in the molecules present in the sample. The chemical shift of each signal provides information about the chemical environment of the carbon atom.
-
Data Analysis: The relative intensities of the signals from the 13C-labeled and unlabeled positions are used to determine the isotopic enrichment. Advanced NMR techniques, such as 1H-[13C] heteronuclear single quantum coherence (HSQC) and heteronuclear multiple bond coherence (HMBC), can be used to further elucidate the labeling patterns.
Quantitative Data from Foundational Studies
The following tables summarize key quantitative data from foundational studies that have utilized 13C-labeled acetoacetate esters to investigate ketone body metabolism.
| Parameter | Value | Study Context | Reference |
| Total Ketone Body Appearance Rate | 3.74 µmol/kg/min | Post-absorptive state in humans using [3,4-13C2]acetoacetate | (Féry et al., 1990) |
| Acetoacetate Turnover Rate | 14.5 - 20.5 µmol/min | In children after a 13-22 hour fast | (Bougnères et al., 1986) |
| Contribution of Ketone Bodies to Brain TCA Cycle | ~20% | During fasting-induced ketosis in rats | (Deelchand et al., 2009) |
| Metabolite | Isotopic Enrichment (%) | Condition | Reference |
| Plasma Acetoacetate | 5-10% | During continuous infusion of [3,4-13C2]acetoacetate in humans | (Féry et al., 1990) |
| Brain Glutamate (from 13C-Acetoacetate) | 15-25% | After infusion of [2,4-13C2]3-hydroxybutyrate in rats | (Deelchand et al., 2009) |
Signaling Pathways and Logical Relationships
The metabolism of acetoacetate and other ketone bodies is intricately linked to key cellular signaling pathways that regulate cell growth, proliferation, and survival. 13C tracer studies have been instrumental in elucidating these connections.
Ketone Body Metabolism and the AMPK/mTOR Signaling Network
Ketone bodies, and their precursor acetate, can influence the activity of AMP-activated protein kinase (AMPK) and the mammalian target of rapamycin (B549165) (mTOR), two master regulators of cellular metabolism.[3][4][5]
Figure 1: Ketone body metabolism intersects with the AMPK and mTOR signaling pathways.
Experimental Workflow for 13C Metabolic Flux Analysis
The overall workflow for a typical metabolic flux analysis experiment using 13C-labeled acetoacetate is a multi-step process that requires careful planning and execution.
References
- 1. 23.7 The Claisen Condensation Reaction - Organic Chemistry | OpenStax [openstax.org]
- 2. youtube.com [youtube.com]
- 3. medium.com [medium.com]
- 4. Acetic Acid Influences BRL-3A Cell Lipid Metabolism via the AMPK Signalling Pathway - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Acetic acid activates the AMP-activated protein kinase signaling pathway to regulate lipid metabolism in bovine hepatocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Metabolic Flux Analysis Using Methyl Acetylacetate-¹³C₄
For Researchers, Scientists, and Drug Development Professionals
Introduction
Metabolic flux analysis (MFA) is a powerful technique used to elucidate the rates of metabolic reactions within a biological system. By tracing the path of isotopically labeled substrates, researchers can gain a quantitative understanding of cellular metabolism, identifying key pathways and their contributions to cellular processes. This is particularly crucial in fields like cancer research and drug development, where metabolic reprogramming is a hallmark of disease and a target for therapeutic intervention.
Methyl acetylacetate-¹³C₄ is a stable isotope-labeled tracer that serves as a valuable tool for probing specific metabolic pathways, particularly those involved in ketogenesis, cholesterol synthesis, and fatty acid metabolism. As a derivative of acetoacetate (B1235776), a ketone body, it provides a direct means to investigate the utilization of ketone bodies as an energy source and as a precursor for anabolic processes. These pathways are of significant interest in various pathological conditions, including cancer, metabolic syndrome, and neurological disorders.
This document provides detailed application notes and experimental protocols for the use of Methyl acetylacetate-¹³C₄ in metabolic flux analysis, intended for researchers, scientists, and professionals in drug development.
Principle of the Method
Methyl acetylacetate-¹³C₄ is a methyl ester of acetoacetate with all four carbon atoms labeled with the stable isotope ¹³C. Upon entering the cell, it is presumed that cellular esterases cleave the methyl group, releasing ¹³C₄-acetoacetate into the cytoplasm. This labeled acetoacetate can then enter several key metabolic pathways:
-
Ketolysis: In the mitochondria, ¹³C₄-acetoacetate can be converted to two molecules of [2,2-¹³C₂]acetyl-CoA. This labeled acetyl-CoA can then enter the tricarboxylic acid (TCA) cycle, leading to the labeling of TCA cycle intermediates and associated amino acids.
-
Cytosolic Acetoacetyl-CoA Synthesis: In the cytosol, ¹³C₄-acetoacetate can be activated to ¹³C₄-acetoacetyl-CoA by acetoacetyl-CoA synthetase. This is a key step for its utilization in anabolic pathways.
-
Cholesterol and Fatty Acid Synthesis: The ¹³C₄-acetoacetyl-CoA generated in the cytosol serves as a building block for the synthesis of cholesterol and fatty acids. By tracing the incorporation of ¹³C into these lipids, the rate of their de novo synthesis from ketone bodies can be quantified.
By measuring the mass isotopologue distribution (MID) of downstream metabolites using mass spectrometry (MS), the contribution of methyl acetylacetate to these pathways can be determined, providing a quantitative measure of metabolic fluxes.
Applications
The use of Methyl acetylacetate-¹³C₄ in metabolic flux analysis has several important applications:
-
Cancer Metabolism Research: Many cancer cells exhibit altered metabolism, including an increased reliance on ketone bodies as an energy source and for biosynthesis. Tracing the metabolism of Methyl acetylacetate-¹³C₄ can help to understand the role of ketolysis and lipogenesis in tumor growth and survival, potentially identifying novel therapeutic targets.
-
Neurobiology and Neurological Disorders: The brain can utilize ketone bodies as an alternative fuel source to glucose, particularly during periods of fasting or in pathological conditions. MFA with Methyl acetylacetate-¹³C₄ can provide insights into brain energy metabolism and its alterations in diseases like Alzheimer's, Parkinson's, and epilepsy.
-
Metabolic Syndrome and Diabetes: Dysregulation of ketone body and lipid metabolism is a hallmark of metabolic syndrome and type 2 diabetes. This tracer can be used to study the metabolic fate of ketone bodies and their contribution to dyslipidemia and insulin (B600854) resistance.
-
Drug Development: For drugs targeting metabolic pathways, Methyl acetylacetate-¹³C₄ can be used as a tool to assess their mechanism of action and efficacy in modulating ketone body utilization, cholesterol synthesis, or fatty acid metabolism.
Experimental Protocols
Protocol 1: Cell Culture and Isotope Labeling
This protocol describes the general procedure for labeling cultured mammalian cells with Methyl acetylacetate-¹³C₄.
Materials:
-
Mammalian cell line of interest
-
Complete cell culture medium (e.g., DMEM, RPMI-1640)
-
Fetal Bovine Serum (FBS), dialyzed
-
Penicillin-Streptomycin solution
-
Phosphate-Buffered Saline (PBS)
-
Methyl acetylacetate-¹³C₄
-
Solvent for Methyl acetylacetate-¹³C₄ (e.g., DMSO, ethanol)
-
Cell culture plates or flasks
-
Incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels at a density that will ensure they are in the exponential growth phase at the time of labeling. Allow cells to adhere and grow for 24 hours.
-
Preparation of Labeling Medium: Prepare the labeling medium by supplementing the basal medium with dialyzed FBS and antibiotics. The use of dialyzed FBS is recommended to reduce the concentration of unlabeled ketone bodies and other small molecules.
-
Preparation of Tracer Stock Solution: Prepare a stock solution of Methyl acetylacetate-¹³C₄ in a suitable solvent at a high concentration (e.g., 100 mM).
-
Labeling: Remove the growth medium from the cells and wash once with pre-warmed PBS. Add the pre-warmed labeling medium containing the desired final concentration of Methyl acetylacetate-¹³C₄ (typically in the range of 10-100 µM, but should be optimized for the specific cell line and experimental goals).
-
Incubation: Incubate the cells with the labeling medium for a specific period. The incubation time should be sufficient to achieve isotopic steady-state for the metabolites of interest. This typically ranges from 6 to 24 hours, and it is recommended to perform a time-course experiment to determine the optimal labeling duration.
-
Harvesting: After the incubation period, place the culture plates on ice. Aspirate the labeling medium and wash the cells twice with ice-cold PBS.
-
Metabolite Extraction: Immediately add a pre-chilled extraction solvent (e.g., 80% methanol) to the cells. Scrape the cells and collect the cell lysate in a microcentrifuge tube. The volume of the extraction solvent should be adjusted based on the number of cells.
-
Sample Processing: Vortex the cell lysate vigorously and incubate at -20°C for at least 30 minutes to precipitate proteins. Centrifuge at maximum speed for 10 minutes at 4°C. Collect the supernatant containing the metabolites and store at -80°C until analysis.
Protocol 2: Sample Preparation for GC-MS Analysis of Labeled Lipids
This protocol details the derivatization of fatty acids and cholesterol for analysis by Gas Chromatography-Mass Spectrometry (GC-MS).
Materials:
-
Metabolite extract from Protocol 1
-
Internal standards (e.g., deuterated fatty acids and cholesterol)
-
Methanolic HCl (for fatty acid methylation)
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS) (for cholesterol silylation)
-
GC-MS vials with inserts
Procedure:
-
Internal Standard Spiking: Add a known amount of internal standards to the metabolite extract to allow for accurate quantification.
-
Fatty Acid Methylation: a. Dry a portion of the metabolite extract under a stream of nitrogen gas. b. Add 500 µL of 2% methanolic HCl and incubate at 80°C for 1 hour to convert fatty acids to their fatty acid methyl esters (FAMEs). c. After cooling to room temperature, add 500 µL of water and 1 mL of hexane. Vortex vigorously to extract the FAMEs into the hexane layer. d. Transfer the upper hexane layer to a new tube. Repeat the extraction with another 1 mL of hexane and combine the hexane layers. e. Evaporate the hexane under a stream of nitrogen gas and resuspend the FAMEs in a small volume of hexane for GC-MS analysis.
-
Cholesterol Silylation: a. Dry another portion of the metabolite extract under a stream of nitrogen gas. b. Add 50 µL of pyridine and 50 µL of BSTFA + 1% TMCS. c. Incubate at 70°C for 30 minutes to convert cholesterol to its trimethylsilyl (B98337) (TMS) ether derivative. d. Evaporate the solvent under a stream of nitrogen gas and resuspend the derivatized cholesterol in hexane for GC-MS analysis.
-
GC-MS Analysis: Inject the derivatized samples into the GC-MS system. The GC separation conditions and MS acquisition parameters should be optimized for the specific analytes of interest.
Protocol 3: Mass Spectrometry Analysis
Instrumentation:
-
Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) or Liquid Chromatograph coupled to a Mass Spectrometer (LC-MS).
GC-MS Parameters (Example for FAMEs and TMS-Cholesterol):
-
Column: A suitable capillary column for lipid analysis (e.g., DB-5ms, HP-5ms).
-
Injector Temperature: 250°C.
-
Oven Temperature Program: Start at a low temperature (e.g., 100°C), ramp to a high temperature (e.g., 300°C) at a suitable rate to achieve good separation of the analytes.
-
Ion Source: Electron Ionization (EI).
-
Mass Analyzer: Quadrupole or Time-of-Flight (TOF).
-
Acquisition Mode: Selected Ion Monitoring (SIM) or full scan mode to acquire the mass isotopologue distributions of the target metabolites.
Data Analysis:
-
Peak Integration: Integrate the chromatographic peaks corresponding to the target analytes.
-
Mass Isotopologue Distribution (MID) Determination: For each analyte, determine the relative abundance of each mass isotopologue (M+0, M+1, M+2, etc.).
-
Correction for Natural Abundance: Correct the raw MID data for the natural abundance of ¹³C and other heavy isotopes using established algorithms.
-
Metabolic Flux Calculation: Use the corrected MIDs and a metabolic network model to calculate the intracellular metabolic fluxes. This is typically done using specialized software packages (e.g., INCA, Metran).
Data Presentation
Quantitative data from metabolic flux analysis experiments should be summarized in a clear and structured manner to facilitate comparison and interpretation.
Table 1: Relative Abundance of Labeled Carbon in Key Metabolites
| Metabolite | Condition 1 (% ¹³C) | Condition 2 (% ¹³C) | p-value |
| Citrate | 15.2 ± 1.8 | 25.6 ± 2.5 | <0.05 |
| Palmitate | 8.5 ± 1.1 | 18.2 ± 2.1 | <0.01 |
| Cholesterol | 5.1 ± 0.8 | 12.4 ± 1.5 | <0.01 |
Data are presented as mean ± standard deviation. Statistical significance was determined by a t-test.
Table 2: Calculated Metabolic Fluxes (normalized to cell number)
| Metabolic Flux | Condition 1 (nmol/10⁶ cells/hr) | Condition 2 (nmol/10⁶ cells/hr) | Fold Change |
| Ketolysis (Acetoacetate -> Acetyl-CoA) | 50.3 ± 4.7 | 85.1 ± 7.9 | 1.69 |
| De Novo Fatty Acid Synthesis | 12.8 ± 1.5 | 28.4 ± 3.1 | 2.22 |
| De Novo Cholesterol Synthesis | 3.2 ± 0.5 | 9.7 ± 1.2 | 3.03 |
Fluxes were calculated using a metabolic network model and the measured mass isotopologue distributions. Data are presented as mean ± standard deviation.
Mandatory Visualizations
Application Notes and Protocols for In Vivo Administration of Methyl Acetylacetate-13C4
For Researchers, Scientists, and Drug Development Professionals
Application Notes
Methyl acetylacetate-13C4 is a stable isotope-labeled analog of methyl acetoacetate (B1235776), a ketone body ester. As a tracer, it is a powerful tool for in vivo metabolic studies, enabling researchers to track the metabolic fate of acetoacetate, a key energy substrate, particularly under conditions of fasting, ketogenic diets, or in disease models such as diabetes and neurological disorders.
The 13C labels on all four carbon atoms of the acetylacetate moiety allow for the precise tracking of its catabolism through various metabolic pathways. Upon administration, methyl acetylacetate is hydrolyzed to acetoacetate and methanol. The 13C-labeled acetoacetate can then enter cellular metabolism. A primary metabolic route for acetoacetate is its conversion to β-hydroxybutyrate, a reaction catalyzed by β-hydroxybutyrate dehydrogenase, which is dependent on the mitochondrial NADH/NAD+ ratio. This makes this compound a valuable probe for assessing mitochondrial redox state in vivo.[1]
Furthermore, the labeled acetoacetate can be converted to acetoacetyl-CoA and subsequently acetyl-CoA, which can then enter the tricarboxylic acid (TCA) cycle. By tracking the incorporation of the 13C label into downstream metabolites such as glutamate (B1630785) and other TCA cycle intermediates, researchers can elucidate the contribution of ketone bodies to cellular energy production in various tissues.[2][3] This technique is particularly useful for investigating metabolic reprogramming in cancer, where some tumors exhibit altered ketone body metabolism.
In vivo studies using hyperpolarized [1,3-13C2]acetoacetate have demonstrated its ability to cross the blood-brain barrier, making it a promising tool for monitoring brain metabolism and redox state in neurological diseases.[1] While this compound is not hyperpolarized, its use in stable isotope tracing studies with mass spectrometry or NMR spectroscopy provides detailed insights into metabolic fluxes and pathway activities.
Experimental Protocols
This section provides a generalized protocol for the in vivo administration of this compound to rodent models. The specific parameters, such as dosage and administration route, should be optimized based on the specific research question, animal model, and analytical method.
1. Materials
-
This compound (purity ≥98%)
-
Vehicle solution (e.g., sterile saline, phosphate-buffered saline (PBS))
-
Animal model (e.g., C57BL/6 mice or Sprague-Dawley rats)
-
Administration equipment (e.g., syringes, needles for injection; gavage needles for oral administration)
-
Anesthesia (if required for the procedure)
-
Blood collection supplies (e.g., capillary tubes, EDTA-coated tubes)
-
Tissue collection tools (e.g., scalpels, forceps, liquid nitrogen for snap-freezing)
2. Animal Preparation
-
Acclimatization: Acclimate animals to the housing conditions for at least one week before the experiment.
-
Fasting: For studies on ketone body metabolism, animals may be fasted for a specific period (e.g., 4-6 hours or overnight) to induce a state of mild ketosis.[4] Ensure free access to water during the fasting period.
-
Baseline Samples: Collect baseline blood samples before the administration of the tracer to determine the natural abundance of 13C in relevant metabolites.
3. Dosage and Administration
-
Vehicle Preparation: Dissolve this compound in a sterile, biocompatible vehicle such as saline or PBS. The concentration should be calculated based on the desired dose and the animal's body weight. Due to the ester nature of the compound, gentle warming or sonication may be required to ensure complete dissolution. The pH of the dosing solution should be between 5 and 9.
-
Dosage: The optimal dose will depend on the research question and the sensitivity of the analytical instruments. A starting point for a bolus administration could range from 2 to 20 mg/kg body weight. For continuous infusion, a lower rate would be required.
-
Administration Route: The choice of administration route is critical and depends on the experimental goals:
-
Intravenous (IV) Injection: Provides rapid and complete bioavailability. Administer as a bolus via the tail vein or through a catheter for continuous infusion.[5][6]
-
Intraperitoneal (IP) Injection: A common and less invasive alternative to IV injection, though absorption kinetics may be more variable.[6]
-
Oral Gavage (PO): Mimics dietary intake and allows for the study of first-pass metabolism in the liver.[4][7][8]
-
4. Sample Collection
-
Timeline: Collect samples at multiple time points after tracer administration to analyze the dynamic changes in metabolite labeling. A typical time course might include 0, 15, 30, 60, 120, and 240 minutes post-administration.[4]
-
Blood Sampling: Collect small volumes of blood (e.g., 20-50 µL) from the tail vein or saphenous vein at each time point. Place blood into tubes containing an anticoagulant (e.g., EDTA) and immediately place on ice. Centrifuge to separate plasma and store at -80°C until analysis.[4][5]
-
Tissue Collection: At the final time point, euthanize the animal according to approved institutional guidelines. Immediately dissect the tissues of interest (e.g., liver, brain, heart, skeletal muscle), rinse with cold PBS, blot dry, and snap-freeze in liquid nitrogen. Store tissues at -80°C until metabolite extraction.[9]
5. Sample Analysis
-
Metabolite Extraction: Extract metabolites from plasma and tissues using appropriate protocols, such as methanol-chloroform-water extraction.
-
Analytical Methods: Analyze the 13C enrichment in target metabolites using techniques such as:
-
Gas Chromatography-Mass Spectrometry (GC-MS)
-
Liquid Chromatography-Mass Spectrometry (LC-MS)
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Data Presentation
The following table summarizes representative quantitative data from in vivo studies using 13C-labeled acetoacetate or similar tracers. These values can serve as a reference for expected outcomes when using this compound.
| Parameter | Animal Model | Tracer | Administration Route & Dose | Key Findings | Reference |
| Plasma Clearance Rate of Acetoacetate | Human | [1,2-13C2]Acetoacetate | Continuous Infusion | 1966 ± 502 ml/min/1.73 m² | [10] |
| Mean Residence Time of Ketone Bodies | Human | [1,2-13C2]Acetoacetate & [1,2,3,4-13C4]R-BHB | Bolus Injection | 17 ± 3 min | [10] |
| 13C Incorporation into Glutamate (Myocardium) | Diabetic Rats | Hyperpolarized [3-13C]acetoacetate | Intravenous Injection | Increased 13C incorporation into [5-13C]glutamate in diabetic rats compared to controls, indicating higher myocardial ketone body oxidation. | [2][3] |
| [1-13C]β-HB-to-[1-13C]AcAc Ratio (Brain) | Tumor-bearing Mice | Hyperpolarized [1,3-13C2]AcAc | Intravenous Injection | Lower ratio in tumor-bearing mice, consistent with decreased BDH activity and altered redox state. | [1] |
| Tracer Concentration in Plasma (10 min post-injection) | Fasted Mice | [U-13C]-palmitate | Bolus IV Injection (20 nmol/kg) | 2.5 ± 0.5 µmol/L | [11] |
| Tracer-derived Acylcarnitines in Muscle (10 min post-injection) | Fasted Mice | [U-13C]-palmitate | Bolus IV Injection (20 nmol/kg) | 0.95 ± 0.47 nmol/g protein | [11] |
Mandatory Visualization
Caption: Experimental workflow for in vivo administration of this compound.
Caption: Metabolic pathway of this compound.
References
- 1. In vivo investigation of hyperpolarized [1,3-13C2]acetoacetate as a metabolic probe in normal brain and in glioma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. scispace.com [scispace.com]
- 3. A new hyperpolarized 13C ketone body probe reveals an increase in acetoacetate utilization in the diabetic rat heart - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts [bio-protocol.org]
- 6. In vivo [U-13C]glucose labeling to assess heart metabolism in murine models of pressure and volume overload - PMC [pmc.ncbi.nlm.nih.gov]
- 7. animalcare.ubc.ca [animalcare.ubc.ca]
- 8. iacuc.ucsf.edu [iacuc.ucsf.edu]
- 9. benchchem.com [benchchem.com]
- 10. Ketone body kinetics in vivo using simultaneous administration of acetoacetate and 3-hydroxybutyrate labelled with stable isotopes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
Application Notes and Protocols for Methyl Acetylacetate-13C4 in Ketone Body Metabolism Research
For Researchers, Scientists, and Drug Development Professionals
Introduction
Ketone bodies, primarily acetoacetate (B1235776) (AcAc) and D-β-hydroxybutyrate (D-βOHB), are crucial alternative energy sources to glucose, particularly during periods of fasting, prolonged exercise, or in pathological states like diabetes.[1][2] The study of ketone body metabolism provides critical insights into metabolic flexibility, cellular signaling, and the pathophysiology of various diseases. Methyl acetylacetate-13C4 is a stable isotope-labeled compound that serves as a valuable tracer for elucidating the dynamics of ketone body production (ketogenesis), utilization (ketolysis), and intercellular signaling.[3] This document provides detailed application notes and protocols for the use of this compound in metabolic research.
This compound is a precursor that can be hydrolyzed to generate 13C-labeled acetoacetate. This isotopically labeled acetoacetate allows for the precise tracking of its metabolic fate through various pathways using techniques such as mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.
Applications
The use of this compound as a tracer enables researchers to:
-
Quantify Ketone Body Kinetics: Determine the rates of appearance (Ra), disappearance (Rd), and interconversion of ketone bodies in vivo.[4][5]
-
Trace Metabolic Pathways: Track the incorporation of the 13C label into downstream metabolites of the tricarboxylic acid (TCA) cycle, such as glutamate (B1630785) and glutamine, providing insights into cellular energy metabolism.
-
Investigate Cellular Signaling: Explore the role of ketone bodies as signaling molecules that can influence post-translational modifications and cellular processes like inflammation and oxidative stress.[6][7]
-
Assess Myocardial and Brain Metabolism: Evaluate the utilization of ketone bodies as a fuel source in vital organs like the heart and brain under various physiological and pathological conditions.[8]
-
Drug Development: Evaluate the effect of therapeutic agents on ketone body metabolism in diseases such as diabetes, neurological disorders, and cancer.
Experimental Protocols
Protocol 1: Preparation of 13C4-Acetoacetate from this compound
This protocol describes the base-catalyzed hydrolysis of this compound to produce a stock solution of 13C4-Acetoacetate for infusion.
Materials:
-
This compound
-
Sodium hydroxide (B78521) (NaOH) solution (e.g., 1 M)
-
Hydrochloric acid (HCl) solution (e.g., 1 M) for neutralization
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
pH meter
-
Sterile filters (0.22 µm)
Procedure:
-
In a sterile vial, dissolve a known quantity of this compound in a minimal amount of sterile water.
-
Add a stoichiometric excess of NaOH solution to initiate hydrolysis. The reaction can be gently heated (e.g., 40-60°C) to expedite the process.
-
Monitor the reaction progress. The hydrolysis of the methyl ester to the carboxylate is typically rapid.
-
After the reaction is complete, cool the solution to room temperature.
-
Neutralize the solution to a physiological pH (7.2-7.4) by slowly adding HCl solution while monitoring with a pH meter.
-
Bring the final volume to the desired concentration with sterile saline.
-
Sterile-filter the final 13C4-Acetoacetate solution using a 0.22 µm filter into a sterile, pyrogen-free container.
-
Store the tracer solution at -20°C or as recommended for stability.
Protocol 2: In Vivo Ketone Body Turnover Study in Mice using Primed-Continuous Infusion of 13C4-Acetoacetate
This protocol is designed to measure ketone body kinetics at a steady state.
Materials:
-
13C4-Acetoacetate tracer solution (prepared as in Protocol 1)
-
Anesthesia (e.g., isoflurane)
-
Catheters for infusion and blood sampling
-
Infusion pump
-
Blood collection tubes (e.g., EDTA-coated)
-
Centrifuge
-
Materials for sample extraction and derivatization for GC-MS analysis
Procedure:
-
Animal Preparation: Fast mice for a predetermined period (e.g., 12-16 hours) to induce a mild state of ketosis.[9] Anesthetize the mice and insert catheters into a vein (for infusion) and an artery (for sampling).
-
Priming Bolus: Administer an initial bolus injection of the 13C4-Acetoacetate tracer to rapidly achieve isotopic equilibrium. The bolus dose should be calculated based on the estimated pool size of acetoacetate.
-
Continuous Infusion: Immediately following the bolus, begin a continuous infusion of the 13C4-Acetoacetate tracer at a constant rate using an infusion pump. The infusion rate should be set to maintain a steady-state enrichment of the tracer in the blood.
-
Blood Sampling: Collect arterial blood samples at predetermined time points during the infusion (e.g., at 0, 60, 70, 80, and 90 minutes) to monitor the isotopic enrichment of acetoacetate and β-hydroxybutyrate.
-
Sample Processing: Immediately centrifuge the blood samples to separate plasma. Plasma samples should be stored at -80°C until analysis.
-
Sample Analysis: Prepare plasma samples for Gas Chromatography-Mass Spectrometry (GC-MS) analysis. This typically involves deproteinization, extraction of metabolites, and derivatization to make them volatile for GC analysis.
-
Data Analysis: Determine the mole percent enrichment of 13C4-acetoacetate and its conversion product, 13C4-β-hydroxybutyrate. Calculate the rates of appearance (Ra) and disappearance (Rd) of total ketone bodies using steady-state equations.
Data Presentation
The following tables summarize representative quantitative data from studies investigating ketone body metabolism.
Table 1: Ketone Body Turnover Rates in Rats in Different Metabolic States
| Metabolic State | Rate of Appearance (μmol/min/100g body wt) | Rate of Disappearance (μmol/min/100g body wt) |
| Normal (Fed) | 1.7 | ~1.7 |
| Starved | 4.2 | ~4.2 |
| Alloxan-Diabetic | 10.9 | ~10.9 |
Data adapted from Bates et al. (1968).[10][11] These values were obtained using 14C-labeled hydroxybutyrate but are illustrative of the expected changes in ketone turnover.
Table 2: Fractional Enrichment of Metabolites Following 13C-Labeled Substrate Infusion
| Metabolite | Fractional Enrichment (%) after [1-13C]glucose infusion | Fractional Enrichment (%) after [2-13C]pyruvate infusion (DCA group) |
| Lactate | 33.5 | - |
| Alanine | 24.1 | - |
| Glutamine | 28.84 | - |
| Citrate | 30.7 | - |
| Acetoacetate (M+1) | - | ~0.8 |
| β-hydroxybutyrate (M+1) | - | ~0.4 |
| β-hydroxybutyrate (M+2) | - | ~0.2 |
Data for glucose infusion adapted from Amaral et al. (2011)[12] and for pyruvate (B1213749) infusion from Ragavan et al. (2022).[13] These tables illustrate the type of data obtained from stable isotope tracing experiments.
Visualization of Pathways and Workflows
Ketone Body Metabolism and Signaling
The following diagram illustrates the key pathways of ketone body metabolism and highlights the entry point of the 13C label from this compound.
Caption: Ketone body metabolism and tracer introduction.
Experimental Workflow for In Vivo Tracer Study
This diagram outlines the major steps in conducting an in vivo stable isotope tracer study to determine ketone body kinetics.
Caption: In vivo stable isotope tracer experimental workflow.
Logical Relationship of Ketone Bodies and Cellular Processes
This diagram illustrates the central role of ketone bodies in linking fatty acid metabolism to energy production and cellular signaling in extrahepatic tissues.
Caption: Central role of ketone bodies in metabolism.
References
- 1. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. biorxiv.org [biorxiv.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Determination of human ketone body kinetics using stable-isotope labelled tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Determination of ketone body turnover in vivo with stable isotopes, utilizing gas chromatography/mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. Metabolism of hyperpolarized 13 C-acetoacetate to β-hydroxybutyrate detects real-time mitochondrial redox state and dysfunction in heart tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Optimized protocol for stable isotope tracing and steady-state metabolomics in mouse HER2+ breast cancer brain metastasis - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Turnover rates of ketone bodies in normal, starved and alloxan-diabetic rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Turnover rates of ketone bodies in normal, starved and alloxan-diabetic rats - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols: 13C-Labeled Methyl Acetoacetate for Metabolic Tracer Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction to 13C-Labeled Methyl Acetoacetate (B1235776) Tracing
Stable isotope tracing is a powerful technique in metabolic research, providing a quantitative view of intracellular pathway activities. By supplying cells or organisms with a nutrient source labeled with a heavy isotope like Carbon-13 (13C), researchers can track the journey of these atoms through metabolic networks.[1] Methyl acetoacetate, a methyl ester of acetoacetic acid, serves as an effective tracer for probing ketone body metabolism.[2][3] In biological systems, it is rapidly hydrolyzed to acetoacetate, a key ketone body.[2]
Acetoacetate and other ketone bodies are vital alternative energy substrates for peripheral tissues, especially the heart, renal cortex, and brain, particularly during periods of fasting, prolonged exercise, or in pathological states like type 1 diabetes.[4] Using 13C-labeled methyl acetoacetate allows for the precise measurement of its uptake and conversion into acetyl-CoA, providing a window into the activity of the tricarboxylic acid (TCA) cycle, fatty acid synthesis, and other connected pathways.[5] This approach, known as 13C Metabolic Flux Analysis (13C-MFA), is a primary technique for quantifying intracellular fluxes in various cell types, including cancer cells.[6][7]
These application notes provide a comprehensive guide to designing and executing 13C tracer studies using methyl acetoacetate for both in vitro and in vivo models.
Metabolic Pathway of Methyl Acetoacetate
The metabolic journey of 13C-labeled methyl acetoacetate begins with its hydrolysis to 13C-acetoacetate. This ketone body is then activated in the mitochondria of non-hepatic tissues by the transfer of a CoA group, forming 13C-acetoacetyl-CoA. The enzyme thiolase then cleaves this molecule into two molecules of 13C-acetyl-CoA.[4] These labeled acetyl-CoA molecules can then enter the TCA cycle by condensing with oxaloacetate to form citrate, allowing the 13C label to be incorporated into all downstream TCA cycle intermediates and associated biosynthetic pathways, such as amino acid and fatty acid synthesis.
Experimental Design Considerations
Careful experimental design is critical for a successful 13C tracer study. Key factors to consider include the choice of isotopic tracer, the experimental model, and the duration and concentration of the tracer.
-
Choice of Isotopic Label: Uniformly labeled [U-13C]-Methyl Acetoacetate is often used to provide a global view of its metabolic fate.[8] However, positionally labeled tracers can be designed to probe specific enzymatic reactions or pathways with higher resolution.
-
Experimental Model:
-
In Vitro (Cell Culture): Offers a highly controlled environment to study cell-autonomous metabolism. It is cost-effective and allows for high-throughput screening.
-
In Vivo (Animal Models): Provides systemic-level insights, accounting for inter-organ metabolic cross-talk. This is crucial for understanding metabolism in a physiological context.[9]
-
-
Isotopic Steady State: It is essential to achieve isotopic steady state, where the enrichment of 13C in intracellular metabolites becomes constant over time. The time required to reach this state varies by cell type and metabolic rates. A time-course experiment is recommended to determine the optimal labeling duration.
-
Tracer Concentration: The concentration of 13C-methyl acetoacetate should be high enough to ensure significant enrichment in downstream metabolites but should not perturb the normal metabolic state of the cells or organism.
Protocol 1: In Vitro 13C-Methyl Acetoacetate Tracing in Cultured Cells
This protocol provides a step-by-step guide for conducting a 13C tracer study in adherent mammalian cells.
Materials:
-
Mammalian cell line of interest
-
Standard cell culture medium and supplements (e.g., DMEM, FBS)
-
Culture medium lacking the standard carbon source to be replaced (e.g., glucose-free DMEM)
-
13C-labeled Methyl Acetoacetate (e.g., [U-13C5]-Methyl Acetoacetate)
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol (B129727) (80%), pre-chilled to -80°C
-
Cell scrapers
-
Centrifuge capable of reaching -9°C and 1,000 x g
-
Lyophilizer or speed vacuum
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 6-well or 10 cm dishes). Allow cells to grow to the desired confluency (typically 70-80%).
-
Preparation of Labeling Medium: Prepare the tracer medium by supplementing the custom base medium with dialyzed FBS, other necessary nutrients, and the desired concentration of 13C-Methyl Acetoacetate.
-
Labeling Experiment:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells twice with pre-warmed PBS to remove residual medium.
-
Add the pre-warmed 13C-labeling medium to the cells.
-
Incubate the cells for a predetermined duration to achieve isotopic steady state (e.g., 6, 12, or 24 hours).[10]
-
-
Metabolite Quenching and Extraction:
-
Place the culture plates on ice to quench metabolic activity.
-
Aspirate the labeling medium.
-
Quickly wash the cells with ice-cold PBS to remove any extracellular tracer.
-
Add a sufficient volume of -80°C 80% methanol to the plate (e.g., 1 mL for a 6-well plate).
-
Use a cell scraper to scrape the cells in the methanol solution.
-
Transfer the cell lysate/methanol mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes thoroughly.
-
Centrifuge at 1,000 x g for 5 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extracts completely using a lyophilizer or speed vacuum.
-
Store the dried pellets at -80°C until analysis.[11]
-
Protocol 2: In Vivo 13C-Methyl Acetoacetate Tracing in a Mouse Model
This protocol outlines a general procedure for an in vivo tracer study in mice using tail vein injection.
Materials:
-
Mouse model of interest (e.g., C57BL/6J)
-
Sterile 13C-Methyl Acetoacetate solution in saline
-
Warming pad or heat lamp
-
Restrainers for tail vein injection
-
Surgical tools for tissue collection
-
Liquid nitrogen
-
Homogenizer
-
Extraction solvent (e.g., methanol:acetonitrile:water)
Procedure:
-
Acclimatization and Fasting: Acclimate mice to the experimental conditions. A brief fasting period (e.g., 4-6 hours) may be required to lower endogenous substrate levels.
-
Tracer Administration:
-
Warm the mouse's tail using a heat lamp to dilate the tail vein.
-
Place the mouse in a restrainer.
-
Administer a bolus of the 13C-Methyl Acetoacetate solution via the lateral tail vein.[11] The typical volume is around 80-100 µL.[11] Alternatively, oral gavage can be used for a different administration route.[12]
-
-
Labeling Period: Allow the tracer to circulate and be metabolized for a specific period. This can range from 15 minutes to several hours, depending on the target tissue and metabolic pathways of interest.[12]
-
Tissue and Blood Collection:
-
At the designated time point, euthanize the mouse using a humane, approved method (e.g., cervical dislocation).
-
Quickly collect blood (e.g., via cardiac puncture).
-
Rapidly dissect the tissues of interest (e.g., liver, brain, heart, tumor).
-
Immediately flash-freeze the tissues in liquid nitrogen to halt all metabolic activity.[12]
-
-
Metabolite Extraction from Tissue:
-
Weigh the frozen tissue samples.
-
Add ice-cold extraction solvent.
-
Homogenize the tissue thoroughly using a mechanical homogenizer, keeping the sample on ice.
-
Proceed with centrifugation and supernatant collection as described in the in vitro protocol (Step 5).
-
Store dried extracts at -80°C for later analysis.
-
Data Acquisition and Presentation
Analytical Methods: The primary analytical techniques for measuring 13C enrichment are mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy.[1]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Requires chemical derivatization of metabolites but offers excellent chromatographic separation and robust fragmentation for identifying labeling patterns.
-
Liquid Chromatography-Mass Spectrometry (LC-MS/MS): Often requires less sample preparation and is well-suited for analyzing a wide range of polar metabolites.[13]
Data Presentation: Quantitative data from tracer experiments should be summarized in clear, structured tables. The key output is the Mass Isotopomer Distribution (MID), which details the percentage of each metabolite pool that contains 0, 1, 2, ... or n 13C atoms (denoted M+0, M+1, M+2, ... M+n).
Table 1: Example Mass Isotopomer Distribution (%) in Liver Tissue after [U-13C5]-Methyl Acetoacetate Infusion
| Metabolite | M+0 | M+1 | M+2 | M+3 | M+4 | M+5 | M+6 |
| Citrate | 45.2 | 5.1 | 35.5 | 2.1 | 11.1 | 0.5 | 0.5 |
| α-Ketoglutarate | 51.5 | 4.8 | 31.2 | 1.9 | 10.1 | 0.5 | - |
| Succinate | 55.1 | 3.9 | 29.8 | 1.5 | 9.7 | - | - |
| Malate | 53.8 | 4.2 | 30.5 | 1.6 | 9.9 | - | - |
| Glutamate | 60.3 | 6.2 | 25.1 | 2.0 | 6.1 | 0.3 | - |
Note: Data are hypothetical and for illustrative purposes. The prominent M+2 isotopologues in TCA cycle intermediates are indicative of entry via [2-13C]-Acetyl-CoA.
Table 2: Fractional Contribution of Methyl Acetoacetate to TCA Cycle Intermediates
| Metabolite | Fractional Contribution (%) |
| Citrate | 46.6% |
| α-Ketoglutarate | 43.5% |
| Succinate | 41.1% |
| Malate | 42.0% |
Fractional contribution is calculated from MIDs and represents the percentage of the metabolite pool derived from the 13C tracer.
Data Interpretation and Flux Analysis
The collected MIDs are the primary input for 13C-Metabolic Flux Analysis (13C-MFA). This computational method uses a metabolic network model and the experimental labeling data to calculate the rates (fluxes) of intracellular reactions.[14]
By interpreting the resulting flux maps, researchers can identify metabolic reprogramming in disease states, determine the mechanism of action of drugs, or optimize bioprocesses.[1] For instance, an increased flux from methyl acetoacetate into the TCA cycle could signify a reliance on ketone bodies for energy, a hallmark of certain cancers or neurological conditions.
References
- 1. benchchem.com [benchchem.com]
- 2. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Human Metabolome Database: Showing metabocard for Methylacetoacetic acid (HMDB0000310) [hmdb.ca]
- 4. gktoday.in [gktoday.in]
- 5. journals.physiology.org [journals.physiology.org]
- 6. d-nb.info [d-nb.info]
- 7. 13C metabolic flux analysis: Classification and characterization from the perspective of mathematical modeling and application in physiological research of neural cell - PMC [pmc.ncbi.nlm.nih.gov]
- 8. lirias.kuleuven.be [lirias.kuleuven.be]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. 13C Tracer Studies of Metabolism in Mouse Tumor Xenografts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. uknowledge.uky.edu [uknowledge.uky.edu]
- 13. mdpi.com [mdpi.com]
- 14. 13C-Based Metabolic Flux Analysis: Fundamentals and Practice | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Analysis of Methyl Acetylacetate-13C4
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed methodologies for the quantitative analysis of methyl acetylacetate using Methyl acetylacetate-13C4 as an internal standard in biological matrices. The protocols focus on two primary analytical techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for high sensitivity and selectivity, and Gas Chromatography-Mass Spectrometry (GC-MS) as a robust alternative requiring derivatization.
Introduction
Methyl acetylacetate is a keto ester that can be of interest in various metabolic studies. Accurate quantification in complex biological matrices such as plasma and urine requires robust analytical methods. The use of a stable isotope-labeled internal standard, this compound, is crucial for correcting for matrix effects and variations in sample preparation and instrument response, ensuring high accuracy and precision.[1][2] This document outlines detailed sample preparation and analytical protocols for both LC-MS/MS and GC-MS platforms.
General Sample Handling and Storage
Due to the potential instability of keto compounds, proper sample handling and storage are critical to prevent degradation.[1] It is recommended that biological samples (e.g., plasma, urine) be collected and immediately processed at low temperatures. For long-term storage, samples should be kept at -80°C and freeze-thaw cycles should be minimized.[3]
Method 1: Analysis by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the recommended technique for the quantification of methyl acetylacetate in biological fluids due to its high selectivity and sensitivity, often with minimal sample preparation.[4]
Experimental Workflow: LC-MS/MS
Caption: Workflow for LC-MS/MS analysis of methyl acetylacetate.
Protocol: Liquid-Liquid Extraction (LLE) for Plasma Samples
This protocol is adapted from established methods for the extraction of small organic molecules from plasma.[5][6]
-
Sample Thawing: Thaw frozen plasma samples on ice.
-
Aliquoting: In a microcentrifuge tube, aliquot 100 µL of plasma.
-
Internal Standard Spiking: Add 10 µL of a 1 µg/mL solution of this compound in methanol.
-
Protein Precipitation & Extraction: Add 400 µL of cold ethyl acetate. Vortex vigorously for 1 minute.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet proteins and separate the layers.
-
Supernatant Transfer: Carefully transfer the upper organic layer (ethyl acetate) to a new tube.
-
Evaporation: Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 30°C.
-
Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95:5 Water:Acetonitrile with 0.1% formic acid). Vortex to mix.
-
Final Centrifugation: Centrifuge at 15,000 x g for 5 minutes to pellet any remaining particulates.
-
Analysis: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Quantitative Data Summary (LC-MS/MS)
The following table summarizes typical performance characteristics for an LC-MS/MS method for the analysis of small polar metabolites.
| Parameter | Typical Value |
| Linearity (R²) | > 0.995 |
| Lower Limit of Quantification (LLOQ) | 10 - 50 ng/mL |
| Accuracy (% Bias) | Within ±15% |
| Precision (%RSD) | < 15% |
| Recovery | 85 - 110% |
Method 2: Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is a powerful technique for the analysis of volatile and thermally stable compounds. For polar analytes like methyl acetylacetate, derivatization is necessary to improve volatility and chromatographic performance.[3][7]
Experimental Workflow: GC-MS
Caption: Workflow for GC-MS analysis of methyl acetylacetate.
Protocol: LLE and Derivatization for Urine Samples
This protocol is based on general methods for the analysis of organic acids in urine.[3][8][9]
-
Sample Preparation: Centrifuge urine at 2,000 x g for 5 minutes. Use a 500 µL aliquot of the supernatant.
-
Internal Standard Spiking: Add 20 µL of a 5 µg/mL solution of this compound in methanol.
-
Acidification: Adjust the pH of the urine to <2 with 2M HCl.
-
Extraction: Add 1 mL of diethyl ether and vortex for 2 minutes.
-
Phase Separation: Centrifuge at 2,000 x g for 5 minutes.
-
Solvent Transfer: Transfer the top organic layer to a clean, dry glass tube.
-
Drying: Evaporate the diethyl ether to dryness under a gentle stream of nitrogen.
-
Derivatization (Silylation):
-
Add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS).
-
Add 50 µL of pyridine (B92270) (as a catalyst).
-
Cap the tube tightly and heat at 60°C for 30 minutes.
-
-
Analysis: Cool to room temperature and inject 1 µL into the GC-MS system.
Quantitative Data Summary (GC-MS)
The following table presents typical performance characteristics for a GC-MS method for derivatized small organic acids.
| Parameter | Typical Value |
| Linearity (R²) | > 0.99 |
| Lower Limit of Quantification (LLOQ) | 50 - 100 ng/mL |
| Accuracy (% Bias) | Within ±20% |
| Precision (%RSD) | < 20% |
| Recovery | 80 - 115% |
Conclusion
The choice between LC-MS/MS and GC-MS for the analysis of methyl acetylacetate will depend on the specific requirements of the study, including the required sensitivity, sample matrix, and available instrumentation. The protocols provided herein offer robust and reliable methods for the accurate quantification of methyl acetylacetate in biological samples through the use of its stable isotope-labeled internal standard, this compound. Method validation should be performed in the specific biological matrix of interest to ensure performance meets the required criteria.
References
- 1. Determination of ketone bodies in biological samples via rapid UPLC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. metbio.net [metbio.net]
- 4. benchchem.com [benchchem.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. Determination of 13 Organic Toxicants in Human Blood by Liquid-Liquid Extraction Coupling High-Performance Liquid Chromatography Tandem Mass Spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Biomarker Searching | Analysis of Urine Samples Using the GC/MS Metabolite Component Database : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. Identification of Urine Organic Acids for the Detection of Inborn Errors of Metabolism Using Urease and Gas Chromatography-Mass Spectrometry (GC-MS) | Springer Nature Experiments [experiments.springernature.com]
Application Notes and Protocols for the Derivatization of Methyl Acetylacetate-13C4 for GC-MS Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
Methyl acetylacetate, a β-keto ester, presents a unique analytical challenge for gas chromatography-mass spectrometry (GC-MS) due to its thermal instability and its existence as a mixture of keto and enol tautomers in solution. Direct analysis can lead to poor chromatographic peak shape, thermal degradation in the injector port, and ambiguous quantification due to the presence of multiple forms of the analyte. Derivatization is a crucial step to overcome these challenges by converting the analyte into a more volatile and thermally stable form, while also "locking" it into a single isomeric form to ensure accurate and reproducible quantification.
This document provides detailed application notes and experimental protocols for the derivatization of Methyl acetylacetate-13C4, an isotopically labeled internal standard essential for precise quantification in metabolic studies and drug development research. The primary method detailed is a two-step procedure involving methoximation followed by silylation. An alternative single-step oximation method is also presented.
Derivatization Strategies
The key to successful GC-MS analysis of methyl acetylacetate is to address both the active ketone group and the potential for keto-enol tautomerism.
-
Methoximation: This initial step targets the ketone functional group. Methoxyamine hydrochloride reacts with the ketone to form a methoxime derivative. This process is critical as it stabilizes the molecule and prevents the interconversion between the keto and enol forms during the subsequent silylation and GC analysis, thus ensuring a single, sharp chromatographic peak.[1][2]
-
Silylation: Following methoximation, a silylating reagent such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) is used.[3][4][5] This step replaces the active hydrogen on the enol tautomer (if any remains) and any other labile protons with a trimethylsilyl (B98337) (TMS) group. This significantly increases the volatility of the analyte, a prerequisite for GC analysis.[3][4] The use of a catalyst like trimethylchlorosilane (TMCS) can enhance the reactivity of the silylating agent, especially for hindered hydroxyl groups.[6]
-
Oximation (Alternative): Reagents like O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) can be used to directly derivatize the keto group.[7][8] PFBHA derivatives are particularly useful for enhancing sensitivity in electron capture detection (ECD) but are also amenable to MS detection. This method also effectively "locks" the keto-enol tautomerism.[7][9]
Data Presentation
The following table summarizes the quantitative data for the derivatization of acetoacetate, a closely related compound, as specific data for methyl acetylacetate was not available in the reviewed literature. This data can serve as a valuable reference for expected performance.
| Parameter | Method | Reagent(s) | Value | Source |
| Limit of Quantification (LOQ) | Oximation & Silylation | o-phenylenediamine, BSTFA:TMCS (99:1) | 0.001 mM | [10] |
| Linearity | Oximation & Silylation | o-phenylenediamine, BSTFA:TMCS (99:1) | Good | [10] |
| Intra-day Precision | Oximation & Silylation | o-phenylenediamine, BSTFA:TMCS (99:1) | Within EMA guidelines | [10] |
| Inter-day Precision | Oximation & Silylation | o-phenylenediamine, BSTFA:TMCS (99:1) | Within EMA guidelines | [10] |
| Recovery | PFBHA Oximation | PFBHA | 82-117% | [11][12] |
| Derivatization Yield | Silylation (general) | MSTFA | > 96% | [3] |
Experimental Protocols
Protocol 1: Two-Step Methoximation and Silylation
This is the recommended procedure for achieving a single, stable derivative of this compound.
Materials:
-
This compound standard or sample
-
Methoxyamine hydrochloride (MeOx) solution (e.g., 20 mg/mL in pyridine)
-
N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) or BSTFA
-
Pyridine (B92270) (anhydrous)
-
Suitable solvent (e.g., acetonitrile, ethyl acetate)
-
GC vials with inserts
-
Heating block or thermal shaker
-
Vortex mixer
-
Nitrogen evaporator (optional)
Procedure:
-
Sample Preparation:
-
Accurately transfer a known amount of this compound sample or standard into a GC vial.
-
If the sample is in an aqueous solution, it must be evaporated to complete dryness under a gentle stream of nitrogen or by lyophilization, as silylating reagents are moisture-sensitive.[13]
-
-
Methoximation:
-
Silylation:
-
GC-MS Analysis:
-
After cooling to room temperature, the sample is ready for injection into the GC-MS system.
-
It is advisable to analyze the derivatized sample within 24 hours for best results, as TMS derivatives can be susceptible to hydrolysis over time.
-
Protocol 2: Single-Step Oximation with PFBHA
This method provides a stable derivative and can offer enhanced sensitivity.
Materials:
-
This compound standard or sample
-
O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) solution (e.g., 10 mg/mL in a suitable buffer or solvent)
-
Suitable solvent for extraction (e.g., hexane, ethyl acetate)
-
GC vials with inserts
-
Heating block
-
Vortex mixer
-
Centrifuge
Procedure:
-
Sample Preparation:
-
Transfer an aqueous sample containing this compound to a reaction vial.
-
-
Oximation:
-
Extraction:
-
After cooling, add a suitable organic solvent (e.g., 200 µL of hexane).
-
Vortex vigorously for 2 minutes to extract the PFBHA derivative.
-
Centrifuge to separate the layers.
-
Carefully transfer the organic (upper) layer to a GC vial with an insert.
-
-
GC-MS Analysis:
-
The sample is ready for injection. PFBHA derivatives are generally more stable than TMS derivatives.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Comparison of methods for extraction, storage, and silylation of pentafluorobenzyl derivatives of carbonyl compounds and multi-functional carbonyl compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. cms.mz-at.de [cms.mz-at.de]
- 4. researchgate.net [researchgate.net]
- 5. metbio.net [metbio.net]
- 6. diverdi.colostate.edu [diverdi.colostate.edu]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Fast and Reliable Environmental Analysis of Aldehyde and Ketone Air Pollutants [sigmaaldrich.com]
- 10. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Analysis of selected carbonyl compounds in e-aerosols and e-liquids using pentafluorobenzyl hydroxylamine derivatization and gas chromatography-mass spectrometry | CORESTA [coresta.org]
- 13. youtube.com [youtube.com]
Application Notes and Protocols: Methyl Acetylacetate-¹³C₄ in Drug Metabolism Studies
Audience: Researchers, scientists, and drug development professionals.
Introduction: Stable isotope-labeled compounds are indispensable tools in modern drug metabolism and pharmacokinetic (DMPK) studies.[1] Methyl acetylacetate-¹³C₄, a stable isotope-labeled analog of endogenous methyl acetoacetate, offers versatile applications in this field. As it can be readily metabolized to ¹³C₄-labeled acetyl-CoA, it serves as an excellent tracer for investigating the impact of xenobiotics on central carbon metabolism. Additionally, its distinct mass shift makes it a highly effective internal standard for the quantitative analysis of drugs and their metabolites by mass spectrometry.[2]
This document provides detailed application notes and protocols for two primary uses of Methyl acetylacetate-¹³C₄ in drug metabolism studies:
-
As an internal standard for accurate quantification of a drug and its metabolites in biological matrices.
-
As a metabolic tracer to investigate the influence of a drug candidate on endogenous cellular metabolism.
Application 1: Internal Standard for LC-MS/MS Bioanalysis
Application Note: Accurate quantification of drug candidates and their metabolites in biological samples is fundamental to understanding their pharmacokinetic profiles. Stable isotope-labeled internal standards (SIL-IS) are the gold standard for quantitative bioanalysis using liquid chromatography-tandem mass spectrometry (LC-MS/MS).[2][3] A SIL-IS, such as Methyl acetylacetate-¹³C₄, co-elutes with the analyte of interest and experiences similar matrix effects and ionization suppression or enhancement, thereby correcting for variations during sample preparation and analysis.[2] While not structurally analogous to a drug, Methyl acetylacetate-¹³C₄ can be used as an internal standard for small molecule drugs where a dedicated SIL-IS for the drug itself is unavailable, particularly in early discovery phases. It is crucial, however, to ensure that it does not interfere with the analytes of interest and behaves consistently across the concentration range.
Experimental Protocol: Quantification of "Drug X" in Rat Plasma
This protocol describes the use of Methyl acetylacetate-¹³C₄ as an internal standard for the quantification of a hypothetical small molecule, "Drug X," in rat plasma using LC-MS/MS.
1. Materials and Reagents:
-
Blank rat plasma (K₂EDTA)
-
Drug X analytical standard
-
Methyl acetylacetate-¹³C₄ (Internal Standard, IS)
-
Acetonitrile (ACN), LC-MS grade
-
Methanol (B129727) (MeOH), LC-MS grade
-
Formic acid (FA), LC-MS grade
-
Ultrapure water
-
96-well protein precipitation plates
2. Preparation of Stock and Working Solutions:
-
Drug X Stock Solution (1 mg/mL): Accurately weigh and dissolve Drug X in methanol.
-
Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve Methyl acetylacetate-¹³C₄ in methanol.
-
Drug X Working Solutions: Serially dilute the Drug X stock solution with 50:50 ACN:H₂O to prepare calibration standards ranging from 1 ng/mL to 1000 ng/mL.
-
Internal Standard Working Solution (100 ng/mL): Dilute the IS stock solution with ACN. This solution will be used as the protein precipitation/extraction solvent.
3. Sample Preparation (Protein Precipitation):
-
Aliquot 50 µL of plasma samples (standards, quality controls, and unknown samples) into a 96-well plate.
-
Add 200 µL of the Internal Standard Working Solution (100 ng/mL in ACN) to each well.
-
Seal the plate and vortex for 2 minutes at 1000 rpm to precipitate plasma proteins.
-
Centrifuge the plate at 4000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to a new 96-well plate for LC-MS/MS analysis.
4. LC-MS/MS Analysis:
-
LC System: Standard UHPLC system.
-
Column: C18 column (e.g., 2.1 x 50 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Injection Volume: 5 µL.
-
Mass Spectrometer: Triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.
5. Data Analysis:
-
Calculate the peak area ratio of the analyte (Drug X) to the internal standard (Methyl acetylacetate-¹³C₄).
-
Construct a calibration curve by plotting the peak area ratio against the nominal concentration of the calibration standards using a weighted (1/x²) linear regression.
-
Determine the concentration of Drug X in the unknown samples from the calibration curve.
Data Presentation: Quantitative Parameters
Table 1: LC-MS/MS Parameters for Drug X and Internal Standard
| Parameter | Drug X | Methyl acetylacetate-¹³C₄ (IS) |
|---|---|---|
| Formula | C₁₅H₁₅N₃O₂ | C¹³C₄H₈O₃ |
| Molecular Weight | 269.3 g/mol | 120.09 g/mol |
| Ionization Mode | ESI Positive | ESI Positive |
| Precursor Ion (m/z) | 270.1 | 121.1 |
| Product Ion (m/z) | 193.2 | 77.1 |
| Collision Energy (eV) | 25 | 15 |
| Retention Time (min) | 2.8 | 1.5 |
Table 2: Example Calibration Curve Data
| Nominal Conc. (ng/mL) | Analyte Area | IS Area | Area Ratio (Analyte/IS) |
|---|---|---|---|
| 1 | 1,520 | 850,100 | 0.0018 |
| 5 | 7,850 | 865,400 | 0.0091 |
| 20 | 30,100 | 842,300 | 0.0357 |
| 100 | 155,600 | 859,800 | 0.1810 |
| 500 | 780,200 | 851,200 | 0.9166 |
| 1000 | 1,590,000 | 860,500 | 1.8478 |
Workflow Diagram
Caption: Workflow for using Methyl acetylacetate-¹³C₄ as an internal standard.
Application 2: Metabolic Tracer for Mechanistic Studies
Application Note: Understanding a drug's effect on cellular metabolism is critical for elucidating its mechanism of action and identifying potential toxicities. Methyl acetylacetate-¹³C₄ can be used as a tracer to probe the activity of central carbon metabolism. Once it enters the cell, it is converted into ¹³C-acetyl-CoA. The ¹³C labels can then be traced as they are incorporated into various downstream metabolites, such as those in the TCA (Krebs) cycle and fatty acid synthesis. By comparing the ¹³C incorporation in control vs. drug-treated cells, researchers can quantify the drug's impact on these fundamental pathways.
Experimental Protocol: Assessing Drug-Induced Metabolic Reprogramming in Hepatocytes
This protocol details a method to assess the effect of a "Test Compound" on the TCA cycle and fatty acid synthesis in primary human hepatocytes using Methyl acetylacetate-¹³C₄ as a tracer.
1. Materials and Reagents:
-
Cryopreserved primary human hepatocytes
-
Hepatocyte culture medium
-
Test Compound (dissolved in DMSO)
-
Methyl acetylacetate-¹³C₄
-
Ice-cold 80% Methanol
-
Phosphate Buffered Saline (PBS)
-
Cell scrapers
-
LC-MS/MS system (High-Resolution Mass Spectrometer, e.g., Q-TOF or Orbitrap)
2. Hepatocyte Culture and Treatment:
-
Thaw and seed hepatocytes in collagen-coated 6-well plates according to the supplier's protocol. Allow cells to attach and recover for 24 hours.
-
Prepare the tracer medium: supplement standard culture medium with 100 µM Methyl acetylacetate-¹³C₄.
-
Prepare treatment groups:
-
Vehicle Control: Culture medium + 0.1% DMSO.
-
Test Compound: Culture medium + Test Compound at desired concentration (e.g., 10 µM).
-
-
Aspirate the old medium and treat the cells with the respective media. Incubate for the desired time (e.g., 6 hours).
-
After the initial treatment, replace the media with the tracer medium (containing DMSO or Test Compound) and incubate for a defined period (e.g., 60 minutes) to allow for ¹³C incorporation.
3. Metabolite Extraction:
-
Place the 6-well plates on ice and aspirate the medium.
-
Wash the cells twice with 1 mL of ice-cold PBS.
-
Add 1 mL of ice-cold 80% methanol to each well to quench metabolism.
-
Scrape the cells and transfer the cell lysate/methanol mixture to a microcentrifuge tube.
-
Vortex for 1 minute and centrifuge at 16,000 x g for 10 minutes at 4°C.
-
Collect the supernatant containing the polar metabolites and dry it under a stream of nitrogen or using a vacuum concentrator.
-
Reconstitute the dried extract in 100 µL of 50:50 ACN:H₂O for LC-MS analysis.
4. LC-HRMS Analysis:
-
LC System: UHPLC system.
-
Column: A column suitable for polar metabolite separation (e.g., HILIC).
-
Mobile Phase A: Water with 10 mM ammonium (B1175870) acetate, pH 9.0.
-
Mobile Phase B: Acetonitrile.
-
Mass Spectrometer: High-resolution mass spectrometer capable of resolving isotopologues.
-
Analysis: Acquire data in full scan mode to detect all isotopologues of target metabolites.
5. Data Analysis:
-
Extract ion chromatograms for each isotopologue (M+0, M+1, M+2, etc.) of key metabolites (e.g., citrate, glutamate, malate).
-
Calculate the fractional enrichment of ¹³C for each metabolite in both control and drug-treated groups.
-
Fractional Enrichment = (Sum of peak areas of labeled isotopologues) / (Sum of peak areas of all isotopologues)
-
-
Compare the fractional enrichment between groups to determine the effect of the Test Compound on metabolic pathways.
Data Presentation: Metabolic Flux Analysis
Table 3: Hypothetical ¹³C Fractional Enrichment in Key Metabolites
| Metabolite | Isotopologue | Control Group (Mean ± SD) | Test Compound Group (Mean ± SD) | % Change |
|---|---|---|---|---|
| Citrate | M+2 | 0.25 ± 0.03 | 0.15 ± 0.02 | -40% |
| M+4 | 0.08 ± 0.01 | 0.04 ± 0.01 | -50% | |
| Glutamate | M+2 | 0.31 ± 0.04 | 0.18 ± 0.03 | -42% |
| Malate | M+2 | 0.22 ± 0.02 | 0.12 ± 0.02 | -45% |
| Palmitate | M+2 | 0.15 ± 0.02 | 0.16 ± 0.03 | +7% |
This data suggests the Test Compound inhibits the TCA cycle, as indicated by reduced ¹³C enrichment in citrate, glutamate, and malate.
Metabolic Pathway Diagram
Caption: Tracing ¹³C from Methyl acetylacetate-¹³C₄ through central metabolism.
References
- 1. Metabolic imaging of hyperpolarized [1-(13) C]acetate and [1-(13) C]acetylcarnitine - investigation of the influence of dobutamine induced stress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ¹³C labelled internal standards--a solution to minimize ion suppression effects in liquid chromatography-tandem mass spectrometry analyses of drugs in biological samples? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
Troubleshooting & Optimization
Technical Support Center: Preventing Degradation of Methyl Acetylacetate-13C4 During Sample Preparation
For researchers, scientists, and drug development professionals utilizing Methyl acetylacetate-13C4 as an internal standard, ensuring its stability throughout the sample preparation workflow is paramount for accurate and reproducible quantitative analysis. This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address potential degradation of Methyl acetylacetylacetate-13C4.
Frequently Asked Questions (FAQs)
Q1: What are the primary degradation pathways for this compound?
A1: this compound is susceptible to two primary degradation pathways:
-
Hydrolysis: This is the most common degradation route, where the ester group is cleaved in the presence of water, especially under acidic or basic conditions, to form methanol-13C and acetoacetic acid-13C3. This reaction is accelerated by increased temperature.[1][2]
-
Decarboxylation: The hydrolysis product, acetoacetic acid-13C3, is inherently unstable and can readily undergo decarboxylation to produce acetone-13C3 and carbon dioxide. This process is also promoted by heat and acidic conditions.
Q2: How does pH affect the stability of this compound?
A2: The stability of this compound is significantly influenced by pH. Both strong acids and strong bases catalyze its hydrolysis.[1][3] The rate of hydrolysis is minimized in the neutral pH range. For its degradation product, acetoacetic acid, the acid form is much less stable than its conjugate base, the acetoacetate (B1235776) anion. At 37°C, the acid form decomposes approximately 50 times faster than the anion. Therefore, maintaining a neutral to slightly alkaline pH is beneficial for slowing down the subsequent decarboxylation step.
Q3: What are the optimal storage conditions for this compound stock and working solutions?
A3: To ensure the long-term stability of this compound solutions, the following storage conditions are recommended:
-
Stock Solutions: Prepare stock solutions in a non-polar, aprotic organic solvent such as acetonitrile (B52724) or methanol (B129727). Store in tightly sealed vials at -20°C or lower to minimize evaporation and potential hydrolysis from atmospheric moisture.
-
Working Solutions: Prepare fresh working solutions daily if possible. If storage is necessary, keep them at 2-8°C for short-term use (a few hours). For longer-term storage, aliquoting and freezing at -20°C or -80°C is recommended. Avoid repeated freeze-thaw cycles.
-
General Recommendations: Always store solutions protected from light and in a well-ventilated area.[3][4]
Q4: Can this compound degrade in biological samples like plasma or serum?
A4: Yes, biological matrices such as plasma and serum contain esterases, which are enzymes that can catalyze the hydrolysis of ester bonds.[5] This enzymatic degradation can lead to the loss of this compound. Additionally, the inherent pH and aqueous nature of these samples can contribute to chemical hydrolysis.
Q5: How can I prevent enzymatic degradation in plasma or serum samples?
A5: To prevent enzymatic degradation, it is crucial to inhibit esterase activity immediately upon sample collection or thawing. Common methods include:
-
Immediate protein precipitation: Add a cold organic solvent like acetonitrile or methanol (typically in a 3:1 or 4:1 ratio of solvent to sample) to precipitate proteins and denature enzymes.
-
Use of esterase inhibitors: Incorporate specific esterase inhibitors, such as phenylmethanesulfonyl fluoride (B91410) (PMSF) or diisopropyl fluorophosphate (B79755) (DFP), into the sample collection tubes or during the initial sample processing steps. However, care must be taken as these can be hazardous.
-
Low temperature: Keep samples on ice at all times during processing to reduce enzyme activity.
Troubleshooting Guides
Issue 1: Low or Inconsistent Recovery of this compound
This is a common problem that can arise from several factors during sample preparation.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis during sample extraction | Maintain a neutral pH (around 7) during extraction steps. Avoid strong acids or bases. Perform extractions at low temperatures (on ice). | This compound is susceptible to acid- and base-catalyzed hydrolysis. Lower temperatures slow down the reaction rate.[1] |
| Enzymatic degradation in biological samples | Immediately after thawing, precipitate proteins with cold acetonitrile or methanol. Alternatively, use an esterase inhibitor. | This will denature or inhibit esterases present in plasma or serum, preventing them from hydrolyzing the internal standard.[5] |
| Evaporation of the internal standard | Use tightly sealed vials for all steps. Avoid prolonged exposure to a stream of nitrogen or air during solvent evaporation steps. | Methyl acetylacetate is a relatively volatile compound. |
| Adsorption to labware | Use polypropylene (B1209903) or silanized glassware to minimize adsorption. | The compound may adsorb to active sites on glass surfaces, leading to loss. |
| Incomplete elution from SPE cartridge | Optimize the elution solvent. Ensure the solvent is strong enough to desorb the analyte from the sorbent. Increase the elution volume if necessary.[1][6][7] | If the elution solvent is too weak, the internal standard will be retained on the solid-phase extraction cartridge, leading to low recovery.[1][6][7] |
Issue 2: Appearance of Degradation Products in Chromatograms
The presence of peaks corresponding to acetoacetic acid-13C3 or acetone-13C3 indicates degradation of the internal standard.
| Potential Cause | Troubleshooting Step | Explanation |
| Hydrolysis and decarboxylation due to sample matrix pH | Adjust the sample pH to neutral before adding the internal standard. | Extreme pH in the sample can cause rapid degradation. |
| Degradation during sample storage | Store processed samples at -80°C. Analyze samples as soon as possible after preparation. Avoid leaving samples at room temperature for extended periods. | Studies on the degradation product, acetoacetate, show significant loss at -20°C over days, but much greater stability at -80°C.[8] Deproteinized plasma samples stored at -80°C showed no significant change in acetoacetate concentration over 60 days.[9] |
| Degradation in the LC mobile phase | Ensure the mobile phase pH is compatible with the stability of the compound. Acidic mobile phases can promote decarboxylation of any hydrolyzed product. | While a low pH mobile phase can be necessary for chromatography, prolonged exposure on the autosampler can lead to degradation. Consider using a cooled autosampler. |
| In-source degradation in the mass spectrometer | Optimize the ion source parameters, such as temperature and voltages. | Harsh ion source conditions can potentially cause fragmentation of the molecule that mimics degradation. |
Quantitative Data Summary
The stability of this compound is intrinsically linked to the stability of its potential degradation product, acetoacetic acid. The following table summarizes the stability of acetoacetate under different storage conditions, which can serve as a proxy for understanding the potential for degradation product accumulation.
Table 1: Stability of Acetoacetate in Biological Samples
| Matrix | Storage Temperature | Observation | Reference |
| Serum | -20°C | ~40% loss within 7 days; virtually all degraded after 40 days. | [8] |
| Serum | -80°C | ~15% loss after 40 days. | [8] |
| Deproteinized Plasma | -80°C | No significant change over 60 days. | [9][10] |
| Whole Blood | -80°C | Significant decrease (51%) within 30 days. | [9] |
Table 2: Rate Constants for Acetoacetate Decarboxylation
| Condition | Rate Constant (min⁻¹) | Reference |
| -20°C | (6.4 ± 2.9) x 10⁻⁵ | [8] |
| -80°C | (0.4 ± 0.3) x 10⁻⁵ | [8] |
Experimental Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
Stock Solution (1 mg/mL):
-
Accurately weigh 10 mg of this compound.
-
Dissolve in 10 mL of HPLC-grade acetonitrile in a calibrated volumetric flask.
-
Mix thoroughly.
-
Aliquot into 1 mL portions in amber glass vials with PTFE-lined caps.
-
Store at -20°C or -80°C.
-
-
Working Solution (10 µg/mL):
-
On the day of analysis, thaw one aliquot of the stock solution.
-
Dilute 100 µL of the stock solution to 10 mL with the initial mobile phase or reconstitution solvent in a volumetric flask.
-
Mix thoroughly.
-
Keep the working solution on ice or in a cooled autosampler during use.
-
Protocol 2: Sample Preparation from Plasma using Protein Precipitation
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma in a polypropylene tube, add 10 µL of the working solution of this compound. Vortex briefly.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile.
-
Vortexing: Vortex vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge at 10,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube.
-
Evaporation (Optional): If concentration is needed, evaporate the supernatant to dryness under a gentle stream of nitrogen at room temperature.
-
Reconstitution: Reconstitute the dried extract in a suitable volume (e.g., 100 µL) of the initial mobile phase.
-
Analysis: Transfer to an autosampler vial for LC-MS analysis.
Visualizations
References
- 1. youtube.com [youtube.com]
- 2. METHYL ACETOACETATE - Ataman Kimya [atamanchemicals.com]
- 3. promochrom.com [promochrom.com]
- 4. benchchem.com [benchchem.com]
- 5. Clinical significance of esterases in man - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. welch-us.com [welch-us.com]
- 7. silicycle.com [silicycle.com]
- 8. Sample Prep [ucimsf.ps.uci.edu]
- 9. welchlab.com [welchlab.com]
- 10. scispace.com [scispace.com]
Technical Support Center: Troubleshooting Chromatographic Analysis of Methyl Acetylacetate-13C4
This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals encountering poor chromatographic peak shapes during the analysis of Methyl acetylacetate-13C4. The following frequently asked questions (FAQs) and troubleshooting guides address common issues such as peak tailing, fronting, splitting, and broadening.
Frequently Asked Questions (FAQs)
Q1: What are the most common causes of poor peak shape for this compound?
Poor peak shape in the chromatography of this compound, a beta-keto ester, can arise from several factors. A primary cause is the compound's existence in keto-enol tautomeric forms, which can lead to peak distortion if their interconversion is slow on the chromatographic timescale.[1] Other common causes include column overload, interactions with active sites on the stationary phase (residual silanols), inappropriate mobile phase pH, and issues with the HPLC system itself.[2][3][4]
Q2: Can the isotopic labeling (-13C4) affect the chromatographic peak shape?
The isotopic labeling in this compound should not significantly alter its chemical properties or chromatographic behavior compared to its unlabeled counterpart. The troubleshooting strategies for both labeled and unlabeled compounds are generally the same.
Q3: What is peak tailing and why does it occur with this compound?
Peak tailing is observed when a peak is asymmetrical, with a trailing edge that is broader than the leading edge.[4] For a compound like this compound, this can be caused by secondary interactions between the analyte and active sites on the silica-based stationary phase, such as residual silanol (B1196071) groups.[4][5] Other potential causes include column overload, where too much sample is injected, and column contamination.[2][4]
Q4: What is peak fronting and what are its common causes?
Peak fronting is characterized by an asymmetric peak that is broader in the first half and narrower in the second.[6] Common causes include high sample concentration (column overload), poor sample solubility in the mobile phase, or a mismatch between the injection solvent and the mobile phase.[6][7][8]
Q5: Why am I observing split peaks for this compound?
Split peaks can manifest as a shoulder on the main peak or as two distinct peaks.[6] This can be caused by a mismatch between the sample solvent and the mobile phase, column overload, a partially blocked frit, or a void at the head of the column.[6][9][10] In some cases, if only a single peak is splitting, it could be related to the chemistry of the analyte itself, such as on-column degradation or isomerization.[9]
Troubleshooting Guides
Issue 1: Peak Tailing
Peak tailing is a common issue that can compromise quantification and resolution.
Potential Causes & Solutions
| Potential Cause | Solution |
| Secondary Silanol Interactions | Lower the mobile phase pH (e.g., to pH 3 or below) to suppress the ionization of silanol groups.[11] Use a highly deactivated (end-capped) column or a column with a different stationary phase (e.g., polar-embedded).[12] Add a competitive base to the mobile phase in small concentrations. |
| Column Overload | Reduce the injection volume or dilute the sample.[2][13] Use a column with a larger internal diameter or a higher loading capacity.[2] |
| Mobile Phase pH | Adjust the mobile phase pH to be at least 2 units away from the analyte's pKa.[14][15] Ensure adequate buffering capacity (typically ≥20 mM).[14] |
| Column Contamination/Deterioration | Flush the column with a strong solvent. If the problem persists, replace the guard column or the analytical column.[16] Use in-line filters to protect the column from particulates.[2] |
| Extra-Column Volume | Minimize the length and internal diameter of tubing between the injector, column, and detector. Ensure all fittings are properly made to avoid dead volume.[11] |
Experimental Protocol: Mitigating Silanol Interactions
-
Initial Analysis: Inject the sample using your current method and record the chromatogram, noting the peak asymmetry.
-
Mobile Phase Modification: Prepare a new mobile phase with a lower pH by adding an acidic modifier like 0.1% formic acid or trifluoroacetic acid (TFA).
-
Column Equilibration: Equilibrate the column with the new mobile phase for at least 15-20 column volumes.
-
Re-analysis: Inject the same sample and compare the peak shape to the initial analysis. A significant improvement in symmetry suggests that silanol interactions were a primary cause.
Issue 2: Peak Fronting
Peak fronting can lead to inaccurate peak integration and reduced resolution.
Potential Causes & Solutions
| Potential Cause | Solution |
| Column Overload (Concentration) | Dilute the sample or reduce the injection volume.[3][8] |
| Sample Solvent Incompatibility | Dissolve the sample in the mobile phase whenever possible.[8] If a stronger solvent is necessary for solubility, inject the smallest possible volume. |
| Poor Sample Solubility | Decrease the sample concentration. If solubility in the mobile phase is low, consider a different mobile phase or sample preparation technique.[6] |
| Column Collapse | Operate the column within the manufacturer's recommended pH and temperature ranges. If column collapse is suspected, replace the column.[6][16] |
Issue 3: Split Peaks
Split peaks can be indicative of issues with the column, the injection, or the mobile phase.
Potential Causes & Solutions
| Potential Cause | Solution |
| Injection Solvent Mismatch | Ensure the sample solvent is weaker than or the same strength as the mobile phase.[6][17] |
| Partially Blocked Frit/Column Void | Backflush the column.[16] If this doesn't resolve the issue, the column may need to be replaced. Use in-line filters and guard columns to prevent frit blockage.[2] |
| Improper Column Connections | Check all fittings between the injector, column, and detector to ensure they are secure and there are no gaps.[10][17] |
| Co-elution of Tautomers | As Methyl acetylacetate exists as keto-enol tautomers, incomplete separation of these forms can appear as a split or broad peak.[1] Try increasing the column temperature to accelerate the interconversion rate.[1] A study on beta-diketones found that using a mixed-mode stationary phase column at an elevated temperature (55 °C) with a TFA/MeOH gradient provided good peak shapes.[18] |
Experimental Protocol: Investigating Tautomer Effects
-
Temperature Analysis: Sequentially increase the column temperature (e.g., in 5-10 °C increments) while monitoring the peak shape. If the split peaks begin to merge into a single, sharper peak, slow tautomeric interconversion is a likely cause.
-
Mobile Phase Optimization: If temperature changes are ineffective, consider adjusting the mobile phase pH, as this can also influence the rate of tautomerization.[1]
-
Alternative Chromatography: For persistent issues, explore the use of mixed-mode chromatography, which has been shown to be effective for beta-diketones.[18]
Issue 4: Broad Peaks
Broad peaks can result in decreased sensitivity and poor resolution.
Potential Causes & Solutions
| Potential Cause | Solution |
| Large Extra-Column Volume | Use shorter, narrower internal diameter tubing. Ensure proper connections.[19] |
| Column Degradation | Replace the column if it is old or has been subjected to harsh conditions.[20] |
| Inappropriate Flow Rate | Optimize the flow rate. A flow rate that is too high can lead to peak broadening.[20] |
| Mobile Phase Issues | Ensure the mobile phase is properly degassed and that its composition is optimal for the separation.[13][20] |
| High Column Temperature | While elevated temperatures can sometimes improve peak shape for tautomers, excessively high temperatures can also lead to peak broadening. Optimize the column temperature accordingly.[20] |
Troubleshooting Workflow
The following diagram illustrates a logical workflow for troubleshooting poor peak shape.
Caption: A logical workflow for diagnosing and resolving poor chromatographic peak shapes.
Summary of Recommended Starting Conditions
For initial method development or troubleshooting for this compound, consider the following parameters. These are general guidelines and may require further optimization.
| Parameter | Recommended Starting Condition/Range |
| Column | C18, 5 µm, 4.6 x 250 mm (or similar high-quality reversed-phase column) |
| Mobile Phase | Acetonitrile/Water or Methanol/Water gradient |
| Modifier | 0.1% Formic Acid or 0.1% Trifluoroacetic Acid |
| pH | 2.5 - 3.5 |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 - 55 °C |
| Injection Volume | 5 - 20 µL |
| Sample Diluent | Mobile phase or a weaker solvent mixture |
References
- 1. chromforum.org [chromforum.org]
- 2. gmpinsiders.com [gmpinsiders.com]
- 3. pharmaguru.co [pharmaguru.co]
- 4. benchchem.com [benchchem.com]
- 5. youtube.com [youtube.com]
- 6. acdlabs.com [acdlabs.com]
- 7. Understanding Peak Fronting in HPLC | Phenomenex [phenomenex.com]
- 8. What is Peak Fronting? | PerkinElmer [perkinelmer.com]
- 9. bio-works.com [bio-works.com]
- 10. pharmajia.com [pharmajia.com]
- 11. LABTips: How to Prevent Tailing Peaks in HPLC | Labcompare.com [labcompare.com]
- 12. chromtech.com [chromtech.com]
- 13. mastelf.com [mastelf.com]
- 14. Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables - Blogs - News [alwsci.com]
- 15. agilent.com [agilent.com]
- 16. chromatographyonline.com [chromatographyonline.com]
- 17. support.waters.com [support.waters.com]
- 18. Beta-diketones: peak shape challenges and the use of mixed-mode high-performance liquid chromatography methodology to obtain fast, high resolution chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. What To Do When Chromatographic Peaks Are Wider in HPLC - Blogs - News [alwsci.com]
- 20. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Mass Spectrometry Parameters for Methyl Acetylacetate-13C4
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for the successful implementation of Methyl acetylacetate-13C4 as an internal standard in mass spectrometry-based assays.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary application in mass spectrometry?
This compound is a stable isotope-labeled version of methyl acetoacetate (B1235776). In mass spectrometry, it serves as an ideal internal standard for the accurate quantification of unlabeled methyl acetoacetate or related analytes. Its key advantage is that it co-elutes with the analyte of interest during chromatography and exhibits similar ionization and fragmentation behavior, which helps to correct for variations in sample preparation, injection volume, and matrix effects.[1][2]
Q2: Which ionization technique is most suitable for this compound?
For a small, relatively polar molecule like this compound, both Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI) can be effective. ESI is generally preferred for polar and ionizable compounds, while APCI is well-suited for less polar, volatile compounds. The optimal choice will depend on the specific liquid chromatography conditions and the sample matrix. It is recommended to test both ionization modes (positive and negative) to determine which provides the best signal intensity and stability for your specific application.
Q3: How do I determine the precursor and product ions for MRM analysis of this compound?
The precursor ion will be the protonated molecule, [M+H]+. Given the molecular weight of this compound is approximately 120.09 g/mol , the precursor ion to target in positive ion mode would be m/z 121.1.
Product ions are determined by the fragmentation of the precursor ion. Based on the known fragmentation of unlabeled methyl acetoacetate, the following are the most likely and useful product ions. The table below outlines the predicted MRM transitions.
| Precursor Ion (m/z) | Predicted Product Ion (m/z) | Neutral Loss |
| 121.1 | 89.1 | CH2CO (Ketene) |
| 121.1 | 63.1 | C2H2O2 |
| 121.1 | 47.1 | C3H4O2 |
Note: These are predicted values. It is crucial to confirm these transitions and optimize the collision energy for each on your specific instrument.
Troubleshooting Guides
This section addresses specific issues in a question-and-answer format, offering potential causes and step-by-step solutions.
Issue 1: Low or No Signal Intensity for this compound
Q: I am observing a weak or non-existent signal for my internal standard. What are the potential causes and how can I troubleshoot this?
A weak or absent signal can be attributed to several factors, from sample preparation to instrument settings. A systematic approach to troubleshooting is recommended.
Potential Causes and Solutions:
-
Improper Storage: Ensure the standard has been stored according to the manufacturer's instructions to prevent degradation.
-
Incorrect Concentration: Verify the concentration of your working solution. It may be too dilute.
-
Suboptimal Ionization Parameters: The ion source settings may not be optimized. Infuse a solution of the standard directly into the mass spectrometer and adjust the source parameters (e.g., capillary voltage, gas flows, temperature) to maximize the signal.
-
Poor Fragmentation: If using MS/MS, the collision energy may not be optimal. Perform a collision energy optimization experiment for the selected MRM transitions.
-
Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the internal standard. To mitigate this, improve sample cleanup, adjust the chromatography to separate the analyte from interfering compounds, or dilute the sample.
Issue 2: Inaccurate or Imprecise Quantification
Q: My quantification results are not reproducible, or the accuracy is poor. What could be the issue?
Inaccurate and imprecise results when using a stable isotope-labeled internal standard often point to issues with isotopic contribution or differential matrix effects.
Potential Causes and Solutions:
-
Isotopic Crosstalk: This occurs when the isotopic distribution of the unlabeled analyte contributes to the signal of the internal standard, or vice versa. This can be a factor if there is a high concentration of the analyte. To check for this, inject a high concentration standard of the unlabeled analyte and monitor the MRM transition of the internal standard. If a signal is detected, you may need to use a different product ion with no overlap or apply a mathematical correction.
-
Variable Matrix Effects: While stable isotope-labeled standards compensate well for matrix effects, extreme variations in the matrix between samples can still lead to inaccuracies. Ensure your sample preparation is robust and consistent. A post-extraction addition experiment can help to quantify the extent of the matrix effect.
-
Internal Standard Stability: Ensure that the this compound is stable throughout the sample preparation process. Degradation of the internal standard will lead to inaccurate quantification.
Experimental Protocols
Protocol 1: Optimization of MRM Parameters
This protocol describes how to determine the optimal collision energy (CE) and declustering potential (DP) for this compound.
Methodology:
-
Prepare a Standard Solution: Prepare a 1 µg/mL solution of this compound in a solvent compatible with your LC-MS system (e.g., 50:50 acetonitrile (B52724):water).
-
Direct Infusion: Infuse the standard solution directly into the mass spectrometer at a constant flow rate.
-
Precursor Ion Confirmation: In full scan mode, confirm the presence and m/z of the precursor ion ([M+H]+ at m/z 121.1).
-
Product Ion Scan: Perform a product ion scan on the precursor ion at various collision energies to identify the most abundant and stable fragment ions.
-
MRM Optimization:
-
Set up an MRM method with the precursor ion (m/z 121.1) and the selected product ions.
-
For each MRM transition, ramp the collision energy over a range (e.g., 5-50 eV) and monitor the signal intensity. The CE that produces the maximum intensity is the optimal value.
-
Similarly, ramp the declustering potential (or equivalent parameter on your instrument) to find the optimal value that maximizes the precursor ion signal without causing in-source fragmentation.
-
Protocol 2: Sample Preparation for Analysis in Plasma
This protocol provides a general procedure for the extraction of methyl acetoacetate from a plasma matrix using protein precipitation.
Methodology:
-
Sample Thawing: Thaw plasma samples on ice.
-
Internal Standard Spiking: To 100 µL of plasma, add a known amount of this compound internal standard solution.
-
Protein Precipitation: Add 300 µL of ice-cold acetonitrile to the plasma sample.
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Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.
-
Centrifugation: Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a clean tube.
-
Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen.
-
Reconstitution: Reconstitute the dried extract in a suitable volume of the initial mobile phase for LC-MS/MS analysis.
Visualizations
Caption: Experimental workflow for quantification using this compound.
Caption: Troubleshooting logic for low signal intensity issues.
References
dealing with background noise in 13C labeled fragment analysis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues related to background noise in 13C labeled fragment analysis.
Frequently Asked Questions (FAQs)
Q1: What are the most common sources of background noise in mass spectrometry experiments involving 13C labeled fragments?
Background noise in mass spectrometry can be broadly categorized into chemical, electronic, and environmental sources. For 13C labeling experiments, chemical noise is often the most significant contributor.[1]
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Chemical Noise: Arises from ions that are not of interest but are detected by the mass spectrometer. Common sources include:
-
Solvent impurities and adducts: Even high-purity solvents can contain trace impurities or form clusters and adducts.[1]
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Plasticizers and polymers: Phthalates from plastic labware and polymers like polyethylene (B3416737) glycol (PEG) are common contaminants.[1]
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Biological contaminants: Keratins from skin and hair are frequent contaminants.[1]
-
Sample matrix: Complex biological samples contain endogenous compounds that can interfere with the signal.[1]
-
-
Electronic Noise: This is inherent to the detector and electronic components of the mass spectrometer.[1]
-
Environmental Noise: This can include dust particles and volatile organic compounds from the laboratory environment.[1]
Q2: How can I differentiate a true 13C labeled peak from background noise, especially at low enrichment levels?
Distinguishing a low-intensity 13C labeled signal from background noise is a critical challenge. Several strategies can be employed:
-
High-Resolution Mass Spectrometry: Instruments like Orbitrap or FT-ICR-MS are crucial for accurately resolving 13C isotopologues from interfering ions with similar mass-to-charge ratios.[1]
-
Isotopic Pattern Analysis: True 13C labeled fragments will exhibit a characteristic isotopic distribution. The spacing and relative intensities of the isotopologue peaks (M+1, M+2, etc.) should follow a predictable pattern based on the number of carbon atoms and the level of 13C enrichment.[1]
-
Blank Analysis: Running a blank sample (e.g., sample matrix without the 13C labeled analyte) through the entire experimental workflow is essential to identify consistently present background ions.[1]
-
Data Analysis Software: Specialized software can help to deconvolve complex spectra, identify isotopic patterns, and subtract background signals.[1]
Q3: Can common chemical contaminants interfere with the isotopic pattern of my 13C labeled fragment?
Yes, chemical contaminants can have isotopic patterns that overlap with or distort the isotopic distribution of your 13C labeled analyte. For instance, a contaminant with a monoisotopic mass close to your analyte's M+1 or M+2 isotopologue can artificially inflate the intensity of that peak, leading to inaccurate quantification of 13C enrichment. This is particularly problematic for low-level enrichment studies.[1]
Troubleshooting Guides
Issue 1: High Background Noise Across the Entire Mass Spectrum
Symptoms: The baseline of your total ion chromatogram (TIC) is significantly elevated, obscuring low-intensity peaks.[1]
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Contaminated Solvents | Use fresh, high-purity, LC-MS grade solvents. Filter all solvents before use.[1] | Reduction in baseline noise.[1] |
| Contaminated LC System | Flush the entire LC system with a series of high-purity solvents (e.g., isopropanol, acetonitrile, water).[1] | A cleaner baseline in subsequent blank runs.[1] |
| Leaking System | Check all fittings and connections for leaks. | Elimination of air leaks, which can introduce contaminants and cause unstable spray.[1] |
| Dirty Ion Source | Clean the ion source components according to the manufacturer's instructions.[1] | Improved signal intensity and reduced background. |
Issue 2: Specific, Recurring Background Peaks
Symptoms: You observe the same interfering peaks in multiple runs, even in blank injections.
| Potential Cause | Troubleshooting Step | Expected Outcome |
| Plasticizer Contamination | Switch to glass or polypropylene (B1209903) labware. Avoid using plastic containers for long-term solvent storage.[1] | Disappearance or significant reduction of phthalate-related peaks.[1] |
| Polymer Contamination (PEG, PPG) | Identify and eliminate the source of the polymer (e.g., certain detergents, lubricants, or plasticware).[1] | Removal of the characteristic repeating polymer ion series.[1] |
| Keratin Contamination | Wear gloves and a lab coat at all times. Work in a clean environment, such as a laminar flow hood. Clean work surfaces thoroughly.[1] | Reduction in keratin-related peptide peaks.[1] |
| Carryover from Previous Injections | Implement a rigorous wash cycle for the autosampler needle and injection port between samples.[1] | Elimination of peaks corresponding to previously analyzed samples.[1] |
Experimental Protocols
Protocol 1: Sample Preparation for 13C Labeled Fragment Analysis
-
Cell Culture and Labeling:
-
Culture cells in a minimal medium to reduce background from complex media components.
-
Introduce the 13C-labeled substrate (e.g., [U-13C]-glucose) as the sole carbon source.[2]
-
Ensure cells reach a metabolic steady state before harvesting.
-
-
Metabolite Extraction:
-
Quench metabolic activity rapidly, typically using cold methanol (B129727) or a similar solvent.
-
Extract metabolites using a protocol appropriate for your analytes of interest (e.g., Folch extraction for lipids, liquid-liquid extraction for polar metabolites).
-
-
Sample Cleanup:
-
Use solid-phase extraction (SPE) or other cleanup techniques to remove interfering matrix components.
-
Filter all samples through a 0.22 µm filter before analysis to remove particulates.[3]
-
-
Solvent and Labware Considerations:
Protocol 2: LC-MS System Flushing and Cleaning
-
Solvent Preparation: Prepare a series of cleaning solvents:
-
A: Your standard initial mobile phase
-
B: Your standard final mobile phase
-
C: 100% Isopropanol
-
D: 100% Acetonitrile
-
E: 100% Water[1]
-
-
LC System Flush:
-
Disconnect the column from the system.
-
Systematically flush all LC lines with each cleaning solvent for at least 30 minutes, starting with the most non-polar (Isopropanol) and ending with your initial mobile phase conditions (a typical sequence would be C -> D -> E -> B -> A).[1]
-
-
Ion Source Cleaning:
-
System Equilibration and Blank Analysis:
-
Reconnect the column and equilibrate the system with your initial mobile phase conditions until a stable baseline is achieved.
-
Perform several blank injections (injecting only your mobile phase) to ensure the background noise has been sufficiently reduced.[1]
-
Visualizations
Caption: Troubleshooting workflow for background noise in 13C MS.
Caption: Relationship between noise sources, contaminants, and solutions.
References
Technical Support Center: Extraction of Methyl Acetylacetate-13C4 from Tissues
Welcome to the technical support center for the efficient extraction of Methyl Acetylacetate-13C4 from biological tissues. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answers to frequently asked questions encountered during experimental procedures.
Frequently Asked Questions (FAQs)
Q1: What are the primary challenges in extracting this compound from tissue samples?
A1: The primary challenges in extracting this compound, a small and volatile ester, from complex tissue matrices include:
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Tissue Disruption: Incomplete homogenization of the tissue can trap the analyte within cells, leading to low recovery. The choice of homogenization technique is critical and depends on the tissue type.
-
Analyte Volatility: Methyl acetylacetate is a volatile organic compound (VOC), which can lead to significant loss of the analyte during sample preparation steps like solvent evaporation.
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Matrix Effects: Co-extraction of lipids, proteins, and other endogenous molecules from the tissue can interfere with the final analysis, particularly in mass spectrometry, by causing ion suppression or enhancement.
-
Analyte Stability: As an ester, this compound can be susceptible to hydrolysis, especially at non-neutral pH or in the presence of certain enzymes in the tissue homogenate.
Q2: Which extraction method is most suitable for this compound from tissues?
A2: The most suitable extraction method depends on the specific tissue type, the available equipment, and the desired purity of the final extract. The three most common and effective techniques are:
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Liquid-Liquid Extraction (LLE): A versatile method that separates compounds based on their differential solubility in two immiscible liquids. It is effective for separating this compound from more polar tissue components.
-
Solid-Phase Extraction (SPE): A highly selective method that uses a solid sorbent to bind the analyte of interest, allowing impurities to be washed away. This can provide a cleaner extract compared to LLE.
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Salting-Out Assisted Liquid-Liquid Extraction (SALLE): A modification of LLE where a salt is added to the aqueous phase to decrease the solubility of the analyte and drive it into the organic phase, thereby increasing extraction efficiency.[1]
Q3: How can I minimize the loss of my volatile analyte during solvent evaporation?
A3: To minimize the loss of this compound during solvent evaporation, consider the following:
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Use a gentle stream of nitrogen: Evaporate the solvent under a gentle stream of nitrogen gas at a controlled, low temperature.
-
Avoid high temperatures: Do not heat the sample excessively during evaporation.
-
Use a keeper solvent: Add a small amount of a high-boiling, non-volatile solvent to the extract before evaporation to help retain the volatile analyte.
-
Minimize evaporation time: Only evaporate the solvent to the required volume and do not let the sample go to complete dryness if possible.
Q4: What is the metabolic relevance of this compound in tissues?
A4: this compound is a stable, isotopically labeled form of methyl acetoacetate (B1235776). Acetoacetate is one of the three main ketone bodies produced by the liver from the breakdown of fatty acids.[2] These ketone bodies are transported via the bloodstream to extrahepatic tissues, such as the heart, brain, and skeletal muscle, where they are used as an alternative energy source when glucose is scarce.[2][3] In these tissues, acetoacetate is converted back to acetyl-CoA, which then enters the citric acid cycle to produce ATP.[2][3] The use of the 13C4-labeled version allows for tracer studies to investigate the kinetics and metabolism of ketone bodies in various tissues.
Troubleshooting Guide
| Problem | Possible Cause | Recommended Solution |
| Low Recovery of this compound | Incomplete tissue homogenization. | Ensure the tissue is completely disrupted. For tough or fibrous tissues, consider cryogenic grinding or using a bead beater homogenizer. The chosen homogenization method should be optimized for the specific tissue type. |
| Inefficient extraction from the homogenate. | Optimize the solvent-to-tissue ratio. For LLE, ensure vigorous mixing to maximize the surface area between the two phases. For SPE, ensure the correct sorbent and elution solvents are used for an analyte of this polarity. | |
| Loss of analyte due to volatility. | Use a gentle nitrogen stream for solvent evaporation at low temperatures. Avoid complete dryness. Consider using a keeper solvent. | |
| Analyte degradation. | Maintain a neutral pH during extraction and storage. Keep samples on ice or at 4°C throughout the process to minimize enzymatic activity. | |
| High Variability Between Replicates | Inconsistent homogenization. | Standardize the homogenization time, speed, and sample-to-bead/probe ratio for each sample. |
| Inconsistent pipetting of viscous homogenate. | Use positive displacement pipettes or a wide-bore pipette tip for accurate handling of the tissue homogenate. | |
| Phase separation issues in LLE. | Centrifuge the sample to achieve a clear separation of the aqueous and organic layers. If an emulsion forms, adding a small amount of saturated NaCl solution can help break it. | |
| High Matrix Effects in MS Analysis | Co-extraction of interfering substances. | A cleaner extract may be necessary. Consider switching from LLE to SPE, which is generally more selective. An additional wash step in your SPE protocol might also be beneficial. |
| Insufficient chromatographic separation. | Optimize the LC or GC method to ensure the analyte elutes in a region free from co-eluting matrix components. |
Data Presentation: Comparison of Extraction Efficiencies
The following table summarizes reported recovery rates for methyl acetoacetate and similar small molecules from various biological and aqueous matrices using different extraction methods. This data can serve as a benchmark for optimizing your own extraction protocol for this compound.
| Analyte | Matrix | Extraction Method | Solvent/Sorbent | Recovery Rate (%) |
| Methyl Acetoacetate | Industrial Waste Stream | Liquid-Liquid Extraction (pH 9.5) | Alkaline Solution | 75% |
| Fatty Acid Methyl Esters | Various Foods | Microwave-Assisted Derivatization | - | 98-102%[4] |
| Free Fatty Acids | Lipid-Rich Seeds | Solid-Phase Extraction | - | 99.2%[5] |
| Steroids | Liquid Samples | Liquid-Liquid Extraction | Diethyl Ether or Ethyl Acetate (B1210297) | Not specified, but protocol provided for efficiency determination[6] |
| Opioids and Cocaine | Biological Matrices | Solid-Phase Extraction | - | 88-119%[7] |
| Opioids and Cocaine | Biological Matrices | Protein Precipitation | - | 80-101%[7] |
Experimental Protocols
Protocol 1: Liquid-Liquid Extraction (LLE) of this compound from Tissue
This protocol is a general guideline and should be optimized for your specific tissue type and experimental needs.
1. Tissue Homogenization: a. Weigh the frozen tissue sample (e.g., 100 mg). b. Add the tissue to a tube containing ceramic or steel beads and 1 mL of ice-cold phosphate-buffered saline (PBS). c. Homogenize the tissue using a bead beater homogenizer until no visible tissue fragments remain. Keep the sample on ice. d. Centrifuge the homogenate at 10,000 x g for 10 minutes at 4°C to pellet cellular debris.
2. Liquid-Liquid Extraction: a. Transfer a known volume of the supernatant (e.g., 500 µL) to a clean glass tube. b. Add an appropriate internal standard if not already using the labeled analyte for quantification. c. Add 2 mL of a suitable organic solvent such as ethyl acetate or a mixture of diethyl ether and hexane (B92381) (1:1 v/v). d. Vortex the mixture vigorously for 2 minutes. e. Centrifuge at 3,000 x g for 10 minutes at 4°C to separate the phases. f. Carefully transfer the upper organic layer to a new tube. g. Repeat the extraction (steps c-f) on the aqueous layer with a fresh aliquot of organic solvent to maximize recovery. h. Combine the organic extracts.
3. Sample Concentration and Analysis: a. Evaporate the combined organic extracts to a small volume (e.g., 50-100 µL) under a gentle stream of nitrogen at room temperature. b. Reconstitute the sample in a solvent compatible with your analytical instrument (e.g., mobile phase for LC-MS or a non-polar solvent for GC-MS). c. Analyze the sample by LC-MS/MS or GC-MS.
Protocol 2: Solid-Phase Extraction (SPE) of this compound from Tissue
This protocol provides a general framework for SPE and requires optimization of the sorbent type and wash/elution solvents. A reverse-phase (e.g., C18) or a polar (e.g., silica) sorbent could be suitable depending on the sample preparation strategy.
1. Tissue Homogenization: a. Follow the same procedure as in Protocol 1 (steps 1a-1d).
2. SPE Cartridge Conditioning: a. Condition a C18 SPE cartridge by passing 3 mL of methanol (B129727) followed by 3 mL of deionized water through the cartridge.
3. Sample Loading: a. Load the tissue homogenate supernatant onto the conditioned SPE cartridge. Ensure a slow and steady flow rate to allow for proper binding.
4. Washing: a. Wash the cartridge with 3 mL of 5% methanol in water to remove polar impurities.
5. Elution: a. Elute the this compound from the cartridge with 2 mL of a suitable organic solvent, such as acetonitrile (B52724) or ethyl acetate.
6. Sample Concentration and Analysis: a. Evaporate the eluate to the desired volume under a gentle stream of nitrogen. b. Reconstitute the sample in a compatible solvent. c. Analyze by LC-MS/MS or GC-MS.
Visualizations
Metabolic Pathway of Acetoacetate Utilization in Extrahepatic Tissues
Caption: Metabolic pathway of acetoacetate from its synthesis in the liver to its utilization for energy production in extrahepatic tissues.
General Experimental Workflow for Tissue Extraction
Caption: A generalized workflow for the extraction of this compound from tissue samples for subsequent analysis.
References
- 1. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Tissue Homogenization | MI [microbiology.mlsascp.com]
- 4. researchgate.net [researchgate.net]
- 5. Development of solid-phase extraction and methylation procedures to analyse free fatty acids in lipid-rich seeds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. arborassays.com [arborassays.com]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Quantification of Methyl Acetylacetate-13C4
This guide provides troubleshooting advice and answers to frequently asked questions for researchers, scientists, and drug development professionals using Methyl acetylacetate-13C4 as an internal standard in quantitative analyses.
Frequently Asked Questions (FAQs)
Q1: What are matrix effects and how do they affect the quantification of my analyte when using this compound?
A1: Matrix effects are the alteration of ionization efficiency for a target analyte due to the presence of co-eluting, undetected components in the sample matrix.[1][2] These effects, primarily ion suppression or enhancement, can lead to inaccurate and imprecise quantification.[3] When using this compound as a stable isotope-labeled internal standard (SIL-IS), it is designed to co-elute with the unlabeled analyte and experience the same matrix effects, thus providing a corrective normalization.[4] However, severe or differential matrix effects can still compromise data quality.[5][6]
Q2: Why is a 13C-labeled internal standard like this compound a good choice to mitigate matrix effects?
A2: A SIL-IS, particularly one labeled with 13C, is considered the gold standard for quantitative LC-MS/MS analysis.[5] This is because its physicochemical properties are nearly identical to the native analyte.[4] This similarity ensures that both the analyte and the internal standard behave almost identically during sample preparation, chromatographic separation, and ionization, allowing the SIL-IS to effectively compensate for matrix-induced signal variations.[4][5]
Q3: Can matrix effects still be an issue even if I am using this compound as an internal standard?
A3: Yes. While this compound is an excellent tool for mitigating matrix effects, significant ion suppression or enhancement can still lead to problems.[6][7] This can occur if the matrix effect is extremely strong, causing the signal to fall below the limit of quantification.[4] It can also be an issue if there are sample-to-sample variations in the matrix composition that the internal standard cannot fully track.[8] Therefore, assessing and minimizing matrix effects during method development is crucial.[3][9]
Q4: What are the most common sources of matrix effects in biological samples?
A4: In biological matrices like plasma, serum, or urine, common sources of matrix effects include salts, endogenous metabolites, lipids (especially phospholipids), and proteins.[1][7] Anticoagulants used during blood collection can also contribute to matrix effects.[1] These components can co-elute with the analyte and interfere with the ionization process in the mass spectrometer source.[10][11]
Q5: What is the difference between "absolute" and "relative" matrix effects?
A5: The "absolute" matrix effect refers to the degree of ion suppression or enhancement for an analyte in a specific matrix compared to a clean solvent.[3] The "relative" matrix effect describes the variability of the matrix effect between different lots or sources of the same biological matrix.[3] Assessing both is important for developing a robust analytical method.
Troubleshooting Guide
Issue 1: Poor Accuracy and/or Precision in Quality Control (QC) Samples
Question: My QC samples are failing to meet the acceptance criteria (e.g., ±15% deviation from the nominal value). What could be the cause and how can I fix it?
Answer: This is a common sign of uncompensated matrix effects.[6] While this compound is designed to track the analyte's behavior, severe ion suppression or enhancement might be occurring.[6]
Troubleshooting Steps:
-
Verify Internal Standard (IS) Performance: Check if the response (peak area) of this compound is consistent across all samples (calibrators, QCs, and unknown samples). High variability in the IS response suggests it is not adequately compensating for the matrix effect.[6]
-
Quantify the Matrix Effect: Perform a post-extraction addition experiment (see Experimental Protocols) to determine the magnitude of ion suppression or enhancement.[6]
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Optimize Sample Preparation: The most effective way to combat matrix effects is to remove interfering components.[6] If you are using a simple "dilute-and-shoot" or protein precipitation method, consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE).[1]
-
Improve Chromatographic Separation: Modify your LC method to separate the analyte and IS from co-eluting matrix components.[6] This could involve trying a different column chemistry, adjusting the mobile phase composition, or changing the gradient profile.[12]
-
Dilute the Sample: If your assay has sufficient sensitivity, diluting the sample can reduce the concentration of interfering matrix components.[1][13]
Issue 2: Inconsistent or Unexpectedly Low/High Internal Standard Response
Question: The peak area of my this compound is highly variable between samples, or it is significantly different from the response in my calibration standards. Why is this happening?
Answer: An inconsistent IS response points to a variable matrix effect that the SIL-IS is not fully tracking, which can be caused by differences in the composition of individual samples.[6] For example, hemolyzed or lipemic plasma samples can have a more pronounced matrix effect.[14]
Troubleshooting Steps:
-
Identify the Source of Variability: Use a post-extraction addition experiment with different lots of your biological matrix to see if the degree of ion suppression or enhancement varies significantly between them.[6]
-
Enhance Sample Cleanup: A more robust sample preparation method is likely needed to remove the variable interfering components.[6] Mixed-mode SPE, which combines reversed-phase and ion-exchange mechanisms, can be very effective at removing a wide range of interferences.[1]
-
Optimize Chromatography: Focus on achieving baseline separation of your analyte from any interfering peaks that appear in some matrix lots but not others.[6]
-
Consider Matrix-Matched Calibration: If variability between matrix lots is unavoidable, preparing your calibration standards in a representative blank matrix can help compensate for consistent matrix effects.[15]
Data Presentation
Table 1: Quantifying Matrix Effect Using Post-Extraction Spike Data
This table illustrates how to calculate the matrix effect (ME) and the recovery (RE) of the analyte. The Internal Standard (IS) normalized matrix factor is also calculated to assess how well the IS compensates for the matrix effect.
| Sample Set | Analyte Peak Area | IS Peak Area | Calculation | Result | Interpretation |
| A: Analyte in Neat Solution | 1,200,000 | 1,250,000 | - | - | Reference response in a clean solvent. |
| B: Post-Extraction Spike in Matrix | 950,000 | 980,000 | Matrix Effect (ME) % = (B / A) * 100 | 79.2% | An ME of 79.2% indicates 20.8% ion suppression . An ME > 100% would indicate ion enhancement. |
| C: Pre-Extraction Spike in Matrix | 855,000 | 890,000 | Recovery (RE) % = (C / B) * 100 | 90.0% | This shows the efficiency of the extraction process. |
| IS-Normalized Matrix Factor (IS-NMF) | - | - | IS-NMF = (Analyte AreaB / IS AreaB) / (Analyte AreaA / IS AreaA) | 1.01 | An IS-NMF value close to 1.0 (e.g., 0.85-1.15) indicates that the internal standard is effectively compensating for the matrix effect. A value deviating significantly from 1.0 suggests poor compensation. |
Experimental Protocols
Protocol 1: Post-Extraction Addition Experiment to Quantify Matrix Effect
This experiment is crucial for assessing the impact of the matrix on analyte ionization.[3][6]
Objective: To quantify the absolute matrix effect (ion suppression/enhancement) and extraction recovery.
Materials:
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Blank biological matrix (at least 6 different sources/lots if assessing relative matrix effects)[6]
-
Analyte stock solution
-
This compound (IS) stock solution
-
Neat solvent (matching the final reconstitution solvent)
-
Standard extraction materials (e.g., SPE cartridges, LLE solvents)
Procedure:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike the analyte and this compound into the reconstitution solvent at a known concentration (e.g., mid-QC level).
-
Set B (Post-Extraction Spike): Process at least six different lots of blank biological matrix through the entire sample preparation procedure. After the final evaporation step, spike the dried extract with the analyte and this compound at the same concentration as Set A before reconstitution.[6]
-
Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound at the same concentration as Set A before starting the sample preparation procedure. Process these samples through the entire procedure.
-
-
Analyze Samples: Analyze all three sets of samples by LC-MS/MS.
-
Calculate Results:
-
Matrix Effect (ME) % = (Mean peak area of analyte in Set B / Mean peak area of analyte in Set A) * 100
-
Recovery (RE) % = (Mean peak area of analyte in Set C / Mean peak area of analyte in Set B) * 100
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IS-Normalized Matrix Factor (IS-NMF) = (Analyte AreaSet B / IS AreaSet B) / (Analyte AreaSet A / IS AreaA)
-
Mandatory Visualization
Caption: Troubleshooting workflow for addressing matrix effects.
Caption: Workflow for assessing matrix factor and recovery.
References
- 1. bme.psu.edu [bme.psu.edu]
- 2. mdpi.com [mdpi.com]
- 3. Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. Mitigating Matrix Effects in LC–ESI–MS/MS Analysis of a Urinary Biomarker of Xylenes Exposure - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. Ion suppression in mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Internal standards in regulated bioanalysis: putting in place a decision-making process during method development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. chromatographyonline.com [chromatographyonline.com]
- 12. lcms.cz [lcms.cz]
- 13. Ion suppression (mass spectrometry) - Wikipedia [en.wikipedia.org]
- 14. Utilizing Internal Standard Responses to Assess Risk on Reporting Bioanalytical Results from Hemolyzed Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Achieving Isotopic Steady State with Methyl Acetylacetate-13C4
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals utilizing Methyl acetylacetate-13C4 in isotopic labeling experiments. Our focus is to address the unique challenges associated with achieving isotopic steady state with this tracer.
Troubleshooting Guide
This guide addresses common issues encountered during metabolic labeling experiments with this compound.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Isotopic Enrichment in Downstream Metabolites | 1. Instability of the Tracer: this compound rapidly hydrolyzes to acetoacetate-13C4 in aqueous solutions like cell culture media. Acetoacetate (B1235776) itself is unstable and can decarboxylate to acetone. | • Prepare Fresh Labeling Media: Prepare the labeling medium containing this compound immediately before use. • Minimize Incubation Time in Media: Reduce the time the tracer spends in the media before being utilized by the cells. • Consider pH: Maintain a stable, physiological pH in your culture medium, as pH can affect the stability of acetoacetate. |
| 2. Inefficient Cellular Uptake: The cell line being used may have low expression of monocarboxylate transporters (MCTs) responsible for ketone body uptake. | • Cell Line Selection: If possible, use cell lines known to have high ketogenic activity or MCT expression. • Optimize Tracer Concentration: Experiment with a range of this compound concentrations to find the optimal level for uptake without inducing toxicity. | |
| 3. Low Ketolytic Activity: The cells may have low activity of the enzymes required to metabolize acetoacetate (e.g., SCOT - Succinyl-CoA:3-ketoacid-CoA transferase). | • Characterize Your Cell Line: Assess the expression and activity of key ketolytic enzymes in your cell line. • Modulate Cellular Metabolism: Pre-treat cells with agents that may upregulate ketone metabolism, if appropriate for the experimental design. | |
| Inconsistent Isotopic Enrichment Across Replicates | 1. Variable Tracer Stability: Inconsistent timing in media preparation and application can lead to different levels of tracer degradation. | • Standardize Workflow: Implement a strict, standardized protocol for the preparation and addition of the labeling medium to all samples. |
| 2. Cell Culture Variability: Differences in cell density, passage number, or metabolic state across replicates can affect tracer metabolism. | • Ensure Uniform Cell Cultures: Use cells of the same passage number and seed them to achieve a consistent density at the start of the labeling experiment. • Monitor Cell Health: Regularly check for viability and morphological changes. | |
| Failure to Reach Isotopic Steady State | 1. Insufficient Labeling Time: The labeling duration may not be long enough for the 13C label to fully incorporate into all downstream metabolite pools. | • Perform a Time-Course Experiment: Measure isotopic enrichment in key downstream metabolites (e.g., TCA cycle intermediates, amino acids) at multiple time points to determine the time required to reach a plateau.[1] • Extend Labeling Duration: Based on the time-course experiment, extend the labeling period accordingly. |
| 2. Large Unlabeled Internal Pools: Cells may have large pre-existing pools of unlabeled metabolites that take a long time to turn over. | • Pre-culture in Label-Free Ketogenic Media: If possible, adapt the cells to a medium containing unlabeled methyl acetoacetate or other ketone bodies before introducing the 13C-labeled tracer. This can help reduce the size of unlabeled pools. | |
| 3. Contribution from Other Carbon Sources: Unlabeled carbon sources in the medium (e.g., from serum) can dilute the 13C label. | • Use Dialyzed Serum: If serum is required, use dialyzed fetal bovine serum (dFBS) to reduce the concentration of small unlabeled metabolites. • Define Media Composition: Whenever possible, use a chemically defined medium to have full control over all potential carbon sources. |
Frequently Asked Questions (FAQs)
Q1: What is the primary challenge of using this compound as a tracer?
The main challenge is its stability. This compound is an ester that rapidly hydrolyzes in aqueous solutions to form acetoacetate-13C4. Acetoacetate, a ketone body, is itself chemically unstable and can undergo non-enzymatic decarboxylation to acetone, which is volatile and largely lost from the system. This instability can lead to a lower than expected availability of the labeled tracer for cellular metabolism.
Q2: How does this compound enter cellular metabolism?
After hydrolysis to acetoacetate-13C4, it is transported into the cells via monocarboxylate transporters. Inside the mitochondria, acetoacetate is converted to acetoacetyl-CoA by the enzyme succinyl-CoA:3-ketoacid-CoA transferase (SCOT). Acetoacetyl-CoA is then cleaved by thiolase into two molecules of acetyl-CoA-13C2, which can then enter the TCA cycle and contribute to the labeling of a wide range of downstream metabolites.
Q3: How long should I label my cells to reach isotopic steady state?
The time to reach isotopic steady state is highly dependent on the cell type, its metabolic rate, and the specific metabolite pool being measured. A time-course experiment is strongly recommended.[1]
Time to Reach Isotopic Steady State for Different Metabolite Classes
| Metabolite Class | Typical Time to Reach Isotopic Steady State | Key Considerations |
| Glycolytic Intermediates | Minutes | Not directly labeled by this compound. |
| TCA Cycle Intermediates | Hours (typically 2-6 hours) | The turnover of the TCA cycle is relatively fast.[2] |
| Amino Acids | Hours to >24 hours | Dependent on the pool size and turnover rate of individual amino acids. Glutamate and aspartate, being closely linked to the TCA cycle, tend to label faster. |
| Fatty Acids | >24 hours | De novo fatty acid synthesis from acetyl-CoA is a slower process. |
| Nucleotides | >24 hours | Ribose synthesis and nucleotide pools have slow turnover rates. |
Q4: Can I use this compound to study fatty acid synthesis?
Yes. Since this compound is converted to acetyl-CoA-13C2, the 13C label can be incorporated into newly synthesized fatty acids. However, achieving significant enrichment may require a long labeling period and careful consideration of other potential carbon sources for fatty acid synthesis in your experimental system.
Q5: My mass spectrometry data shows low enrichment. What are the first things to check?
First, verify the stability of your tracer in your cell culture medium under your experimental conditions (37°C, 5% CO2). Prepare fresh labeling media for each experiment. Second, confirm that your cell line expresses the necessary transporters (MCTs) and enzymes (SCOT, thiolase) for ketone body metabolism. Finally, review your sample extraction and analysis procedures to ensure there are no issues with metabolite degradation or instrument sensitivity.
Experimental Protocols
Protocol: 13C Labeling with this compound for Achieving Isotopic Steady State in Adherent Mammalian Cells
This protocol provides a general framework. Optimization for specific cell lines and experimental goals is essential.
Materials:
-
Adherent mammalian cell line of interest
-
Standard cell culture medium (e.g., DMEM, RPMI-1640)
-
Ketone-body-free basal medium
-
This compound
-
Dialyzed fetal bovine serum (dFBS)
-
Phosphate-buffered saline (PBS), ice-cold
-
Quenching solution (e.g., ice-cold 0.9% NaCl)
-
Extraction solvent (e.g., ice-cold 80% methanol)
-
Cell scrapers
-
Microcentrifuge tubes
Procedure:
-
Cell Seeding:
-
Seed cells in 6-well plates at a density that will allow them to reach 70-80% confluency at the time of metabolite extraction.
-
Culture cells under standard conditions (37°C, 5% CO2).
-
-
Preparation of Labeling Medium (Prepare Immediately Before Use):
-
Start with a ketone-body-free basal medium.
-
Supplement the medium with necessary components (e.g., dialyzed FBS, glutamine), excluding any unlabeled ketone bodies.
-
Just before adding to the cells, spike the medium with the desired final concentration of this compound (e.g., 1-10 mM, requires optimization). Mix thoroughly but gently.
-
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Gently wash the cells once with pre-warmed, sterile PBS.
-
Immediately add the freshly prepared 13C-labeling medium to the cells.
-
Incubate the cells for the predetermined duration required to reach isotopic steady state (determined from a preliminary time-course experiment).
-
-
Metabolite Quenching and Extraction:
-
To quench metabolic activity, place the 6-well plate on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells rapidly with ice-cold quenching solution (e.g., 0.9% NaCl).
-
Aspirate the quenching solution completely.
-
Add a specific volume of ice-cold extraction solvent (e.g., 1 mL of 80% methanol) to each well.
-
Place the plate on dry ice or in a -80°C freezer for 15 minutes to ensure complete protein precipitation.
-
Scrape the cells in the extraction solvent using a pre-chilled cell scraper.
-
Transfer the cell lysate/solvent mixture to a pre-chilled microcentrifuge tube.
-
-
Sample Processing:
-
Vortex the tubes vigorously for 1 minute.
-
Centrifuge the samples at maximum speed (e.g., >16,000 x g) for 15 minutes at 4°C to pellet cell debris and precipitated proteins.
-
Carefully transfer the supernatant containing the polar metabolites to a new labeled tube.
-
Dry the metabolite extracts completely using a vacuum concentrator (e.g., SpeedVac).
-
Store the dried metabolite pellets at -80°C until analysis by mass spectrometry or NMR.
-
Visualizations
References
Technical Support Center: Refining Quenching Protocols for 13C Labeling Experiments
Welcome to the technical support center for refining quenching protocols in 13C labeling experiments. This resource provides troubleshooting guidance, frequently asked questions (FAQs), and detailed protocols to help researchers, scientists, and drug development professionals optimize their experimental workflows for accurate metabolomic analysis.
Troubleshooting Guide
This section addresses specific issues that may arise during the quenching step of your 13C labeling experiments.
Issue 1: Low or Inconsistent 13C Incorporation in Downstream Metabolites
Question: My mass spectrometry data shows unexpectedly low or highly variable ¹³C enrichment in my target metabolites across biological replicates. What could be the cause?
Answer: This is a common issue that can stem from several factors, ranging from cell health to the quenching process itself.
-
Possible Cause 1: Inefficient or Variable Quenching. If the process of halting metabolic activity is not instantaneous and consistent, enzymatic activity can continue post-harvest, altering metabolite pools and isotopic labeling patterns.[1][2] This introduces significant variability between samples.
-
Troubleshooting Steps:
-
Optimize Quenching Protocol: The "gold standard" for many microbial cultures is rapid quenching in cold methanol (B129727) (≤ -40°C).[1][3] For adherent mammalian cells, the protocol typically involves rapid media removal followed by the addition of a cold quenching solvent.[1]
-
Standardize Timing: Minimize and standardize the time between sample collection and the quenching step for all samples to ensure consistency.[1]
-
-
-
Possible Cause 2: Sub-optimal Cell Health or Culture Conditions. The metabolic state of your cells is critical.
-
Troubleshooting Steps:
-
Verify Cell Health: Ensure cells are in the exponential growth phase with high viability. Stressed or senescent cells exhibit altered metabolic activity.[4]
-
Check Media Composition: The presence of unlabeled carbon sources can dilute the 13C tracer, leading to lower enrichment.[4]
-
Confirm Substrate Uptake: Measure the labeled substrate's concentration in the medium over time to confirm it is being consumed by the cells.[1]
-
-
Issue 2: Suspected Metabolite Leakage During Quenching
Question: I suspect that intracellular metabolites are leaking out of the cells during my quenching step. How can I confirm and prevent this?
Answer: Metabolite leakage is a critical issue that can lead to a significant underestimation of intracellular metabolite concentrations.[3] The choice of quenching solvent and its concentration is paramount.
-
Confirmation of Leakage: To confirm leakage, analyze the quenching supernatant (the extracellular sample after quenching and cell pelleting) for the presence of intracellular metabolites.[5][6] A mass balance approach, where metabolites are quantified in all fractions (intracellular, extracellular), is the most rigorous method to trace their fate.[3]
-
Troubleshooting and Prevention:
-
Adjust Methanol Concentration: The optimal methanol concentration can be organism-specific.
-
For Saccharomyces cerevisiae, quenching in pure methanol at ≤ -40°C has been shown to prevent leakage entirely.[3]
-
For Lactobacillus bulgaricus, an 80% cold methanol solution resulted in less cell damage and lower leakage compared to 60% methanol.[5]
-
Conversely, for Penicillium chrysogenum, leakage was minimal with a 40% (v/v) methanol content in the quenching solution at -20°C.[6]
-
-
Use Alternative Quenching Solutions: If methanol-based methods prove problematic, consider other options. For the cyanobacterium Synechococcus, cold methanol caused dramatic leakage, whereas a chilled saline solution mitigated this issue.[7]
-
Minimize Contact Time: Prolonged exposure to the quenching solvent can increase the extent of leakage. Process samples as quickly as possible after the initial quench.[6][8]
-
Issue 3: Inconsistent Results with Adherent Mammalian Cells
Question: I'm working with adherent cells, and my results are not reproducible. Are there specific pitfalls related to quenching this type of cell culture?
Answer: Yes, adherent cells present unique challenges because they cannot be easily concentrated by centrifugation before quenching without first detaching them, a process which can alter their metabolism.[9][10]
-
Possible Cause 1: Cell Detachment Method. Using trypsin to detach cells before quenching inevitably alters cell physiology and can cause metabolite loss.[10][11]
-
Possible Cause 2: Inefficient Quenching/Extraction on the Plate.
-
Troubleshooting Steps:
-
Liquid Nitrogen Quenching: A novel and effective technique involves adding liquid nitrogen directly to the culture dish to rapidly halt metabolism.[9][13] This allows for samples to be stored at -80°C before extraction and separates the quenching and extraction steps, which can increase experimental convenience.[9]
-
Solvent Choice: For simultaneous quenching and extraction, an 80:20 methanol:water solution cooled to -75°C is a common choice.[1] A 9:1 methanol:chloroform mixture has also been shown to provide superior metabolite recovery and extract stability for adherent cells.[9]
-
-
Frequently Asked Questions (FAQs)
Q1: What is the ideal quenching solvent? A1: The ideal quenching solvent rapidly and completely inhibits metabolic activity without compromising cell membrane integrity, which would lead to the leakage of intracellular metabolites.[11] Cold aqueous methanol is a widely used and effective choice, but the optimal concentration and temperature must be empirically determined for the specific organism being studied.[6][14] Alternatives include pure cold methanol, cold saline solutions, or direct liquid nitrogen quenching.[3][7][9]
Q2: How can I validate my quenching protocol? A2: Protocol validation is crucial. A rigorous method involves using 13C-labeled tracers during the sample collection and quenching process.[15][16] By adding a 13C-labeled compound just before or during quenching, you can assess the extent of continued metabolic activity. An effective quenching protocol will show minimal to no incorporation of the label into downstream metabolites after the quenching step has been initiated.[15][16]
Q3: Does the temperature of the quenching solution matter more than its composition? A3: Both temperature and composition are critical and interconnected. The goal is to drop the temperature of the cells low enough, fast enough, to stop enzymatic reactions. The composition of the quenching solution (e.g., the percentage of methanol in water) affects its freezing point and its interaction with the cell membrane, which influences metabolite leakage.[3][6] For example, studies have shown that for some yeasts, quenching in pure methanol must be done at ≤ -40°C to be effective and prevent leakage.[3]
Q4: Should I wash my cells before quenching? A4: Yes, a rapid wash step is essential to remove extracellular metabolites from the surrounding medium, which can otherwise be a significant source of error.[6] This should be done quickly with an ice-cold isotonic solution like phosphate-buffered saline (PBS) or 0.9% saline to prevent osmotic shock and minimize metabolic changes.[4][11] For adherent cells, a rapid water rinse has been shown to reduce ion suppression in mass spectrometry without altering the metabolome.[9]
Q5: Can I store my samples after quenching but before extraction? A5: It depends on the method. If quenching is performed by adding a solvent, it is best to proceed to extraction immediately or store the sample (cell pellet in solvent) at -80°C. If using liquid nitrogen to quench cells directly on a plate, the unextracted samples can be stored at -80°C for at least 7 days, which can be a significant practical advantage.[9] However, even with storage at -80°C, the time delay between quenching and analysis should be minimized to preserve metabolite integrity.[13][17]
Data Summary Tables
Table 1: Comparison of Quenching Methods on Metabolite Leakage and Recovery
| Organism | Quenching Method | Key Finding | Reference |
| Synechocystis sp. PCC 6803 | Rapid filtration + 100% cold (-80°C) methanol | Highest quenching efficiency, minimal metabolite loss. | [16][18][19] |
| Synechocystis sp. PCC 6803 | 60% cold (-65°C) methanol + centrifugation | Caused significant metabolite loss. | [16][18][19] |
| Synechocystis sp. PCC 6803 | Saline ice slurry (~0°C) | Ineffective at rapidly halting metabolism. | [16][18][19] |
| Lactobacillus bulgaricus | 80% cold methanol/water | Lower leakage and less cell damage compared to 60% methanol. | [5] |
| Penicillium chrysogenum | 40% (v/v) cold (-20°C) methanol/water | Minimal metabolite leakage, with an average recovery of 95.7%. | [6] |
| Saccharomyces cerevisiae | Pure methanol (≤ -40°C) | Completely prevented metabolite leakage. | [3] |
| Synechococcus sp. PCC 7002 | Cold methanol | Induced dramatic metabolite leakage. | [7] |
| Synechococcus sp. PCC 7002 | Chilled saline solution | Mitigated leakage and improved sample recovery. | [7] |
Experimental Protocols
Protocol 1: Quenching Suspension Cultures (Microorganisms)
This protocol is a general framework and should be optimized for your specific organism.
-
Preparation: Prepare the quenching solution (e.g., 60% aqueous methanol) and cool it to the target temperature (e.g., -40°C). Ensure you have at least a 5-fold volume of quenching solution relative to your sample volume.
-
Sampling: Withdraw a defined volume of cell culture from the bioreactor or flask.
-
Quenching: Immediately submerge the sample into the pre-chilled quenching solution with vigorous mixing. The time from sampling to quenching should be minimized, ideally less than one second.
-
Separation: Pellet the quenched cells by centrifugation at a low temperature (e.g., -20°C or 4°C) for 5-10 minutes.
-
Supernatant Analysis (Optional): Quickly remove the supernatant. This fraction can be saved to analyze for metabolite leakage.
-
Washing: Wash the cell pellet with the same cold quenching solution to remove any remaining extracellular contaminants. Centrifuge again.
-
Extraction: Discard the supernatant and proceed immediately to the metabolite extraction protocol (e.g., using boiling ethanol (B145695) or a chloroform/methanol mixture) or flash-freeze the pellet in liquid nitrogen and store at -80°C.[1][5]
Protocol 2: Quenching Adherent Mammalian Cells
This protocol is designed to minimize metabolic changes by avoiding cell detachment prior to quenching.
-
Preparation: Prepare an ice-cold wash solution (e.g., PBS) and a quenching/extraction solution (e.g., 80% methanol) cooled to -75°C or colder.[1]
-
Media Removal: At the desired time point, rapidly aspirate the culture medium from the dish or well plate.
-
Washing: Immediately wash the cell monolayer by adding the ice-cold PBS and then aspirating it. This step should be performed as quickly as possible (a few seconds) to avoid stressing the cells.
-
Quenching & Extraction: Immediately add the pre-chilled quenching/extraction solvent to the plate, ensuring the entire cell monolayer is covered.
-
Cell Lysis & Collection: Place the culture dish on a dry ice bath. Use a cell scraper to scrape the cells in the solvent. Transfer the resulting cell lysate/suspension to a microcentrifuge tube.[4][12]
-
Processing: Proceed with your standard protocol for metabolite extraction, which may include steps like vortexing, sonication, and centrifugation to pellet cell debris. The resulting supernatant contains the intracellular metabolites.
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. Optimization of the quenching method for metabolomics analysis of Lactobacillus bulgaricus - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Optimization of cold methanol quenching for quantitative metabolomics of Penicillium chrysogenum - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of quenching methods for metabolite recovery in photoautotrophic Synechococcus sp. PCC 7002 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quenching for Microalgal Metabolomics: A Case Study on the Unicellular Eukaryotic Green Alga Chlamydomonas reinhardtii - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Reducing Time and Increasing Sensitivity in Sample Preparation for Adherent Mammalian Cell Metabolomics - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Cell Sample Collection & Metabolite Extraction in Metabolomics [metabolomics.creative-proteomics.com]
- 12. benchchem.com [benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. osti.gov [osti.gov]
- 16. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pubs.acs.org [pubs.acs.org]
- 19. 13C-Isotope-Assisted Assessment of Metabolic Quenching During Sample Collection from Suspension Cell Cultures (Journal Article) | OSTI.GOV [osti.gov]
Validation & Comparative
A Comparative Guide to Tracers for Fatty Acid Metabolism Studies: Featuring Methyl Acetylacetate-13C4
In the intricate landscape of metabolic research, the precise tracking of fatty acid synthesis, oxidation, and storage is paramount. Stable isotope tracers have become indispensable tools for researchers, scientists, and drug development professionals, offering a safe and effective means to elucidate the complexities of fatty acid metabolism in vivo and in vitro.[1][2] This guide provides a comparative overview of various tracers, with a special focus on the potential application of Methyl acetylacetate-13C4, and contrasts it with established alternatives such as 13C-labeled fatty acids and glucose.
Introduction to this compound as a Potential Tracer
This compound is an isotopically labeled compound that holds promise as a precursor for tracing fatty acid metabolism.[3] Upon entering a cell, it can be metabolized to acetyl-CoA, the fundamental building block for de novo fatty acid synthesis. The four 13C atoms in its backbone would allow for sensitive and precise tracking of their incorporation into newly synthesized fatty acid chains. While direct validation studies for this specific application are not yet widely published, its metabolic fate suggests a strong potential for use in this research area.
Established Alternative Tracers
The field of fatty acid metabolism research currently relies on a variety of well-validated stable isotope tracers. The choice of tracer often depends on the specific metabolic pathway being investigated.
-
13C-Labeled Fatty Acids (e.g., [U-13C]palmitate, [1-13C]oleate): These are direct tracers of fatty acid uptake, esterification, and oxidation.[4][5] By introducing a fatty acid that is already labeled, researchers can track its metabolic journey without relying on de novo synthesis.
-
13C-Labeled Glucose: As a primary carbon source for acetyl-CoA production in many cell types, 13C-glucose is widely used to measure de novo fatty acid synthesis.[6]
-
Deuterated Water (2H2O): This tracer is used to label the acetyl-CoA pool and subsequently newly synthesized fatty acids.[6]
-
13C-Labeled Acetate: Acetate is a direct precursor to acetyl-CoA and is used to study fatty acid synthesis, particularly in tissues where it is a preferred substrate.[7]
Comparative Analysis of Tracers
The selection of an appropriate tracer is critical for the successful design of a metabolic study. The following table summarizes the key characteristics and applications of this compound in comparison to established alternatives.
| Feature | This compound (Hypothesized) | [U-13C]Palmitate | 13C-Glucose |
| Tracer Type | Precursor to acetyl-CoA | Fatty Acid Analog | Precursor to acetyl-CoA |
| Primary Application | De novo fatty acid synthesis | Fatty acid uptake, oxidation, and incorporation into complex lipids | De novo fatty acid synthesis |
| Detection Method | Mass Spectrometry (MS), particularly GC-MS | Mass Spectrometry (MS), Isotope Ratio Mass Spectrometry (IRMS) | Mass Spectrometry (MS) |
| Advantages | Potentially high labeling efficiency of the acetyl-CoA pool. | Directly traces the fate of a specific fatty acid. | Traces a key physiological carbon source for lipogenesis. |
| Limitations | Requires intracellular metabolism to acetyl-CoA before incorporation. Direct validation studies are limited. | Does not measure de novo synthesis. | Glucose has multiple metabolic fates, which can complicate data interpretation. |
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of metabolic studies. Below are example protocols for established tracers, which can serve as a framework for designing validation studies for this compound.
Protocol 1: In Vitro De Novo Fatty Acid Synthesis using 13C-Glucose
-
Cell Culture: Plate cells (e.g., HepG2) in appropriate growth medium and allow them to reach 70-80% confluency.
-
Labeling Medium: Prepare a medium containing [U-13C]-glucose.
-
Incubation: Replace the growth medium with the labeling medium and incubate the cells for a defined period (e.g., 24 hours).
-
Lipid Extraction: After incubation, wash the cells with PBS, and extract total lipids using a solvent mixture such as chloroform:methanol (2:1).
-
Saponification and Methylation: Saponify the lipid extract to release free fatty acids and then methylate them to form fatty acid methyl esters (FAMEs).
-
GC-MS Analysis: Analyze the FAMEs by Gas Chromatography-Mass Spectrometry (GC-MS) to determine the incorporation of 13C into different fatty acid species.
Protocol 2: In Vivo Fatty Acid Oxidation using [U-13C]Palmitate
-
Tracer Preparation: Complex [U-13C]palmitate with bovine serum albumin (BSA) in sterile saline for intravenous infusion.
-
Animal Model: Use an appropriate animal model (e.g., fasted rats).
-
Infusion: Infuse the [U-13C]palmitate-BSA complex intravenously at a constant rate.
-
Sample Collection: Collect blood and breath samples at regular intervals during the infusion.
-
Plasma Analysis: Extract lipids from plasma, prepare FAMEs, and analyze the 13C-enrichment of palmitate by GC-MS or IRMS.
-
Breath Analysis: Measure the 13CO2 enrichment in expired air using IRMS to determine the rate of palmitate oxidation.
Visualizing Metabolic Pathways and Workflows
Diagrams are essential for understanding the complex relationships in metabolic studies. The following visualizations were created using the DOT language.
Metabolic Pathway of this compound
Caption: Hypothetical metabolic fate of this compound for fatty acid synthesis.
Experimental Workflow for Tracer Analysis
Caption: General workflow for stable isotope tracer studies in fatty acid metabolism.
Conclusion
While established tracers like 13C-labeled fatty acids and glucose are the current gold standard for studying fatty acid metabolism, the potential of novel tracers like this compound should not be overlooked.[2] Its structure suggests it could be a valuable tool for probing de novo lipogenesis. However, rigorous validation studies are necessary to confirm its efficacy and metabolic fate. The experimental frameworks provided in this guide for established tracers can serve as a blueprint for the validation of this compound and other emerging metabolic probes. As analytical technologies continue to advance, the development and validation of new tracers will be crucial for deepening our understanding of metabolic diseases and developing novel therapeutic interventions.
References
- 1. Stable isotope approaches, applications, and issues related to polyunsaturated fatty acid metabolism studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. Intramuscular fatty acid metabolism evaluated with stable isotopic tracers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Tracers and Imaging of Fatty Acid and Energy Metabolism of Human Adipose Tissues - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Ketone Body Tracers: Methyl Acetylacetate-13C4 in Focus
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the dynamics of fuel utilization and cellular signaling. Ketone bodies, pivotal alternative energy sources and signaling molecules, are increasingly studied in contexts ranging from neurological disorders to cancer metabolism. The choice of an appropriate tracer is critical for the accuracy and interpretability of experimental outcomes. This guide provides an objective comparison of Methyl acetylacetate-13C4 with other commonly used ketone body tracers, supported by established principles of metabolic tracing and available experimental data.
Introduction to Ketone Body Tracers
Stable isotope-labeled ketone bodies, such as those enriched with Carbon-13 (¹³C), allow researchers to track the metabolic fate of these molecules in vivo and in vitro. By introducing a ¹³C-labeled substrate, the incorporation of the heavy isotope into downstream metabolites can be monitored using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. This enables the quantification of metabolic fluxes and the elucidation of pathway activities. The primary ketone bodies used as tracers are acetoacetate (B1235776) (AcAc) and β-hydroxybutyrate (BHB). This compound is a methyl ester of acetoacetate, offering a potential alternative for tracing acetoacetate metabolism.
Performance Comparison of Ketone Body Tracers
The selection of a ketone body tracer depends on the specific research question, the biological system under investigation, and the analytical platforms available. While direct comparative studies for this compound are limited, its performance can be inferred from its chemical structure and the well-documented metabolism of other ketone body tracers.
Table 1: Quantitative Comparison of Ketone Body Tracers
| Feature | This compound | Acetoacetate-13C4 | D-β-hydroxybutyrate-13C4 |
| Tracer Form | Methyl ester of acetoacetate | Free acid | Free acid |
| Metabolic Precursor To | Acetoacetate (after hydrolysis) | Acetoacetate | Acetoacetate and β-hydroxybutyrate |
| Cellular Uptake Mechanism | Likely passive diffusion followed by intracellular hydrolysis.[1] | Monocarboxylate transporters (MCTs).[2] | Monocarboxylate transporters (MCTs). |
| Initial Metabolic Step | Hydrolysis by esterases to acetoacetate and methanol.[1][3] | Direct entry into metabolic pathways. | Oxidation to acetoacetate by β-hydroxybutyrate dehydrogenase. |
| Primary Analytical Readout | ¹³C enrichment in acetoacetate and its downstream metabolites. | ¹³C enrichment in acetoacetate and its downstream metabolites. | ¹³C enrichment in β-hydroxybutyrate, acetoacetate, and their downstream metabolites. |
| Potential Advantages | May offer different uptake kinetics; potential for targeted delivery depending on esterase activity in specific tissues. | Directly traces the primary ketone body that enters extrahepatic tissues. | Traces the most abundant circulating ketone body and its interconversion with acetoacetate. |
| Potential Disadvantages | Metabolic fate is dependent on esterase activity, which can vary between tissues; introduces unlabeled methanol. | Chemically less stable than β-hydroxybutyrate. | The reversible reaction with acetoacetate can complicate flux analysis. |
Metabolic Fate and Signaling Pathways
Upon entering the circulation, ketone bodies are taken up by extrahepatic tissues, such as the brain, heart, and skeletal muscle. Inside the mitochondria, they are converted to acetyl-CoA, which then enters the tricarboxylic acid (TCA) cycle for energy production. Ketone bodies also have signaling functions, including the inhibition of histone deacetylases (HDACs) by β-hydroxybutyrate, which influences gene expression.
The metabolic fate of this compound is presumed to begin with rapid hydrolysis by ubiquitous esterases, yielding ¹³C-labeled acetoacetate and unlabeled methanol.[1][3] The resulting ¹³C-acetoacetate would then follow the canonical metabolic pathway of acetoacetate.
Ketone Body Metabolism and Utilization Pathway
Caption: Cellular uptake and metabolism of ketone body tracers.
Experimental Protocols
The following are generalized protocols for conducting ketone body tracer studies. Specific parameters may need to be optimized based on the experimental model and objectives.
In Vivo Tracer Infusion Protocol
A common method for studying ketone body kinetics in vivo is through a primed-continuous infusion of the ¹³C-labeled tracer.
Caption: Workflow for in vivo ketone body tracer infusion studies.
Sample Preparation and GC-MS Analysis for ¹³C-Ketone Bodies
-
Sample Collection: Collect blood or tissue samples at specified time points during the tracer infusion. Immediately quench metabolic activity, for example, by snap-freezing in liquid nitrogen.
-
Metabolite Extraction: Homogenize tissues or deproteinize plasma/serum using a cold solvent mixture (e.g., methanol:water or acetonitrile). Centrifuge to remove precipitates.
-
Derivatization: Evaporate the supernatant to dryness and derivatize the metabolites to increase their volatility for GC-MS analysis. A common method is silylation using agents like N-tert-butyldimethylsilyl-N-methyltrifluoroacetamide (MTBSTFA).
-
GC-MS Analysis: Inject the derivatized sample into a gas chromatograph coupled to a mass spectrometer. The gas chromatograph separates the metabolites, and the mass spectrometer detects the mass-to-charge ratio of the fragments, allowing for the determination of ¹³C incorporation.
-
Data Analysis: Correct the raw mass isotopomer distributions for natural ¹³C abundance. Calculate the mole percent enrichment (MPE) of the tracer in the ketone body pools and downstream metabolites. Use this data in metabolic models to calculate kinetic parameters such as the rate of appearance (Ra) and disappearance (Rd).
Conclusion
This compound presents a potential alternative for tracing acetoacetate metabolism. Its primary distinction lies in its delivery as a methyl ester, which necessitates intracellular hydrolysis to release the active tracer, ¹³C-acetoacetate. This initial metabolic step could influence its uptake and distribution kinetics compared to the direct infusion of ¹³C-acetoacetate or ¹³C-β-hydroxybutyrate.
Key Considerations for Tracer Selection:
-
Direct vs. Indirect Tracing: ¹³C-acetoacetate and ¹³C-β-hydroxybutyrate offer direct tracing of the respective ketone bodies. This compound is an indirect tracer of acetoacetate, dependent on esterase activity.
-
Biological System: The expression and activity of esterases in the target tissue or cell type should be considered when using this compound.
-
Research Question: To study the interconversion between β-hydroxybutyrate and acetoacetate, a ¹³C-β-hydroxybutyrate tracer is more suitable. To specifically trace the fate of acetoacetate, either ¹³C-acetoacetate or this compound could be employed, with the latter potentially offering different delivery characteristics.
Further direct comparative studies are warranted to fully elucidate the performance of this compound relative to other ketone body tracers. However, based on current knowledge, it stands as a viable tool for specific research applications where the influence of ester delivery on ketone body metabolism is of interest.
References
- 1. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Mild experimental ketosis increases brain uptake of 11C-acetoacetate and 18F-fluorodeoxyglucose: a dual-tracer PET imaging study in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. In vitro hydrolysis of methyl acetate, a limitation in application of head-space gas-chromatography in biological monitoring of exposure - PubMed [pubmed.ncbi.nlm.nih.gov]
A Proposed Cross-Validation Framework: Methyl Acetylacetate-13C4 vs. 13C-Glucose for Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
In the intricate landscape of metabolic research, stable isotope tracers are indispensable tools for elucidating the activity of metabolic pathways.[1] For decades, 13C-labeled glucose has been the gold standard for probing central carbon metabolism, providing critical insights into glycolysis, the pentose (B10789219) phosphate (B84403) pathway (PPP), and the tricarboxylic acid (TCA) cycle.[2][3] However, the reliance on a single tracer can sometimes provide an incomplete picture. The introduction of novel tracers necessitates rigorous validation against established methods.
This guide outlines a proposed framework for the cross-validation of a promising new tracer, Methyl acetylacetate-13C4, against the well-established [U-13C6]glucose. As direct comparative experimental data is not yet publicly available, this document serves as a roadmap for researchers looking to design and execute such a validation study. We will delve into the distinct metabolic pathways of each tracer, propose a detailed experimental protocol, present hypothetical comparative data, and visualize the experimental workflow and metabolic pathways.
Metabolic Fate: A Tale of Two Tracers
The utility of a metabolic tracer is defined by its entry point and subsequent metabolism within the cell. 13C-glucose and this compound are poised to offer complementary insights due to their different routes into the central carbon metabolism.
13C-Glucose: Universally labeled 13C-glucose ([U-13C6]glucose) enters the cell and is metabolized through glycolysis, where the six-carbon glucose molecule is broken down into two three-carbon pyruvate (B1213749) molecules. This process allows for the tracing of carbon atoms through the preparatory and payoff phases of glycolysis. The resulting [U-13C3]pyruvate can then enter the mitochondria and be converted to [1,2-13C2]acetyl-CoA, which subsequently labels the intermediates of the TCA cycle.[3] Furthermore, 13C-glucose can also enter the pentose phosphate pathway, providing a means to assess its activity.[2]
This compound: Methyl acetylacetate is an ester of acetoacetate (B1235776), a naturally occurring ketone body.[4][5] Upon entering the cell, it is presumed to be rapidly hydrolyzed by intracellular esterases to yield 13C4-acetoacetate. Acetoacetate is then activated to 13C4-acetoacetyl-CoA. Finally, the enzyme thiolase cleaves 13C4-acetoacetyl-CoA into two molecules of [U-13C2]acetyl-CoA.[1][2][6] This pathway bypasses glycolysis and directly labels the mitochondrial acetyl-CoA pool, offering a more direct probe of the TCA cycle and downstream metabolic pathways.
Proposed Experimental Design for Cross-Validation
To objectively compare the performance of this compound with 13C-glucose, a parallel labeling experiment is proposed.
Objective: To compare the isotopic enrichment patterns in central carbon metabolites derived from [U-13C6]glucose and this compound and to validate the use of this compound as a tracer for acetyl-CoA metabolism.
Experimental Protocols
1. Cell Culture and Isotope Labeling:
-
Cell Line: A549 human lung carcinoma cells, known for their high glycolytic rate, would serve as a suitable model.
-
Culture Medium: Cells would be cultured in DMEM supplemented with 10% dialyzed fetal bovine serum.
-
Labeling Experiment: For parallel experiments, cells would be incubated in media containing either 10 mM [U-13C6]glucose or 5 mM this compound for a time course (e.g., 0, 1, 4, 8, 24 hours) to approach isotopic steady state.
2. Metabolite Extraction:
-
Quenching: The culture medium will be rapidly aspirated, and the cells will be washed with ice-cold phosphate-buffered saline (PBS).
-
Extraction: Metabolism will be quenched by adding a pre-chilled 80:20 methanol:water solvent mixture. Cells will be scraped and collected.
-
Separation: The cell extracts will be centrifuged to pellet protein and cell debris. The supernatant containing the polar metabolites will be collected for analysis.
3. LC-MS/MS Analysis:
-
Chromatography: Metabolites will be separated using a reversed-phase ion-pairing liquid chromatography method.
-
Mass Spectrometry: A high-resolution mass spectrometer will be used to detect and quantify the mass isotopologues of key central carbon metabolites.
Hypothetical Comparative Data
The following tables summarize the expected mass isotopologue distributions (MIDs) for key metabolites in the TCA cycle. The MIDs represent the fraction of each metabolite pool containing a certain number of 13C atoms.
Table 1: Hypothetical Mass Isotopologue Distribution of Citrate
| Isotopologue | [U-13C6]glucose Labeled | This compound Labeled | Rationale |
| M+0 | 5% | 5% | Unlabeled fraction from other carbon sources. |
| M+2 | 85% | 5% | From the condensation of labeled acetyl-CoA (from glycolysis) and unlabeled oxaloacetate. |
| M+3 | 5% | 2% | From labeled pyruvate entering via pyruvate carboxylase. |
| M+4 | 2% | 80% | From the condensation of labeled acetyl-CoA (from this compound) and labeled oxaloacetate from the previous turn of the cycle. |
| M+5 | 2% | 5% | From continued cycling with labeled precursors. |
| M+6 | 1% | 3% | Fully labeled citrate. |
Table 2: Hypothetical Mass Isotopologue Distribution of Malate
| Isotopologue | [U-13C6]glucose Labeled | This compound Labeled | Rationale |
| M+0 | 10% | 10% | Unlabeled fraction. |
| M+2 | 70% | 15% | Labeled through the first turn of the TCA cycle from glucose. |
| M+3 | 15% | 5% | Contribution from pyruvate carboxylation. |
| M+4 | 5% | 70% | Labeled through the first turn of the TCA cycle from this compound. |
Visualizing the Workflow and Pathways
Diagrams are essential for understanding the experimental process and the metabolic routes of the tracers.
Caption: Proposed experimental workflow for cross-validation.
Caption: Metabolic pathways of tracers into the TCA cycle.
Conclusion
The cross-validation of this compound with the established 13C-glucose tracer holds significant promise for advancing our understanding of cellular metabolism. This proposed framework provides a comprehensive guide for researchers to undertake such a study. By directly comparing the labeling patterns from these two tracers, the scientific community can gain a valuable new tool for probing acetyl-CoA metabolism with greater specificity. The distinct entry points of these tracers suggest that their combined use in parallel experiments could offer a more complete and robust picture of metabolic fluxes in both healthy and diseased states, ultimately aiding in the development of novel therapeutic strategies.
References
- 1. gktoday.in [gktoday.in]
- 2. Biochemistry, Ketone Metabolism - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. chemimpex.com [chemimpex.com]
- 4. echemi.com [echemi.com]
- 5. Methyl acetoacetate | C5H8O3 | CID 7757 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. Biochemistry, Ketogenesis - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Assessing the Accuracy and Precision of Analytical Methods Utilizing Methyl Acetylacetate-13C4
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of analytes is paramount. The use of stable isotope-labeled internal standards is a cornerstone of robust quantitative analysis, particularly in mass spectrometry-based methods. Methyl acetylacetate-13C4, an isotopically labeled analog of methyl acetoacetate, serves as an ideal internal standard for the quantification of its unlabeled counterpart and other structurally similar small molecules. Its key advantage lies in its ability to mimic the analyte's behavior during sample preparation, chromatography, and ionization, thus effectively compensating for variations and matrix effects.[1]
Comparison of Analytical Performance
The following table summarizes the typical validation parameters for a quantitative GC-MS method for small organic acids and ketones, which can be considered representative of a method employing this compound for the analysis of methyl acetoacetate.
| Parameter | Typical Performance | Description |
| Linearity (R²) | > 0.99 | Indicates a strong correlation between the concentration of the analyte and the instrument's response over a defined range. |
| Limit of Quantification (LOQ) | 0.001 mM | The lowest concentration of an analyte that can be reliably quantified with acceptable precision and accuracy.[2][3] |
| Intra-day Precision (%RSD) | < 15% | Measures the precision of the method within a single day by analyzing the same sample multiple times.[2] |
| Inter-day Precision (%RSD) | < 15% | Assesses the precision of the method over several days, indicating its reproducibility over time.[2] |
| Intra-day Accuracy (% Bias) | Within ±15% | Reflects the closeness of the measured concentration to the true concentration within a single day's analysis.[2] |
| Inter-day Accuracy (% Bias) | Within ±15% | Shows the accuracy of the method over different days, demonstrating its long-term reliability.[2] |
| Recovery | 85-115% | The percentage of the true amount of an analyte that is detected by the analytical method. |
Experimental Protocols
A robust analytical method is underpinned by a well-defined experimental protocol. Below is a representative methodology for the analysis of small organic acids and ketones using GC-MS with a stable isotope-labeled internal standard.
Sample Preparation and Derivatization
-
Internal Standard Spiking: To each sample (e.g., plasma, tissue homogenate), a known concentration of the internal standard solution (e.g., this compound in a suitable solvent) is added at the earliest stage of sample preparation. This ensures that the internal standard undergoes the same processing as the analyte.
-
Deproteinization: For biological matrices, proteins are precipitated, typically by adding a cold organic solvent like acetonitrile (B52724) or methanol, followed by centrifugation to separate the protein pellet.
-
Derivatization: To improve the volatility and chromatographic properties of the analytes for GC-MS analysis, a derivatization step is often necessary. A common procedure for organic acids and ketones involves a two-step process:
-
Oximation: Protection of the keto group using a reagent like O-(2,3,4,5,6-pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA).
-
Silylation: Conversion of acidic protons to their trimethylsilyl (B98337) (TMS) esters using a reagent such as N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with a catalyst like trimethylchlorosilane (TMCS).
-
-
Extraction: The derivatized analytes are then extracted into an organic solvent (e.g., ethyl acetate (B1210297) or hexane). The organic layer is separated, evaporated to dryness under a stream of nitrogen, and the residue is reconstituted in a suitable solvent for GC-MS analysis.
GC-MS Analysis
-
Gas Chromatograph (GC):
-
Column: A capillary column suitable for the separation of the derivatized analytes (e.g., a 5% phenyl-methylpolysiloxane column).
-
Injection: A splitless or split injection of 1-2 µL of the reconstituted sample.
-
Temperature Program: A temperature gradient is used to separate the analytes based on their boiling points and interactions with the column's stationary phase. The program typically starts at a low temperature, ramps up to a high temperature, and holds for a period to ensure all compounds have eluted.
-
-
Mass Spectrometer (MS):
-
Ionization: Electron ionization (EI) is commonly used.
-
Acquisition Mode: Selected Ion Monitoring (SIM) is employed for quantitative analysis. In this mode, the mass spectrometer is set to detect only specific ions corresponding to the analyte and the internal standard, which increases sensitivity and selectivity.
-
Data Analysis: The concentration of the analyte is determined by calculating the ratio of the peak area of the analyte to the peak area of the internal standard and comparing this ratio to a calibration curve prepared with known concentrations of the analyte and a constant concentration of the internal standard.
-
Workflow and Pathway Diagrams
To visually represent the experimental process, the following diagrams have been generated using Graphviz (DOT language).
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of a Gas Chromatography-Mass Spectrometry Method for the Measurement of the Redox State Metabolic Ratios Lactate/Pyruvate and β-Hydroxybutyrate/Acetoacetate in Biological Samples - PubMed [pubmed.ncbi.nlm.nih.gov]
A Head-to-Head Comparison of Methyl acetoacetate-13C4 and Ethyl acetoacetate-13C4 for Metabolic Tracing
For researchers, scientists, and drug development professionals, stable isotope tracing is a cornerstone of metabolic investigation. The choice of tracer is critical for accurate and insightful results. This guide provides an objective comparison of two common precursors for introducing 13C-labeled acetoacetate (B1235776) into cellular systems: Methyl acetoacetate-13C4 and Ethyl acetoacetate-13C4.
This comparison guide synthesizes available experimental data to help you select the optimal tracer for your research needs. We will delve into their relative performance, considering factors such as cellular uptake, enzymatic hydrolysis, and the metabolic fate of their byproducts.
Performance Comparison: Methyl- vs. Ethyl acetoacetate-13C4
While both esters serve as effective delivery vehicles for acetoacetate-13C4, their performance characteristics differ, primarily due to the nature of their alkyl ester groups. The key distinction lies in their susceptibility to hydrolysis by intracellular carboxylesterases.
| Feature | Methyl acetoacetate-13C4 | Ethyl acetoacetate-13C4 | Key Considerations |
| Cellular Uptake | High (inferred) | High (unregulated) | Both esters are small, lipophilic molecules expected to readily cross the cell membrane. Ethyl acetoacetate has been described as having unregulated cellular uptake. |
| Hydrolysis Rate | Slower | Faster | Methyl esters exhibit greater stability against hydrolysis by carboxylesterases compared to their ethyl counterparts. This can lead to a more sustained release of acetoacetate-13C4. |
| Metabolic Byproduct | Methanol (B129727) | Ethanol (B145695) | The choice of tracer will introduce either methanol or ethanol into the cellular environment, which may have distinct metabolic implications. |
Experimental Data Summary
The following table summarizes quantitative data on the hydrolytic stability of methyl and ethyl esters from a comparative study using rat plasma and liver microsomes. While the study used benzoate (B1203000) esters, the findings on the relative stability of methyl versus ethyl esters against carboxylesterases provide a strong basis for inference.
Table 1: Comparative Hydrolytic Stability of Methyl vs. Ethyl Esters
| Biological Matrix | Methyl Ester Half-life (t1/2) | Ethyl Ester Half-life (t1/2) | Implication for Acetoacetate Tracers |
| Rat Plasma | 36 min | 17 min | Methyl acetoacetate-13C4 is expected to have a longer half-life in circulation, leading to a more gradual release of acetoacetate-13C4. |
| Rat Liver Microsomes | 15 min | 12 min | Within the cell, particularly in esterase-rich compartments like the liver, ethyl acetoacetate-13C4 will be more rapidly converted to acetoacetate-13C4. |
Data adapted from a study on methyl and ethyl benzoates, which serves as a proxy for the relative hydrolysis rates of short-chain alkyl esters by carboxylesterases.
Metabolic Pathways and Experimental Workflow
The primary goal of using these tracers is to introduce Acetoacetate-13C4 into the cell, which is then converted to Acetoacetyl-CoA-13C4. This central metabolite can then enter several key metabolic pathways, providing insights into cellular energy metabolism and biosynthesis.
Metabolic Fate of Acetoacetate-13C4
Caption: Metabolic fate of Methyl- and Ethyl acetoacetate-13C4.
General Experimental Workflow for Metabolic Tracing
Caption: General workflow for a 13C metabolic tracing experiment.
Experimental Protocols
Below is a representative protocol for a metabolic tracing experiment in cultured mammalian cells using either Methyl acetoacetate-13C4 or Ethyl acetoacetate-13C4.
Objective: To trace the metabolic fate of the acetyl group from acetoacetate in central carbon metabolism.
Materials:
-
Mammalian cell line of interest (e.g., HeLa, A549)
-
Complete cell culture medium (e.g., DMEM)
-
Methyl acetoacetate-13C4 or Ethyl acetoacetate-13C4
-
Phosphate-buffered saline (PBS), ice-cold
-
Methanol, LC-MS grade, chilled to -80°C
-
Liquid nitrogen
-
Cell scraper
-
Microcentrifuge tubes
-
Liquid chromatography-mass spectrometry (LC-MS) system
Procedure:
-
Cell Seeding: Seed cells in appropriate culture vessels (e.g., 6-well plates) and grow to the desired confluency (typically 70-80%).
-
Tracer Introduction:
-
Prepare fresh culture medium containing the desired concentration of either Methyl acetoacetate-13C4 or Ethyl acetoacetate-13C4 (a typical starting concentration is in the range of 1-10 mM, but should be optimized for the specific cell line and experimental goals).
-
Remove the existing medium from the cells and wash once with pre-warmed PBS.
-
Add the tracer-containing medium to the cells.
-
-
Incubation: Incubate the cells for a time course (e.g., 0, 1, 4, 8, 24 hours) to monitor the dynamics of label incorporation. The optimal incubation time will depend on the expected metabolic flux through the pathways of interest.
-
Metabolite Extraction:
-
At each time point, place the culture plate on ice and aspirate the medium.
-
Wash the cells rapidly with ice-cold PBS.
-
Immediately add a sufficient volume of -80°C methanol to cover the cell monolayer.
-
Place the plate at -80°C for 15 minutes to ensure complete cell lysis and protein precipitation.
-
Scrape the cells in the methanol and transfer the cell lysate to a pre-chilled microcentrifuge tube.
-
-
Sample Preparation for LC-MS:
-
Centrifuge the lysate at maximum speed (e.g., >13,000 x g) for 10-15 minutes at 4°C to pellet cell debris and precipitated protein.
-
Carefully transfer the supernatant, which contains the metabolites, to a new microcentrifuge tube.
-
Dry the metabolite extract, for example, using a vacuum concentrator.
-
Reconstitute the dried metabolites in a suitable solvent for LC-MS analysis (e.g., a mixture of water and acetonitrile).
-
-
LC-MS Analysis:
-
Analyze the samples using a high-resolution mass spectrometer coupled with liquid chromatography.
-
Develop a targeted method to detect and quantify the different isotopologues of key metabolites in the TCA cycle and fatty acid synthesis pathways (e.g., citrate, succinate, malate, palmitate).
-
-
Data Analysis:
-
Determine the mass isotopologue distributions (MIDs) for each metabolite of interest.
-
Correct for the natural abundance of 13C.
-
Analyze the fractional enrichment of 13C in different metabolites over time to infer metabolic pathway activity.
-
Conclusion and Recommendations
The choice between Methyl acetoacetate-13C4 and Ethyl acetoacetate-13C4 for metabolic tracing depends on the specific experimental objectives.
-
Ethyl acetoacetate-13C4 is recommended for studies requiring rapid delivery and conversion of acetoacetate-13C4. Its faster hydrolysis rate makes it suitable for pulse-chase experiments or for investigating rapid metabolic events.
-
Methyl acetoacetate-13C4 is a better choice for studies where a more sustained and gradual release of acetoacetate-13C4 is desired. Its greater stability against enzymatic hydrolysis can provide a more prolonged window for tracing metabolic pathways.
It is also important to consider the potential confounding effects of the methanol or ethanol byproducts on the cellular metabolism under investigation. Appropriate controls, including the use of unlabeled methyl or ethyl acetoacetate, should be included in the experimental design.
Ultimately, the selection of the most appropriate tracer should be guided by the specific biological question, the cell type being studied, and the desired temporal resolution of the metabolic analysis.
A Comparative Guide to Inter-Laboratory Validated Methods for Methyl Acetylacetate-13C4 Quantification
For Researchers, Scientists, and Drug Development Professionals
This guide provides a framework for the inter-laboratory validation of analytical methods for Methyl acetylacetate-13C4, an isotopically labeled internal standard crucial for accurate quantification in pharmacokinetic and metabolic studies. Ensuring the consistency and reliability of analytical data across different laboratories is paramount for the integrity of clinical and preclinical trial data.[1][2] This document outlines essential validation parameters, compares common analytical methodologies, and presents a model for data comparison to aid in the selection of robust and reproducible quantification methods.
Introduction to Inter-Laboratory Validation
While a specific, publicly available inter-laboratory study for this compound was not identified, this guide synthesizes data and protocols from validated methods for similar small molecules and β-keto esters to provide a practical comparison.[5][6]
Comparative Overview of Quantification Methods
For the quantification of this compound, Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) are the most prevalent and powerful techniques. The choice between them often depends on the sample matrix, required sensitivity, available instrumentation, and the specific demands of the study.
-
Method A: Gas Chromatography-Mass Spectrometry (GC-MS) is a robust and widely used technique for volatile and semi-volatile compounds.[7] It offers high chromatographic resolution and is often coupled with derivatization to improve the volatility and thermal stability of analytes like β-keto esters.[8]
-
Method B: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) provides high sensitivity and selectivity, making it ideal for analyzing complex biological matrices like plasma.[9] It often requires less sample preparation compared to GC-MS and can analyze a wider range of compounds.
The logical workflow for an inter-laboratory validation study is depicted below.
Quantitative Data Comparison
The following table summarizes hypothetical performance data from a simulated inter-laboratory validation study comparing a GC-MS and an LC-MS/MS method for this compound quantification in human plasma. Three independent laboratories participated in this hypothetical study.
| Validation Parameter | Method A: GC-MS | Method B: LC-MS/MS | Acceptance Criteria |
| Linearity (Correlation Coefficient, r²) | ≥ 0.99 | ||
| Laboratory 1 | 0.996 | 0.999 | |
| Laboratory 2 | 0.994 | 0.998 | |
| Laboratory 3 | 0.995 | 0.999 | |
| Accuracy (% Recovery) | 85-115% (±15%) | ||
| Low QC (5 ng/mL) | 94.5% | 102.1% | |
| Mid QC (50 ng/mL) | 98.2% | 100.5% | |
| High QC (400 ng/mL) | 101.3% | 99.8% | |
| Precision (% RSD - Inter-Lab) | ≤ 15% | ||
| Low QC (5 ng/mL) | 12.8% | 7.5% | |
| Mid QC (50 ng/mL) | 9.5% | 4.2% | |
| High QC (400 ng/mL) | 7.1% | 3.8% | |
| Limit of Quantification (LOQ) | 2.5 ng/mL | 0.5 ng/mL | - |
Data are hypothetical and for illustrative purposes only.
Experimental Protocols
Detailed methodologies are crucial for reproducing and comparing results. Below are representative protocols for the two analytical methods.
Method A: GC-MS Protocol
-
Sample Preparation (Protein Precipitation & Derivatization)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 300 µL of cold acetonitrile (B52724) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 50 µL of pyridine (B92270) and add 50 µL of N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% TMCS.
-
Cap the vial and heat at 70°C for 30 minutes.
-
-
GC-MS Conditions
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent.
-
Injector Temperature: 250°C.
-
Oven Program: Start at 80°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Ion Source Temperature: 230°C.
-
MS Mode: Selected Ion Monitoring (SIM).
-
Method B: LC-MS/MS Protocol
-
Sample Preparation (Protein Precipitation)
-
To 100 µL of plasma sample, add 10 µL of this compound internal standard solution.
-
Add 300 µL of cold methanol (B129727) to precipitate proteins.
-
Vortex for 1 minute and centrifuge at 10,000 x g for 10 minutes.
-
Transfer the supernatant to an autosampler vial for injection.
-
-
LC-MS/MS Conditions
-
Column: C18 reverse-phase column (e.g., 50 mm x 2.1 mm, 1.8 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 min, return to initial conditions.
-
Flow Rate: 0.4 mL/min.
-
Ion Source: Electrospray Ionization (ESI), Positive Mode.
-
MS/MS Detection: Multiple Reaction Monitoring (MRM).
-
The general workflow for sample analysis using an internal standard is outlined in the diagram below.
References
- 1. benchchem.com [benchchem.com]
- 2. Method validation studies and an inter-laboratory cross validation study of lenvatinib assay in human plasma using LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 3. webs.uab.cat [webs.uab.cat]
- 4. fapas.com [fapas.com]
- 5. researchgate.net [researchgate.net]
- 6. Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. shimadzu.com [shimadzu.com]
- 8. researchgate.net [researchgate.net]
- 9. research.regionh.dk [research.regionh.dk]
Measuring Metabolic Flux: A Comparative Guide to 13C-Labeled Tracers in Ketone Body Metabolism
For researchers, scientists, and drug development professionals seeking to accurately quantify the dynamic processes of ketone body metabolism, the choice of isotopic tracer is paramount. This guide provides an objective comparison of metabolic flux measurements using Methyl acetylacetate-13C4 and alternative tracers, supported by experimental data and detailed methodologies. A thorough understanding of the reproducibility and nuances of these techniques is critical for generating reliable and insightful data in studies related to metabolic diseases, neurological disorders, and drug development.
Introduction to Metabolic Flux Analysis in Ketogenesis
Metabolic flux analysis (MFA) using stable isotope tracers, such as Carbon-13 (¹³C), is a powerful technique to unravel the rates of metabolic pathways in vivo. In the context of ketone body metabolism, MFA allows for the quantification of ketogenesis (the production of ketone bodies) and ketolysis (the utilization of ketone bodies for energy). Methyl acetylacetate-¹³C₄ is a synthetic tracer that, upon administration, is rapidly hydrolyzed to ¹³C-labeled acetoacetate (B1235776), one of the primary ketone bodies. This makes it a valuable tool for directly tracing the fate of acetoacetate in various tissues.
Comparison of ¹³C-Labeled Tracers for Ketone Body Flux
The accuracy and reproducibility of metabolic flux measurements are highly dependent on the choice of tracer and the experimental design. While Methyl acetylacetate-¹³C₄ offers a direct way to introduce labeled acetoacetate into the system, other tracers are also employed to probe different aspects of ketone body metabolism.
Table 1: Quantitative Comparison of ¹³C-Labeled Tracers for Ketone Body Metabolic Flux Analysis
| Tracer | Pathway(s) Traced | Typical Reproducibility (Coefficient of Variation) | Advantages | Disadvantages |
| Methyl acetylacetate-¹³C₄ | Ketolysis, Acetoacetate turnover | Data not readily available in literature | Direct measurement of acetoacetate utilization. | Potential for incomplete hydrolysis affecting accuracy. Limited commercial availability and literature. |
| [U-¹³C₄]β-hydroxybutyrate (BHB) | Ketolysis, BHB turnover, Interconversion between BHB and Acetoacetate | Good (Confidence intervals for flux estimates are generally narrow) | Traces the most abundant ketone body. More stable than acetoacetate. | Does not directly measure the primary production of acetoacetate. |
| [3,4-¹³C₂]Acetoacetate | Ketogenesis, Ketolysis, Acetoacetate turnover | Good (Used in robust dual-tracer studies) | Directly traces the primary ketone body produced. | Chemical instability of acetoacetate can pose challenges in sample handling and analysis. |
| ¹³C-labeled Fatty Acids (e.g., [U-¹³C₁₆]Palmitate) | Fatty Acid Oxidation, Ketogenesis | Variable, depends on the complexity of the model | Measures the flux from precursor to ketone bodies, providing a more complete picture of ketogenesis. | Indirect measurement of ketogenesis. Requires more complex modeling. |
| ¹³C-labeled Amino Acids (e.g., [U-¹³C₅]Glutamine) | Anaplerosis, TCA cycle, indirect contribution to ketogenesis | Good for primary pathways, indirect for ketogenesis | Useful for understanding the contribution of amino acid catabolism to the ketogenic state. | Indirect and often minor contribution to total ketone body production. |
Note: Specific reproducibility data in the form of the coefficient of variation for replicate metabolic flux measurements using these tracers is not consistently reported in the literature. The information on reproducibility is inferred from the confidence intervals of flux estimations and the overall robustness of the methods described in published studies.
Experimental Protocols
A robust experimental design is crucial for obtaining reproducible metabolic flux data. The following is a generalized protocol for an in vivo study of ketone body metabolism using a dual-tracer approach, which is considered a gold standard for accuracy.
Protocol: In Vivo Dual-Tracer ¹³C Metabolic Flux Analysis of Ketogenesis
1. Animal Preparation:
-
House animals in a controlled environment with a regular light-dark cycle.
-
For studies on ketogenesis, animals are typically fasted to induce ketone body production.
-
Surgically implant catheters for tracer infusion and blood sampling.
2. Tracer Preparation and Infusion:
-
Prepare sterile solutions of [U-¹³C₄]β-hydroxybutyrate and [3,4-¹³C₂]Acetoacetate in saline. The use of a dual-tracer system allows for the simultaneous measurement of both production and utilization rates, accounting for the interconversion between β-hydroxybutyrate and acetoacetate.
-
Administer a bolus injection of the tracer mixture to rapidly achieve isotopic steady state, followed by a continuous infusion for a defined period (e.g., 90-120 minutes).
3. Sample Collection:
-
Collect blood samples at baseline and at regular intervals during the infusion to monitor isotopic enrichment.
-
At the end of the infusion period, collect a final blood sample and tissues of interest (e.g., liver, brain, muscle).
-
Immediately process blood to separate plasma and quench metabolic activity in tissues by flash-freezing in liquid nitrogen.
4. Sample Analysis:
-
Extract metabolites from plasma and tissue homogenates.
-
Derivatize metabolites as needed for analysis by gas chromatography-mass spectrometry (GC-MS) or liquid chromatography-tandem mass spectrometry (LC-MS/MS).
-
Measure the isotopic enrichment (the proportion of ¹³C-labeled molecules) of ketone bodies and other relevant metabolites.
5. Metabolic Flux Calculation:
-
Use the measured isotopic enrichment data, along with a metabolic network model, to calculate the rates of production (Rate of appearance, Ra) and disposal (Rate of disappearance, Rd) of ketone bodies.
-
Software packages specifically designed for metabolic flux analysis are used to solve the system of equations and estimate the flux values and their confidence intervals.
Visualizing Metabolic Pathways and Workflows
Ketone Body Metabolism Pathway
The following diagram illustrates the central pathways of ketogenesis in the liver and ketolysis in peripheral tissues.
Caption: Overview of Ketone Body Metabolism.
Experimental Workflow for ¹³C Metabolic Flux Analysis
The logical flow of a typical ¹³C-MFA experiment is depicted below.
Caption: ¹³C Metabolic Flux Analysis Workflow.
Conclusion
The selection of a ¹³C-labeled tracer for metabolic flux analysis of ketone body metabolism requires careful consideration of the specific research question. Methyl acetylacetate-¹³C₄ provides a direct means to study acetoacetate metabolism, but its use is less documented than that of other ketone body tracers. For comprehensive and robust quantification of ketogenesis and ketolysis, a dual-tracer approach using ¹³C-labeled β-hydroxybutyrate and acetoacetate is recommended. The reproducibility of the measurements is enhanced by meticulous experimental execution and sophisticated computational modeling. By following standardized protocols and being aware of the advantages and limitations of each tracer, researchers can generate high-quality metabolic flux data to advance our understanding of metabolic health and disease.
comparative analysis of different labeling patterns of Methyl acetylacetate
A Comparative Guide to Isotopic Labeling Patterns of Methyl Acetylacetate
For researchers, scientists, and drug development professionals, the precise tracking of molecules is paramount. Isotopic labeling of methyl acetylacetate, a key endogenous metabolite and synthetic building block, offers a powerful tool for a range of applications, from mechanistic studies to metabolic flux analysis. The choice of isotope—deuterium (B1214612) (²H or D), carbon-13 (¹³C), or oxygen-18 (¹⁸O)—can significantly impact experimental outcomes, costs, and analytical strategies. This guide provides a comparative analysis of different labeling patterns of methyl acetylacetate, supported by experimental insights and data.
Comparison of Labeling Patterns
The selection of an isotopic label for methyl acetylacetate depends on the specific research question, the analytical method employed, and budgetary considerations. Each labeling strategy presents distinct advantages and challenges in terms of synthesis, stability, and application.
| Feature | Deuterium (D) Labeling | Carbon-13 (¹³C) Labeling | Oxygen-18 (¹⁸O) Labeling |
| Common Labeling Position(s) | Acetyl methyl (d₃), Methylene (d₂), Ester methyl (d₃) | Acetyl methyl, Methylene, Carbonyl, Ester methyl, Ester carbonyl | Carbonyl oxygen, Ester oxygen |
| Typical Isotopic Purity | >98% | >99% | 90-95% |
| Relative Cost | Low to Moderate | High | Moderate to High |
| Primary Analytical Technique | Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) | NMR, MS | MS |
| Key Application(s) | Internal standards, Kinetic isotope effect studies | Metabolic flux analysis, Mechanistic studies with NMR | Tracing oxygen atom fate in reactions, Pharmacokinetic studies |
| Potential for Isotope Effects | High (can alter reaction rates and retention times) | Low (generally negligible) | Low (generally negligible) |
| Synthetic Accessibility | Relatively straightforward via exchange reactions | More complex, often requiring labeled starting materials | Moderately complex, often involving labeled water or gas |
Experimental Protocols and Methodologies
The synthesis and analysis of isotopically labeled methyl acetylacetate require specific protocols to ensure high isotopic enrichment and accurate characterization.
Synthesis of Deuterated Methyl Acetylacetate (Methyl-d₃-acetylacetate)
Deuteration of the acetyl methyl group is a common and cost-effective labeling strategy.
Protocol: Base-catalyzed deuterium exchange is a widely used method.[1][2][3]
-
Reaction Setup: Methyl acetylacetate is dissolved in a deuterated solvent such as methanol-d₄.
-
Catalysis: A catalytic amount of a base, like sodium deuteroxide (NaOD) or potassium carbonate, is added to facilitate the enolization and subsequent deuterium exchange at the acidic α-carbon and the acetyl methyl protons.[1]
-
Reaction Conditions: The mixture is stirred at room temperature or with gentle heating to drive the exchange to completion. The progress of the reaction can be monitored by ¹H NMR.
-
Workup and Purification: The reaction is neutralized with a deuterated acid (e.g., DCl in D₂O). The product is then extracted with an organic solvent, dried over an anhydrous salt (e.g., MgSO₄), and purified by distillation or column chromatography.
Synthesis of ¹³C-Labeled Methyl Acetylacetate (Methyl-2-¹³C-acetylacetate)
Incorporating ¹³C into the acetyl group allows for detailed tracking of the carbon backbone in metabolic and mechanistic studies.
Protocol: This synthesis typically starts from a ¹³C-labeled precursor.[4]
-
Starting Material: A common precursor is [2-¹³C]acetone.
-
Carboxylation: The ¹³C-labeled acetone (B3395972) can be carboxylated using a variety of methods, such as reaction with methyl magnesium carbonate (the Mander reagent) or via an enolate reaction with a carboxylating agent like methyl chloroformate.
-
Alternative Route: Another approach involves the acylation of a ¹³C-labeled acetyl-CoA analog or a related synthetic equivalent.
-
Purification: The resulting ¹³C-labeled methyl acetylacetate is purified using standard techniques like distillation or chromatography.
Synthesis of ¹⁸O-Labeled Methyl Acetylacetate (Methyl Acetylacet-¹⁸O-ate)
Labeling with ¹⁸O is particularly useful for tracing the fate of oxygen atoms in ester hydrolysis and other metabolic transformations.
Protocol: A common method involves the use of ¹⁸O-labeled water during esterification.[5]
-
Acid-Catalyzed Esterification: Acetoacetic acid is esterified with methanol (B129727) in the presence of an acid catalyst and H₂¹⁸O. The ¹⁸O from the water is incorporated into the carboxylic acid group of acetoacetic acid through reversible hydration of the carbonyl.
-
Mitsunobu Reaction: Alternatively, an unlabeled alcohol can be reacted with an ¹⁸O-labeled carboxylic acid under Mitsunobu conditions for stereospecific labeling.
-
Enzymatic Labeling: Carboxylesterases can be used to catalyze the exchange of oxygen atoms between the carboxyl group of a carboxylic acid and H₂¹⁸O.[6]
-
Purification: The product is purified by extraction and distillation, taking care to avoid conditions that could lead to back-exchange of the ¹⁸O label.
Analytical Characterization
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR: Used to confirm the absence of protons at deuterated positions and to verify the overall structure.
-
²H NMR: Directly observes the deuterium signal, confirming the position of the label.
-
¹³C NMR: Essential for confirming the position and enrichment of ¹³C labels.[7] ¹H-¹³C correlation spectra (like HSQC or HMQC) are powerful for assigning labeled methyl groups.[8][9]
Mass Spectrometry (MS):
-
Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS): Used to determine the molecular weight of the labeled compound and to quantify the level of isotopic enrichment by analyzing the mass isotopomer distribution.[10]
Applications of Labeled Methyl Acetylacetate
The choice of isotopic label is dictated by the intended application.
Mechanistic Studies
Deuterium labeling is frequently employed to investigate reaction mechanisms through the kinetic isotope effect (KIE).[2] A significant change in reaction rate upon substitution of hydrogen with deuterium can indicate that C-H bond cleavage is part of the rate-determining step.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. diverdi.colostate.edu [diverdi.colostate.edu]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of 13C-methyl-labeled amino acids and their incorporation into proteins in mammalian cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis of 18O-labelled alcohols from unlabelled alcohols - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. nmr-bio.com [nmr-bio.com]
- 9. Methyl-specific isotopic labeling: a molecular tool box for solution NMR studies of large proteins - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. A guide to 13C metabolic flux analysis for the cancer biologist - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Safeguarding Your Laboratory: Proper Disposal of Methyl Acetylacetate-13C4
For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. The proper disposal of chemical reagents, such as the isotopically labeled Methyl acetylacetate-13C4, is a critical component of laboratory safety and regulatory compliance. This guide provides essential, step-by-step procedures for the safe handling and disposal of this compound, ensuring the protection of personnel and the environment.
This compound, like its unlabeled counterpart, is a combustible liquid and can cause serious eye damage.[1][2] Adherence to proper disposal protocols is therefore not just a matter of best practice, but a necessity for mitigating risk.
Immediate Safety and Handling
Before beginning any disposal procedure, it is crucial to be equipped with the appropriate Personal Protective Equipment (PPE). This minimizes exposure to the chemical and ensures personal safety.
Recommended Personal Protective Equipment:
| PPE Item | Specification |
| Eye Protection | Safety glasses with side-shields or goggles.[3] |
| Hand Protection | Chemically resistant gloves.[3] |
| Skin and Body | Lab coat and appropriate footwear. |
| Respiratory | Use in a well-ventilated area. A respirator may be necessary if vapors or aerosols are generated.[1] |
In the event of a spill, immediate action is required to contain and clean up the material safely.
Spill Response Protocol:
-
Evacuate and Ventilate: Clear the area of all personnel and ensure adequate ventilation.[3]
-
Eliminate Ignition Sources: Remove all sources of heat, sparks, and open flames from the vicinity as the substance is combustible.[1][2][3]
-
Containment: For small spills, absorb the liquid with an inert material such as sand, earth, or vermiculite.[4]
-
Collection: Carefully collect the absorbed material and place it into a suitable, labeled container for waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with an appropriate solvent.
Step-by-Step Disposal Procedure
The disposal of this compound must be carried out in accordance with all applicable local, state, and federal regulations. The primary method of disposal is through an approved hazardous waste management facility.
-
Waste Identification and Collection:
-
Collect waste this compound in its original container or a compatible, properly labeled waste container.
-
Do not mix with other waste streams unless explicitly permitted by your institution's environmental health and safety (EHS) office.[1]
-
-
Labeling:
-
Clearly label the waste container with "Hazardous Waste," the full chemical name ("this compound"), and any associated hazard warnings (e.g., "Combustible," "Eye Irritant").
-
-
Storage:
-
Arrange for Pickup and Disposal:
-
Contact your institution's EHS office to schedule a pickup for the hazardous waste.
-
Disposal should be conducted by a licensed hazardous waste disposal company, typically through incineration in a chemical incinerator equipped with an afterburner and scrubber.[3]
-
Disposal Decision Workflow
The following diagram illustrates the decision-making process for the proper disposal of this compound.
By adhering to these procedures, laboratory personnel can ensure the safe and compliant disposal of this compound, contributing to a secure research environment. Always consult your institution's specific safety protocols and EHS guidelines for any additional requirements.
References
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